molecular formula C4H5ClN4 B1598890 2-Chloropyrimidine-4,6-diamine CAS No. 53557-61-2

2-Chloropyrimidine-4,6-diamine

Cat. No.: B1598890
CAS No.: 53557-61-2
M. Wt: 144.56 g/mol
InChI Key: LLMVVTRTVIMYAG-UHFFFAOYSA-N
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Description

2-Chloropyrimidine-4,6-diamine (CAS 53557-61-2) is a high-value pyrimidine derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound features a molecular formula of C 4 H 5 ClN 4 and a molecular weight of 144.56 g·mol -1 . Its key physical properties include a predicted density of 1.6±0.1 g/cm 3 and a high boiling point of 458.9±25.0 °C at 760 mmHg . This diaminopyrimidine core is of substantial interest in medicinal chemistry for creating novel biologically active compounds, particularly due to its ability to form hydrogen bonds with various biomolecules . Its primary research value lies in its role as a key precursor in Pd-catalyzed amination reactions, enabling the selective introduction of complex amine substituents, such as adamantane-containing moieties . These derivatives are actively investigated for their perspective antiviral activities and potential in psychotherapeutic applications . Furthermore, substituted diaminopyrimidine scaffolds are being studied for their capacity to block the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment research . The chloropyrimidine structure is also a known intermediate in the synthesis of established pharmaceuticals like Minoxidil . Handling and Safety: This compound requires careful handling. It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautions include avoiding inhalation of dust/clouds and using personal protective equipment . Disclaimer: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMVVTRTVIMYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406218
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53557-61-2
Record name 2-chloropyrimidine-4,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

2-Chloropyrimidine-4,6-diamine, a substituted pyrimidine, represents a cornerstone scaffold in modern medicinal chemistry and synthetic organic chemistry. While its structure appears unassuming, the strategic placement of two amino groups and a reactive chlorine atom on an electron-deficient pyrimidine ring imbues it with significant synthetic versatility. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in drug discovery and development. Its primary utility lies in its role as a key intermediate for constructing more complex molecules, most notably as a precursor to the antihypertensive drug Minoxidil and as a foundational element for various kinase inhibitors.[1][2] The pyrimidine core itself is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[3]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for experimental design. This compound is typically a white to off-white or pale yellow crystalline solid that is stable under standard laboratory conditions.[2][4]

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₄[2][4][5]
Molecular Weight 144.56 g/mol [2][4][5]
Appearance White to off-white/pale yellow crystalline powder[2][4][6]
Melting Point 199-202 °C[2][4]
Boiling Point 438.3 ± 48.0 °C at 760 mmHg (Predicted)[2][7]
Solubility Moderately soluble in water; more soluble in methanol and ethanol.[2][6]
pKa 3.66 ± 0.10 (Predicted)[4]
CAS Number 156-83-2[5]
Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

SpectroscopyCharacteristic Data
¹H NMR The spectrum is simple, typically showing a singlet for the lone aromatic proton (C5-H) and broad signals for the protons of the two amino groups (-NH₂).
¹³C NMR Expected signals for the three distinct aromatic carbons and the carbon bearing the chlorine atom.
Mass Spec (MS) The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 144 and an isotopic peak (M+2) at m/z 146 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5]
Infrared (IR) The IR spectrum displays characteristic absorption bands for N-H stretching of the primary amine groups (typically in the 3100-3500 cm⁻¹ region) and vibrations associated with the pyrimidine ring.[5][8]

Note: Access to detailed spectra is available through various databases.[5][9][10]

Synthesis: From Hydroxypyrimidine to a Reactive Intermediate

The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its hydroxylated precursor, 2,4-diamino-6-hydroxypyrimidine.[1][4][11] The choice of chlorinating agent and reaction workup is critical for achieving high yield and purity while ensuring operational safety.

Underlying Principle: The Role of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The hydroxyl group on the electron-rich hydroxypyrimidine initially acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (from POCl₃) on the C6 position of the pyrimidine ring displaces the phosphoryl group, yielding the desired chlorinated product. The reaction is typically performed at elevated temperatures to drive it to completion.[4][11]

Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a synthesized representation of established laboratory methods.[4][11]

  • Reaction Setup : In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2,4-diamino-6-hydroxypyrimidine (1.0 equivalent).

  • Reagent Addition : Carefully add phosphorus oxychloride (POCl₃) (approx. 9 mL per gram of starting material) to the flask.

  • Heating : Heat the reaction mixture to approximately 95-100 °C and maintain stirring for 16-18 hours. The mixture will become a solution as the reaction progresses.

  • Quenching (Critical Step) : After cooling the reaction mixture to room temperature, slowly and carefully add it to crushed ice or ice water with vigorous stirring. Causality: This step hydrolyzes the excess, highly reactive POCl₃ to phosphoric acid. This process is highly exothermic and must be performed with caution. Some patented methods utilize alcohols for quenching, which can be safer and produce phosphate esters that are easier to handle than phosphoric acid.[1]

  • Hydrolysis & Neutralization : Stir the quenched solution at an elevated temperature (e.g., 90 °C) for about 1 hour to ensure complete hydrolysis of any intermediates.[11] Cool the solution and adjust the pH to ~8 using a base such as sodium hydroxide (NaOH) or ammonia water.[1][11]

  • Extraction & Isolation : Extract the neutralized aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The product is often obtained as a solid of sufficient purity.[11] If necessary, it can be further purified by recrystallization from boiling water or acetone.[4]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis Workflow SM 2,4-Diamino-6-hydroxypyrimidine Reaction Chlorination (95-100 °C, 17h) SM->Reaction Reagent POCl₃ Reagent->Reaction Quench Quenching (Ice Water / Alcohol) Reaction->Quench Neutralize Neutralization (NaOH / NH₄OH, pH 8) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Product This compound Extract->Product G cluster_snar General SNAr Mechanism Start This compound Intermediate Meisenheimer Complex (Non-aromatic Intermediate) Start->Intermediate + Nu:⁻ Nuc Nucleophile (Nu:⁻) Product 2-Nu-pyrimidine-4,6-diamine Intermediate->Product - Cl⁻ LeavingGroup Cl⁻

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile building block for pharmacologically active compounds.

  • Antihypertensives : It is a documented key raw material for the synthesis of Minoxidil, a potent vasodilator used to treat severe hypertension and androgenic alopecia. [1][2]* Oncology : Substituted 4,6-diaminopyrimidines are effective scaffolds for blocking the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment. [12]* Anti-infectives : The 2,4-diaminopyrimidine core is the defining feature of "non-classical" inhibitors of dihydrofolate reductase (DHFR). [11]This enzyme is crucial for DNA synthesis in bacteria and protozoa, making its inhibitors effective antibacterial (e.g., Trimethoprim) and anti-tubercular agents. [11]

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

  • Hazard Identification : this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5] * H302 : Harmful if swallowed.

    • H315 : Causes skin irritation.

    • H319 : Causes serious eye irritation.

    • H335 : May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles. [13] * Skin Protection : Handle with impervious gloves and wear protective clothing. [13] * Respiratory Protection : Use in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. [13]* Storage : Keep the container tightly sealed in a dry, cool, and dark place. [4]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed scaffold offering a reliable and reactive handle for synthetic elaboration. Its straightforward synthesis, well-characterized properties, and, most importantly, its predictable reactivity through nucleophilic aromatic substitution make it an invaluable tool for researchers. Its proven utility in the synthesis of high-profile drugs and its continued relevance in the development of new kinase and DHFR inhibitors solidify its position as a critical intermediate in the pharmaceutical industry.

References

  • Kletskii, M. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(10), 2449. Available at: [Link]

  • Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1587. Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • PubChem (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

  • Xingrui Industry (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(3), M1083. Available at: [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Fathimoghadam, H., et al. (2018). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]

  • NIST (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. Available at: [Link]

  • Chad's Prep (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Chemsrc (n.d.). 6-Chloropyrimidine-2,4-diamine. Available at: [Link]

Sources

A Comprehensive Technical Guide to 6-Chloropyrimidine-2,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 6-chloropyrimidine-2,4-diamine, a pivotal intermediate in modern medicinal chemistry. We will explore its chemical identity, physical properties, synthesis methodologies, and its significant role as a versatile building block in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-chloropyrimidine-2,4-diamine[1]

This name unequivocally defines the molecular structure: a pyrimidine ring with a chlorine atom at position 6 and two amino groups at positions 2 and 4.

Synonyms: Due to historical naming conventions and its prevalence in various commercial and research contexts, this compound is known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.[1][2]

  • 2,4-Diamino-6-chloropyrimidine[1]

  • 4-Chloro-2,6-diaminopyrimidine[1][3]

  • 2,6-Diamino-4-chloropyrimidine[1][4]

  • Minoxidil EP Impurity B[1]

Chemical Identifiers:

  • CAS Number: 156-83-2[1]

  • Molecular Formula: C₄H₅ClN₄[1][5]

  • Molecular Weight: 144.56 g/mol [1][5]

Caption: Chemical structure and key identifiers.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes, developing formulations, and predicting the compound's behavior in biological systems.

PropertyValueSource
Appearance White to off-white/pale yellow crystalline powder[3][6][7]
Melting Point 199-202 °C[2][3][4][6][7]
Solubility Soluble in water; more soluble in ethanol and methanol[6]
pKa 3.66 ± 0.10 (Predicted)[3][8]
Boiling Point 438.3 ± 48.0 °C at 760 mmHg[6]
Density ~1.564 g/cm³[6]

The compound's crystalline nature and relatively high melting point are characteristic of its aromatic heterocyclic structure.[2] Its solubility profile allows for flexibility in choosing reaction and purification solvents.

Synthesis Methodologies

The synthesis of 6-chloropyrimidine-2,4-diamine is a well-established process, with the most common and industrially scalable route starting from 2,4-diamino-6-hydroxypyrimidine. The key transformation is the conversion of the hydroxyl group to a chloro group.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This is the predominant method, utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent.[9][10][11] The rationale for this choice lies in POCl₃'s efficacy in converting hydroxyl groups on heteroaromatic rings to chlorine atoms.

Reaction Scheme:

synthesis_workflow cluster_synthesis Synthesis of 6-chloropyrimidine-2,4-diamine start 2,4-Diamino-6-hydroxypyrimidine (Starting Material) reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) reaction Chlorination Reaction (Heat, e.g., 97-105°C) start->reaction Reacts with reagent->reaction quenching Quenching (e.g., Alcohols or Ice Water) reaction->quenching Proceeds to neutralization Neutralization (e.g., NaOH or Ammonia Water) quenching->neutralization extraction Extraction (e.g., Ethyl Acetate) neutralization->extraction product 6-chloropyrimidine-2,4-diamine (Final Product) extraction->product

Caption: General workflow for the synthesis.

Detailed Experimental Protocol:

This protocol is a synthesis of procedures described in the literature, designed for self-validation and reproducibility.[3][10]

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (approx. 7-9 mL per gram of starting material).

  • Heating: Heat the reaction mixture to 97-105°C and maintain stirring for 6 to 17 hours.[3][10][11] The duration is critical for driving the reaction to completion.

  • Quenching: After the reaction is complete, cool the mixture. A critical safety and process optimization step is the quenching of excess POCl₃. While traditional methods use ice water, modern patents advocate for the use of alcohols (e.g., ethanol).[9][11] This approach is considered safer and can facilitate product isolation.[11]

  • Hydrolysis/Neutralization: If quenched with ice water, the solution is typically heated (e.g., 90°C) for about an hour to ensure complete hydrolysis of intermediates.[10] The pH is then carefully adjusted to ~8 using a base like sodium hydroxide (NaOH) or ammonia water to precipitate the free base product.[9][10]

  • Isolation and Purification: The product is extracted into an organic solvent, commonly ethyl acetate (EtOAc).[9][10] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

  • Recrystallization: For higher purity, the product can be recrystallized from boiling water (with charcoal treatment) or acetone.[3]

Causality and Insights: The use of excess POCl₃ serves as both the reagent and the solvent. The elevated temperature is necessary to overcome the activation energy of the chlorination reaction on the electron-rich pyrimidine ring. The choice of quenching agent (alcohol vs. water) impacts safety and the subsequent workup procedure. Alcohol quenching can lead to the formation of phosphate esters, which may be easier to handle and recover than the large volumes of phosphoric acid generated from water quenching.[9]

Alternative Synthesis Route

An alternative approach involves building the pyrimidine ring from acyclic precursors.[12]

  • Cyclization: Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base like sodium methoxide in a solvent such as methanol. This cyclization reaction forms the 2,4-diamino-6-hydroxypyrimidine intermediate.[12]

  • Chlorination: The intermediate is then chlorinated as described in the previous section.

This method offers an alternative starting point but ultimately converges on the same critical chlorination step.

Chemical Reactivity and Tautomerism

The reactivity of 6-chloropyrimidine-2,4-diamine is dictated by its functional groups: the two amino groups and the chlorine atom.

  • Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a cornerstone of its utility as a synthetic intermediate.

  • Reactions of Amino Groups: The amino groups can undergo a range of reactions, including acylation, alkylation, and participation in cross-coupling reactions.

  • Tautomerism: Like many amino-substituted nitrogen heterocycles, 4-amino-6-chloropyrimidines can exist in an equilibrium between amine and imine tautomeric forms.[13] This phenomenon can influence its reactivity and its ability to form hydrogen bonds, which is particularly relevant in its interactions with biological targets.[13]

Applications in Drug Development

6-Chloropyrimidine-2,4-diamine is a highly valued scaffold in medicinal chemistry due to its structural resemblance to endogenous nucleobases and its versatile chemical handles.

  • Minoxidil Synthesis: Its most prominent application is as a key raw material for the synthesis of Minoxidil, a potent antihypertensive agent that is widely used topically to treat hair loss.[6][9][11]

  • Enzyme Inhibitors: The 2,4-diaminopyrimidine core is a classic structural motif found in non-classical antifolates, which are inhibitors of dihydrofolate reductase (DHFR).[10] This makes its derivatives candidates for anti-bacterial and anti-tubercular agents.[10]

  • Kinase Inhibitors: Substituted 4,6-diaminopyrimidines have been investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), making them promising for the development of anticancer therapies.[13]

  • Antiviral and Other Therapeutic Areas: The compound serves as an intermediate for a wide array of molecules with potential antiviral and anticancer properties.[8] Its derivatives are also explored for activity against other targets.

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling 6-chloropyrimidine-2,4-diamine.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (type N95), is mandatory.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

6-Chloropyrimidine-2,4-diamine is more than just a chemical intermediate; it is a foundational building block that has enabled the development of important pharmaceuticals. Its straightforward and scalable synthesis, combined with its versatile reactivity, ensures its continued relevance in the field of drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative sources, to support the work of researchers and scientists dedicated to advancing therapeutic innovation.

References

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). G-Biochem.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Patsnap.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]

  • 6-Chloropyrimidine-2,4-diamine, 98% | 156-83-2. (n.d.). Ottokemi. Retrieved January 22, 2026, from [Link]

Sources

Introduction: The Versatility of a Core Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloropyrimidine-4,6-diamine (CAS: 53557-61-2) for Medicinal Chemistry Professionals

This compound, also referenced in literature as 6-Chloro-2,4-diaminopyrimidine, is a highly functionalized heterocyclic compound.[1][2] Its strategic arrangement of two nucleophilic amino groups and a reactive chloro-substituent on a pyrimidine core makes it a privileged scaffold and a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on its pivotal role in modern drug discovery and development, from its use in iconic drugs like Minoxidil to its contemporary application in targeted therapies such as kinase inhibitors.[1][3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 53557-61-2 (also cited as 156-83-2)[1][5]
Molecular Formula C₄H₅ClN₄[1][6]
Molecular Weight 144.56 g/mol [1][6]
Appearance White to off-white or slightly yellow crystalline powder[1][2][5]
Melting Point 199-202 °C[1]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol and methanol.[1]
Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. While a dedicated, fully assigned spectrum for this specific isomer can be elusive in public databases, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[7]

  • ¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyrimidine ring (C5-H) and two distinct broad signals corresponding to the protons of the two non-equivalent amino groups (-NH₂).

  • ¹³C NMR: Key signals would include those for the carbon atoms attached to the chlorine (C2), the two amino groups (C4, C6), and the unsubstituted carbon (C5).

  • Infrared (IR) Spectroscopy: The spectrum is dominated by characteristic N-H stretching vibrations from the primary amine groups (typically in the 3100-3500 cm⁻¹ region) and C=N/C=C stretching vibrations of the pyrimidine ring (around 1550-1650 cm⁻¹).[8]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, unequivocally confirming the presence of one chlorine atom.[7]

Table 2: Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR Singlet (Ar-H, 1H), Two broad singlets (-NH₂, 4H total)
¹³C NMR ~4 distinct signals in the aromatic region
IR (cm⁻¹) 3100-3500 (N-H stretch), 1550-1650 (C=N, C=C stretch)
MS (m/z) Molecular ion peaks at ~144 and ~146 (approx. 3:1 ratio)

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its hydroxyl precursor, 2,4-diamino-6-hydroxypyrimidine.[3][8] This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Causality in Synthesis: Why Phosphorus Oxychloride?

The conversion of the C2-hydroxyl group (which exists in tautomeric equilibrium with its keto form, a pyrimidone) into a chloro group is a critical step. Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity. The mechanism involves the activation of the pyrimidone oxygen by phosphorylation, creating an excellent leaving group and facilitating nucleophilic attack by the chloride ion. However, this reactivity necessitates careful control of reaction conditions to prevent side reactions and ensure safety. Traditional methods often suffered from low yields, complex workups, and the generation of significant phosphorus-containing wastewater.[3] Modern protocols have been optimized to improve yield and safety.[3][8]

Diagram 1: Synthetic Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Workup & Isolation Guanidine Guanidine HCl DAHP 2,4-Diamino-6-hydroxypyrimidine Guanidine->DAHP EtCyano Ethyl Cyanoacetate EtCyano->DAHP Base Base (e.g., NaOMe) Base->DAHP Cyclization DAHP_input 2,4-Diamino-6-hydroxypyrimidine POCl3 POCl₃ Intermediate Chlorinated Intermediate POCl3->Intermediate Heat Heat (e.g., 90-110°C) Heat->Intermediate DAHP_input->Intermediate Intermediate_input Chlorinated Intermediate Quench Quench (e.g., Ice water or Alcohol) Neutralize Neutralize (e.g., NaOH or NH₄OH) Quench->Neutralize Extract Extract (e.g., EtOAc) Neutralize->Extract Purify Purify (Crystallization/Chromatography) Extract->Purify FinalProduct This compound Purify->FinalProduct Intermediate_input->Quench

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a synthesized representation based on established literature procedures.[3][8] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

  • Reagent Addition: Under stirring, slowly and carefully add phosphorus oxychloride (POCl₃, approx. 5-10 vol eq.) to the flask. The reaction is exothermic.

  • Chlorination: Heat the reaction mixture to 95-100 °C and maintain for 12-18 hours.[8] The reaction progress can be monitored by TLC or LC-MS.

  • Quenching (Critical Step): After cooling the mixture to room temperature, very slowly and cautiously pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and releases HCl gas. An alternative, safer quench involves the use of alcohols, which forms phosphate esters.[3]

  • Hydrolysis & Neutralization: Stir the quenched aqueous solution at an elevated temperature (e.g., 90 °C) for 1 hour to ensure complete hydrolysis of any remaining phosphorus intermediates.[8] Cool the solution in an ice bath and carefully adjust the pH to ~8 using a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide.[8]

  • Extraction: Extract the neutralized aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).[8]

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Chemical Reactivity: The Trifecta of Functionality

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The pyrimidine ring is electron-deficient, which activates the C2 position for nucleophilic aromatic substitution (SₙAr).

  • C2-Chloro Group: This is the primary site for electrophilic reactivity. The chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based). This reaction is the cornerstone of its use as a building block.

  • C4/C6-Amino Groups: These groups are nucleophilic and can undergo reactions such as acylation, alkylation, or participate in palladium-catalyzed cross-coupling reactions.[9] However, in SₙAr reactions at the C2 position, they act as powerful electron-donating groups, further activating the ring towards nucleophilic attack. Tautomeric amine-imine equilibria can also influence reactivity.[9]

Diagram 2: Core Reactivity Pathways

G Core This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) Core->SNAr R-OH, R-NH₂, R-SH Suzuki Suzuki Coupling Core->Suzuki Ar-B(OH)₂ Pd Catalyst Buchwald Buchwald-Hartwig Amination Core->Buchwald R-NH₂ Pd Catalyst Acylation Acylation / Sulfonylation Core->Acylation R-COCl Alkylation Alkylation Core->Alkylation R-X SNAr->SNAr Suzuki->Suzuki Buchwald->Buchwald Acylation->Acylation Alkylation->Alkylation

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore that can form critical hydrogen bond interactions with the hinge region of many protein kinases, making it an ideal starting point for designing kinase inhibitors.[9][10]

Kinase Inhibitors

Numerous kinase inhibitors across different target families utilize this core. The C2 position provides a versatile handle to introduce various side chains that can occupy different pockets within the ATP-binding site, thereby tuning potency and selectivity.

  • Aurora Kinase Inhibitors: Compounds based on this scaffold have been developed as selective inhibitors of Aurora A kinase, a key regulator of mitosis, for anticancer applications.[11]

  • Protein Kinase C Theta (PKCθ) Inhibitors: The 2,4-diaminopyrimidine core has been used to develop potent inhibitors of PKCθ, a target for T-cell-mediated diseases like rheumatoid arthritis and transplant rejection.[12]

  • Other Kinases: This scaffold has also been employed in the development of inhibitors for Sky kinase and MAPK-activated protein kinase 2 (MK2).[13][14]

Other Therapeutic Areas
  • Minoxidil Synthesis: this compound is a direct and crucial precursor to Minoxidil, a widely used medication for treating hypertension and androgenic alopecia.[1][4] The synthesis involves the nucleophilic substitution of the C2-chloro group with piperidine-1-oxide.

  • Anti-Infective Agents: Derivatives built from this core have been investigated for their anti-tubercular activities, targeting enzymes like dihydrofolate reductase (DHFR).[8]

Diagram 3: The 2,4-Diaminopyrimidine Scaffold in Medicine

G Core 2,4-Diaminopyrimidine Core Kinase Kinase Inhibitors Core->Kinase Target: Aurora, PKCθ, Sky Minoxidil Minoxidil (Vasodilator) Core->Minoxidil Precursor for Synthesis AntiTB Anti-Tubercular Agents Core->AntiTB Target: DHFR

Caption: The 2,4-diaminopyrimidine core as a privileged scaffold in drug development.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is aggregated from supplier Safety Data Sheets (SDS).[2][15][16][17][18]

Table 3: GHS Hazard Summary
Hazard CodeDescriptionClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315 Causes skin irritationSkin Irritation (Category 2)
H319 Causes serious eye irritationEye Irritation (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

Source: Aggregated GHS information from multiple suppliers.[6][17]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

  • Personal Protection:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[17][18]

    • Respiratory Protection: Avoid breathing dust.[17] If ventilation is inadequate, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling.[2][16] Do not eat, drink, or smoke in the work area.[16][18]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][15]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its well-defined reactivity, coupled with the proven pharmacological activity of the 2,4-diaminopyrimidine scaffold, ensures its continued relevance in the pipelines of both academic research and industrial drug development. This guide has outlined its fundamental properties, synthesis, and reactivity, providing researchers with a comprehensive technical resource to leverage its full potential in creating the next generation of targeted therapeutics.

References

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Ltd.
  • SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine. Thermo Fisher Scientific.
  • 2,4-Diamino-6-chloropyrimidine SDS, 156-83-2 Safety D
  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase.
  • SAFETY DATA SHEET - 2,4-diamino-6-chloropyrimidine. Sigma-Aldrich.
  • Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions.
  • 2,4-Diamino-6-Chloropyrimidine CAS 156-83-2 Purity >99.0% (GC) Factory. Parlele.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.
  • Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer.
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Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of nucleobases essential to life.[1] Among its myriad derivatives, 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2) has emerged as a particularly valuable building block for drug development professionals.[2][3] Its strategic placement of two reactive amino groups and a displaceable chloro substituent makes it a versatile synthon for creating complex molecular architectures with significant biological activity.

This guide, intended for researchers and scientists in pharmaceutical and chemical development, provides a comprehensive overview of 2,4-diamino-6-chloropyrimidine. We will delve into its core physicochemical properties, detail its synthesis and reactivity profile, and explore its critical role as a key intermediate in the synthesis of prominent pharmaceutical agents.

Molecular Structure and Physicochemical Properties

2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound.[4] It presents as a white to off-white or slightly yellow crystalline powder at room temperature.[2][4] The molecule's character is defined by the pyrimidine core, which is substituted with two electron-donating amino groups at the C2 and C4 positions and an electron-withdrawing chlorine atom at the C6 position. This specific arrangement of functional groups dictates its reactivity and utility.

Caption: Molecular Structure of 2,4-Diamino-6-chloropyrimidine.

Key Physicochemical Data

The essential properties of 2,4-diamino-6-chloropyrimidine are summarized below for quick reference. These values are critical for designing reaction conditions, purification strategies, and analytical methods.

PropertyValueSource(s)
Molecular Formula C₄H₅ClN₄[5][6]
Molecular Weight 144.56 g/mol [2][6]
CAS Number 156-83-2[2][5]
Appearance White to off-white/slightly yellow crystalline powder[2][4]
Melting Point 198-202 °C[3][4]
Boiling Point 438.3 ± 48.0 °C at 760 mmHg[2][4]
Solubility Sparingly soluble in water; Soluble in methanol and ethanol[2][4]
Density 1.564 g/cm³[2][4]
Flash Point 218.9 °C[2][4]
InChI Key QJIUMVUZDYPQRT-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The most prevalent and industrially relevant synthesis of 2,4-diamino-6-chloropyrimidine begins with the cyclization of guanidine and a cyanoacetate derivative, followed by chlorination.

Synthetic Pathway

The synthesis is typically a two-step process:

  • Step 1: Cyclization. Guanidine (or its salt) is reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide or sodium methoxide to form the precursor, 2,4-diamino-6-hydroxypyrimidine.[7][8]

  • Step 2: Chlorination. The hydroxyl group of the precursor is then substituted with a chlorine atom using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10][11] This reaction is the cornerstone of its production, converting the relatively inert hydroxyl group into a highly reactive leaving group (chlorine), which is essential for subsequent derivatization.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination start Guanidine + Ethyl Cyanoacetate base Base (e.g., NaOMe) Methanol, Reflux start->base Reactants intermediate 2,4-Diamino-6-hydroxypyrimidine base->intermediate Forms reagent POCl₃ Heat (e.g., 97°C) intermediate->reagent Chlorination product 2,4-Diamino-6-chloropyrimidine reagent->product Yields

Caption: General Synthetic Workflow for 2,4-Diamino-6-chloropyrimidine.

Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a representative example based on established literature procedures.[9]

  • 1. Reaction Setup: To 9 mL of phosphorus oxychloride (POCl₃) in a reaction vessel equipped with a reflux condenser, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.

  • 2. Heating: Stir the suspension and heat to 97 °C. Maintain this temperature with continuous stirring for approximately 17 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC).

  • 3. Quenching: After cooling, slowly and cautiously add the reaction mixture to ice water to quench the excess POCl₃. This is a highly exothermic step and requires careful control.

  • 4. Hydrolysis: Stir the resulting aqueous solution and heat to 90 °C for 1 hour to ensure complete hydrolysis of any remaining intermediates.

  • 5. Neutralization & Extraction: Cool the solution and adjust the pH to ~8 using a base such as sodium hydroxide (NaOH). Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • 6. Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Causality Note: The use of POCl₃ is critical as it serves as both the reagent and, in excess, the solvent. It effectively converts the enolizable C-OH group of the pyrimidine into a C-Cl bond, a classic and robust transformation for heterocyclic systems.

Reactivity Profile

The chemical behavior of 2,4-diamino-6-chloropyrimidine is dominated by the chlorine atom at the C6 position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The amino groups, being electron-donating, can modulate this reactivity but also serve as sites for further functionalization. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, making it an excellent precursor for building diverse libraries of pyrimidine derivatives.[12]

Applications in Drug Development

The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[9]

Key Intermediate for Minoxidil

Perhaps the most well-known application of 2,4-diamino-6-chloropyrimidine is its role as the central precursor in the synthesis of Minoxidil .[2][4] Minoxidil (marketed as Rogaine®) is a potent antihypertensive agent and is widely used topically to treat androgenetic alopecia (hair loss). The synthesis involves the nucleophilic substitution of the chlorine atom with piperidine, followed by N-oxidation.[13]

G precursor 2,4-Diamino-6-chloropyrimidine intermediate 2,4-Diamino-6-(1-piperidinyl)-pyrimidine precursor->intermediate SɴAr Reaction reagent1 Piperidine reagent1->intermediate product Minoxidil (2,4-Diamino-6-(1-piperidinyl)- pyrimidine N-Oxide) intermediate->product N-Oxidation reagent2 Oxidizing Agent (e.g., m-CPBA) reagent2->product

Caption: Role of 2,4-Diamino-6-chloropyrimidine as a Precursor to Minoxidil.

Scaffold for DHFR Inhibitors and Kinase Modulators

The 2,4-diaminopyrimidine structure is a classic bioisostere for the pteridine ring found in folic acid. Consequently, it serves as the core for numerous non-classical dihydrofolate reductase (DHFR) inhibitors.[9] These inhibitors block DNA synthesis and are effective antibacterial (e.g., Trimethoprim) and antiprotozoal agents. Researchers have leveraged 2,4-diamino-6-chloropyrimidine to synthesize novel DHFR inhibitors targeting organisms like Mycobacterium tuberculosis.[9]

Furthermore, substituted diaminopyrimidines have been shown to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), making them promising candidates for anticancer therapies.[14]

Analytical Characterization

The identity and purity of 2,4-diamino-6-chloropyrimidine are typically confirmed using a suite of standard analytical techniques. Spectral data is available in public databases for reference.[6]

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and proton/carbon environments.[9]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[6][9]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amino groups and C-Cl stretches.[9]

  • Melting Point Analysis: Used as a primary indicator of purity.

Safety and Handling

2,4-Diamino-6-chloropyrimidine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or manufacturing setting.[4][15]

  • GHS Hazard Statements: [6]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: [16]

    • Handling: Use only in a well-ventilated area (e.g., fume hood). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust. Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials.

    • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • LookChem. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

  • Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1486. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Chekav, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(18), 4287. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

  • Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry, 32(5), 1660-1663. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(9), 1031-1053. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 1-28. Retrieved from [Link]

  • Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloropyrimidine-4,6-diamine (CAS No. 156-83-2). As a crucial building block in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules, a thorough understanding of its structural and electronic properties is paramount. This document consolidates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are detailed, offering field-proven insights for researchers in drug discovery and development. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 6-chloro-2,4-diaminopyrimidine, is a substituted pyrimidine that serves as a key intermediate in organic synthesis.[1][2] Its structure, featuring a reactive chlorine atom and two nucleophilic amino groups, makes it a versatile precursor for creating a diverse range of more complex molecules. The pyrimidine core is a common scaffold in numerous therapeutic agents, and understanding the precise spectroscopic signature of this starting material is a non-negotiable aspect of quality control and reaction monitoring in synthetic workflows.

Spectroscopic characterization provides an unambiguous fingerprint of a molecule.[3] For a compound like this compound, these techniques are not merely for identification but are essential for confirming purity, elucidating the outcomes of chemical transformations, and ensuring the integrity of downstream products. This guide is structured to provide both the spectral data and the scientific reasoning behind its interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectroscopic output. The molecule consists of a pyrimidine ring with two amino (-NH₂) groups at positions 4 and 6, and a chlorine (-Cl) atom at position 2. The interpretation of the following spectroscopic data is based on this molecular framework.

MS_Fragmentation M [C₄H₅ClN₄]⁺˙ m/z = 144/146 M_minus_Cl [C₄H₅N₄]⁺ m/z = 109 M->M_minus_Cl - Cl˙

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire the ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and identify their multiplicities.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument shim Tune & Shim instrument->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Fourier Transform & Phasing acquire_C13->process calibrate Calibrate to TMS process->calibrate analyze Integrate & Assign Peaks calibrate->analyze

Caption: Standard workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak, check for the characteristic chlorine isotope pattern, and analyze the major fragment ions.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and definitive characterization of this compound. The proton NMR confirms the number and environment of the hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and elemental composition. For any scientist working with this important synthetic intermediate, this guide serves as an authoritative reference for its spectroscopic properties, ensuring the quality and integrity of their research and development endeavors.

References

  • PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

  • NIST. 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • SpectraBase. 2,4-Diamino-6-chloropyrimidine. [Link]

  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

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An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This guide provides a comprehensive, in-depth exploration of the multifaceted process of crystal structure analysis, centered on the exemplar molecule, 2-Chloropyrimidine-4,6-diamine. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, making a thorough understanding of their three-dimensional structure and intermolecular interactions paramount. This document is structured to guide researchers through the essential stages of synthesis, crystallization, single-crystal X-ray diffraction, and advanced computational analysis. By integrating both established experimental protocols and theoretical modeling, this guide aims to equip scientists with the knowledge to not only determine a crystal structure but also to interpret it in a chemically meaningful way. While a definitive crystal structure for the title compound is not publicly available, we will leverage data from a closely related co-crystal, 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1), to illustrate the analytical workflow.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a solid-state lattice are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial parameters such as solubility, stability, bioavailability, and tabletability. A comprehensive crystal structure analysis provides invaluable insights into intermolecular interactions, which are the cornerstone of molecular recognition in biological systems. This compound, a substituted pyrimidine, represents a scaffold of high interest due to the prevalence of pyrimidine cores in a vast array of therapeutic agents. Understanding its solid-state structure is a critical step in the rational design of novel drug candidates.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a pure compound. This compound is typically synthesized from 2,4-diamino-6-hydroxypyrimidine.

Synthesis Protocol

A common synthetic route involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃)[1][2].

Step-by-Step Protocol:

  • To a reaction vessel, add 2,4-diamino-6-hydroxypyrimidine.

  • Slowly add an excess of phosphorus oxychloride (POCl₃) while stirring. The weight ratio of 2,4-diamino-6-hydroxypyrimidine to POCl₃ is typically in the range of 1:3.5 to 1:5[1].

  • Heat the reaction mixture to a temperature between 90-110 °C and maintain for several hours (e.g., 6 hours) with continuous stirring[1].

  • After the reaction is complete, cool the mixture and carefully quench it by slowly adding it to ice water or an alcohol-based solution[1]. Quenching with alcohols is reported to be a safer alternative to water[1].

  • Neutralize the resulting solution with a base, such as sodium hydroxide or ammonia water, to a pH of around 8-10[1][2].

  • Extract the product with a suitable organic solvent, such as ethyl acetate[1][2].

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product[2].

Purification and Characterization

The crude product should be purified before attempting crystallization. Recrystallization from a suitable solvent, such as boiling water (with charcoal treatment for decolorization) or acetone, can yield a product of high purity[2]. The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups. Pyrimidine derivatives exhibit characteristic vibrations, including C-H aromatic stretching around 2920-2978 cm⁻¹, C=C and C=N stretching in the 1450-1600 cm⁻¹ region, and C-Cl stretching around 700 cm⁻¹[3].

  • Mass Spectrometry: To confirm the molecular weight (144.56 g/mol )[4].

The Art of Single Crystal Growth: From Powder to Perfection

Obtaining a high-quality single crystal is often the most challenging step in crystal structure determination. The ideal crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects[5].

Recrystallization Techniques for Single Crystal Growth

Recrystallization is a purification technique that can be adapted for growing single crystals by allowing for slow cooling of a saturated solution[6][7].

Generalized Protocol for Single Solvent Recrystallization:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, methanol is a potential solvent.

  • Dissolution: In a clean vessel, dissolve the purified compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution[7][8].

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of a single, well-ordered crystal lattice rather than a precipitate[7]. Covering the vessel and placing it in a thermally insulated container can facilitate slow cooling.

  • Inducing Crystallization (if necessary): If crystals do not form, scratching the inner surface of the vessel with a glass rod or introducing a seed crystal can initiate crystallization[8].

  • Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor.

Thermal recrystallization, involving controlled, slow cooling of a saturated solution, is another powerful technique for growing high-quality single crystals from small amounts of material[9][10].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid[5][11].

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern[12].

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Processing & Structure Solution cluster_output Final Output Crystal_Mounting Crystal Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Goniometer Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF_File Crystallographic Information File (CIF) Validation->CIF_File

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head[12][13].

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations[12].

  • Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson functions.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The output is a Crystallographic Information File (CIF).

Crystallographic Data of a Close Analog: 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1)
ParameterValue[11]
Chemical Formula2(C₄H₅ClN₄) · C₄H₆O₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.2096 (14)
b (Å)4.9765 (5)
c (Å)13.5673 (14)
β (°)98.603 (2)
V (ų)881.85 (16)
Z2

In this co-crystal, the pyrimidine molecules are linked by pairwise N—H⋯N hydrogen bonds, forming R₂²(8) loops. Additionally, O—H⋯N and N—H⋯O hydrogen bonds link the pyrimidine and succinic acid molecules[11]. This demonstrates the strong hydrogen bonding potential of the amino groups on the pyrimidine ring.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice[14][15]. It partitions the space in a crystal into regions that are dominated by the electron density of a specific molecule[15].

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is generated based on the electron distribution of the molecule (the promolecule) relative to the entire crystal (the procrystal)[15]. Various properties can be mapped onto this surface to highlight different aspects of intermolecular interactions. A key property is the normalized contact distance (dnorm), which is based on the distances to the nearest atoms inside (di) and outside (de) the surface, and their van der Waals radii.

Interpreting Hirshfeld Surfaces and Fingerprint Plots

The dnorm surface reveals close intermolecular contacts as red spots, which are indicative of hydrogen bonds and other strong interactions. The 2D fingerprint plot is a histogram of di versus de, which provides a quantitative summary of the intermolecular contacts.

For the 2,6-Diamino-4-chloropyrimidine–succinic acid co-crystal, the most significant intermolecular contacts are H⋯H (32.5%), O⋯H/H⋯O (19.7%), and N⋯H/H⋯N (13.6%)[11]. This highlights the prevalence of hydrogen bonding in the crystal packing.

Hirshfeld_Analysis cluster_outputs Analysis Outputs CIF_File Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF_File->CrystalExplorer Hirshfeld_Surface 3D Hirshfeld Surface (d_norm) CrystalExplorer->Hirshfeld_Surface Fingerprint_Plot 2D Fingerprint Plot CrystalExplorer->Fingerprint_Plot

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Versatile Building Block

2-Chloropyrimidine-4,6-diamine, a substituted pyrimidine, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive chloro group and two amino functionalities, makes it a versatile scaffold in medicinal chemistry and drug discovery. The integrity and purity of this compound are paramount, as any degradation can significantly impact the yield, purity, and biological activity of the final products. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling to ensure its quality and reliability in research and development. Substituted aminopyrimidines are an important class of compounds, in part because they frequently show biological activity, making the facile synthesis of polysubstituted aminopyrimidines highly desirable for creating screening libraries[1].

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies. The compound is a white to off-white or slightly yellow crystalline powder.[2][3][4]. It is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4].

PropertyValueSource(s)
CAS Number 156-83-2[3]
Molecular Formula C₄H₅ClN₄[5]
Molecular Weight 144.56 g/mol [4]
Appearance White to off-white crystalline powder[2][4]
Melting Point 199-202 °C / 263 °C (lit.)[2][4]
Solubility Slightly soluble to soluble in water. More soluble in organic solvents like ethanol and methanol.[2][4]
Vapour Pressure 7.01E-08 mmHg at 25°C[2]
Density 1.564 g/cm³[2]

Chemical Stability and Potential Degradation Pathways

While this compound is stable under recommended conditions, its reactivity profile suggests several potential degradation pathways, primarily driven by the presence of the electrophilic pyrimidine ring and the reactive chloro substituent.

Hydrolysis: The Primary Concern

The most probable degradation pathway for this compound is the hydrolysis of the C-Cl bond. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This reaction would lead to the formation of 2-hydroxy-4,6-diaminopyrimidine. The rate of this hydrolysis is expected to be pH-dependent, likely accelerating under basic conditions. The presence of moisture in storage is a critical factor that can promote this degradation. For many chlorinated hydrocarbons, contact with water can lead to slow hydrolysis, causing the formation of hydrochloric acid (HCl), which can in turn cause corrosion of metal containers.[6].

G This compound This compound 2-Hydroxy-4,6-diaminopyrimidine 2-Hydroxy-4,6-diaminopyrimidine This compound->2-Hydroxy-4,6-diaminopyrimidine H₂O (Hydrolysis) G cluster_0 Forced Degradation Protocol Start Start Prepare_Solutions Prepare solutions of this compound Start->Prepare_Solutions Stress_Conditions Expose to Stress Conditions Prepare_Solutions->Stress_Conditions Acid_Hydrolysis Acidic (e.g., 0.1N HCl) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Basic (e.g., 0.1N NaOH) Stress_Conditions->Base_Hydrolysis Oxidative Oxidative (e.g., 3% H₂O₂) Stress_Conditions->Oxidative Thermal Thermal (e.g., 80°C) Stress_Conditions->Thermal Photolytic Photolytic (e.g., UV lamp) Stress_Conditions->Photolytic Analyze_Samples Analyze samples by HPLC at time points Acid_Hydrolysis->Analyze_Samples Base_Hydrolysis->Analyze_Samples Oxidative->Analyze_Samples Thermal->Analyze_Samples Photolytic->Analyze_Samples Identify_Degradants Identify and characterize degradation products Analyze_Samples->Identify_Degradants End End Identify_Degradants->End

Sources

Navigating the Synthetic Landscape of 2-Chloropyrimidine-4,6-diamine: An In-depth Technical Guide to Nucleophilic Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2-chloropyrimidine-4,6-diamine with a variety of nucleophiles. As a pivotal scaffold in medicinal chemistry and materials science, a deep understanding of its chemical behavior is paramount for the rational design and synthesis of novel functional molecules. This document delves into the underlying principles governing its reactivity, offers detailed, field-proven experimental protocols for nucleophilic substitution reactions, and presents a curated collection of reaction data and spectroscopic characterization. The content is structured to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

The Core Chemistry: Understanding the Reactivity of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary driver for the high susceptibility of halopyrimidines to nucleophilic aromatic substitution (SNAr). In the case of this compound, the chloro substituent at the 2-position is activated towards displacement by nucleophiles. The two amino groups at the 4- and 6-positions, being electron-donating, might be perceived as deactivating the ring towards nucleophilic attack. However, the strong activating effect of the ring nitrogens still renders the 2-position sufficiently electrophilic for substitution to occur, often under mild conditions.

The generally accepted mechanism for this transformation is the SNAr pathway, which proceeds via a two-step addition-elimination sequence.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism on this compound.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. This compound is typically prepared from its corresponding 6-hydroxy precursor.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This precursor can be synthesized via the condensation of guanidine with ethyl cyanoacetate.[1]

Experimental Protocol:

  • In a reaction vessel, prepare a solution of sodium methoxide in methanol.

  • To this solution, add guanidine hydrochloride and stir.

  • Heat the mixture to reflux and add ethyl cyanoacetate dropwise.

  • Continue refluxing for 2-4 hours.

  • After the reaction is complete, evaporate the solvent.

  • Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Chlorination to 2,4-Diamino-6-chloropyrimidine

The conversion of the hydroxyl group to a chloro group is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

  • In a flask equipped with a reflux condenser and a gas trap, suspend 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride.

  • Heat the mixture to reflux (around 105 °C) and maintain for 6 hours.

  • After completion, carefully distill off the excess phosphorus oxychloride under reduced pressure.

  • Cool the residue and cautiously quench the reaction by the slow addition of an alcohol (e.g., ethanol) while cooling.

  • The hydrochloride salt of the product often precipitates. This can be filtered and then neutralized with a base like ammonia water to afford the free base, 2,4-diamino-6-chloropyrimidine.[2]

Synthetic Workflow: From Precursor to Product

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination Guanidine Guanidine Precursor 2,4-Diamino-6-hydroxypyrimidine Guanidine->Precursor Et_cyanoacetate Ethyl Cyanoacetate Et_cyanoacetate->Precursor Final_Product 2,4-Diamino-6-chloropyrimidine Precursor->Final_Product Chlorinating_agent POCl3 Chlorinating_agent->Final_Product

Caption: Synthetic route to 2,4-diamino-6-chloropyrimidine.

Reactivity with N-Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of a diverse array of derivatives, many of which exhibit significant biological activity.

Reaction with Primary and Secondary Amines

The substitution of the 2-chloro group with primary and secondary amines generally proceeds readily, often requiring mild heating in the presence of a base to scavenge the liberated HCl.

General Experimental Protocol:

  • To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., ethanol, DMF, or water), add the desired amine (1.0-1.2 equivalents).

  • Add a base such as triethylamine, potassium carbonate, or diisopropylethylamine (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation, extraction, or chromatography.

Table 1: Examples of Reactions with N-Nucleophiles

NucleophileBaseSolventTemperatureYield (%)Reference
AdamantylalkylamineK₂CO₃DMF140 °C-[3]
Piperidine-Excess PiperidineRefluxHigh[4]

Reactivity with O-Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the 2-chloro substituent, typically as their more nucleophilic alkoxide or phenoxide forms.

Reaction with Alcohols and Phenols

These reactions are generally carried out in the presence of a strong base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Experimental Protocol for Reaction with Substituted Methanols: [5][6]

  • In a dry flask under an inert atmosphere, suspend sodium hydride in a dry solvent such as DMSO or THF.

  • Add the substituted methanol dropwise and stir until the evolution of hydrogen gas ceases.

  • Add 2,4-diamino-6-chloropyrimidine to the solution of the alkoxide.

  • Heat the reaction mixture at 90 °C for 8 hours.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Table 2: Examples of Reactions with O-Nucleophiles

NucleophileBaseSolventTemperatureYield (%)Reference
Substituted MethanolsNaHDMSO or THF90 °C61-79[5][6]

Reactivity with S-Nucleophiles

Sulfur nucleophiles are generally excellent nucleophiles in SNAr reactions due to their high polarizability and the "alpha effect" in some cases.

Reaction with Thiols

Similar to alcohols, thiols are typically reacted as their more potent thiolate anions, which can be generated by treatment with a base.

General Considerations:

The reaction of this compound with thiols is expected to proceed under conditions similar to those used for alcohols, although often milder conditions may suffice due to the higher nucleophilicity of thiolates. A base such as sodium hydride, potassium carbonate, or an organic base in a polar aprotic solvent like DMF or DMSO would be a suitable starting point for optimization.

Spectroscopic Characterization

The characterization of the products of these nucleophilic substitution reactions relies heavily on standard spectroscopic techniques.

  • ¹H NMR: The disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.

  • ¹³C NMR: The chemical shift of the C2 carbon will change significantly upon substitution of the chlorine atom.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the incorporation of the nucleophile.

  • IR Spectroscopy: The appearance of new characteristic bands or the disappearance of bands associated with the starting material can provide additional structural information.

Table 3: Selected Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,4-Diamino-6-chloropyrimidine | - | - | 144.56 (M) |[7] | | 2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine | 5.28 (s, 1H), 4.71 (s, 2H), 4.53 (s, 2H), 4.41 (q, 1H), 4.25 (d, 2H), 4.11 (dd, 1H), 3.81 (dd, 1H), 1.44 (s, 3H), 1.38 (s, 3H) | - | 241.1 (M+H)⁺ |[5] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity towards a wide range of nucleophiles via the SNAr mechanism allows for the straightforward introduction of diverse functionalities at the 2-position. This guide has provided a foundational understanding of its reactivity, detailed and actionable experimental protocols, and key characterization data. By leveraging the information presented herein, researchers can effectively harness the synthetic potential of this important heterocyclic core to advance their scientific and drug discovery objectives.

References

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules.
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. PubChem.
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure.
  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. Molecules.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Quest Journals.
  • Solid-State NMR of Virus Membrane Proteins. Accounts of Chemical Research.
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molbank.
  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Concerted Nucleophilic Aromatic Substitution Reactions.
  • System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry.

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The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Chloropyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a cornerstone in medicinal chemistry, forming the backbone of essential biomolecules like nucleic acids and finding application in a wide array of therapeutic agents.[1] Its synthetic versatility allows for the generation of a vast number of structurally diverse derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Among the myriad of pyrimidine-based scaffolds, 2-chloropyrimidine-4,6-diamine and its close analogue, 2,4-diamino-6-chloropyrimidine, have emerged as particularly valuable intermediates in the synthesis of potent biologically active compounds.[2] The presence of a reactive chlorine atom provides a convenient handle for further molecular elaboration, while the diamino groups can be crucial for establishing key interactions with biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 2,4-diamino-6-chloropyrimidine core typically commences with the readily available 2,4-diamino-6-hydroxypyrimidine. The critical chlorination step is most commonly achieved using phosphorus oxychloride (POCl₃).[2][3] While historical methods reported challenges with this transformation, including degradation of the pyrimidine ring, modern protocols have been optimized to achieve good yields.[3]

Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol outlines a general procedure for the chlorination of 2,4-diamino-6-hydroxypyrimidine.

Materials:

  • 2,4-diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ethanol (or other suitable alcohol for quenching)

  • Acetone (or other suitable anti-solvent)

  • Ammonia water

  • Three-necked flask equipped with a reflux condenser and a stirrer

Procedure:

  • In a three-necked flask, suspend 2,4-diamino-6-hydroxypyrimidine (e.g., 12.6 g) in phosphorus oxychloride (e.g., 76.5 g).[3]

  • Heat the mixture to 105°C and stir for 6 hours.[3]

  • After the reaction is complete, distill off the excess POCl₃ under reduced pressure.[3]

  • Cool the reaction mixture to 30-40°C.[3]

  • Slowly add ethanol (e.g., 60 ml) to quench the remaining POCl₃. This step is exothermic and should be performed with caution.[3]

  • Heat the mixture to reflux for 2 hours.[3]

  • Cool the solution and add acetone (e.g., 60 ml) to precipitate the product as its hydrochloride salt.[3]

  • Stir the suspension for 2 hours and then filter to collect the 2,4-diamino-6-chloropyrimidine hydrochloride.[3]

  • To obtain the free base, the hydrochloride salt can be neutralized with a base such as ammonia water.

Diagram: General Synthesis of 2,4-Diamino-6-chloropyrimidine

G cluster_0 Synthesis of 2,4-Diamino-6-chloropyrimidine 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine Reaction Reaction 2,4-diamino-6-hydroxypyrimidine->Reaction POCl3 POCl3 POCl3->Reaction Quenching Quenching Reaction->Quenching 1. Distill excess POCl3 2. Cool Precipitation Precipitation Quenching->Precipitation Reflux 2,4-diamino-6-chloropyrimidine HCl 2,4-diamino-6-chloropyrimidine HCl Precipitation->2,4-diamino-6-chloropyrimidine HCl Cool and filter Neutralization Neutralization 2,4-diamino-6-chloropyrimidine HCl->Neutralization 2,4-diamino-6-chloropyrimidine 2,4-diamino-6-chloropyrimidine Neutralization->2,4-diamino-6-chloropyrimidine

Caption: General synthetic scheme for 2,4-diamino-6-chloropyrimidine.

Anticancer Activity: A Multifaceted Approach

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][4]

Mechanism of Action

The anticancer effects of these pyrimidine derivatives are often attributed to their ability to:

  • Inhibit Kinases: Many derivatives are designed as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation, survival, and metastasis.[4] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs).

  • Interfere with DNA Synthesis: Some compounds act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for rapidly dividing cancer cells. This can be achieved through the inhibition of enzymes like dihydrofolate reductase (DHFR).[5]

  • Induce Apoptosis: These derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[4]

  • Inhibit Topoisomerase: Certain derivatives have been shown to inhibit topoisomerase IIα, an enzyme that plays a critical role in DNA replication and repair.[6] Inhibition of this enzyme leads to DNA damage and subsequent cell death.[6]

Featured Derivatives and In Vitro Activity

The following table summarizes the anticancer activity of selected 2,4-diaminopyrimidine derivatives against various cancer cell lines.

Compound IDR-Group ModificationCancer Cell LineIC₅₀ (µM)Reference
Compound 6 Bromophenyl piperazine moiety at C4HCT116 (Colon)89.24 ± 1.36[2]
MCF7 (Breast)89.37 ± 1.17[2]
Compound 1 4-methyl piperazine moiety at C4HCT116 (Colon)209.17 ± 1.23[2]
MCF7 (Breast)221.91 ± 1.37[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (this compound derivatives)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent or DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram: MTT Assay Workflow

G cluster_0 MTT Assay Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Treatment 2. Treat with compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4h) MTT_Addition->Incubation Solubilization 5. Add solubilization solution Incubation->Solubilization Absorbance_Reading 6. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: A stepwise workflow of the MTT assay for cytotoxicity testing.

Kinase Inhibition: Targeting Dysregulated Signaling

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the development of potent and selective kinase inhibitors.[9] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[10][11] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[11] Several 2,4-diaminopyrimidine derivatives have been developed as potent JAK inhibitors.

Diagram: Simplified JAK-STAT Signaling Pathway

G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 6. Binds to DNA Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->JAK Inhibition

Caption: Overview of the JAK-STAT signaling cascade and the point of inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and proliferation.[12] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for anticancer therapies. The pyrimidine core can mimic the hinge-binding region of ATP, leading to effective inhibition of EGFR kinase activity.

Antiviral Activity: A Broad Spectrum of Action

Pyrimidine derivatives have demonstrated significant antiviral activity against a wide range of viruses, including both DNA and RNA viruses.[13] This broad-spectrum activity makes them attractive candidates for the development of novel antiviral therapeutics.

Mechanism of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives are diverse and can include:

  • Inhibition of Viral Polymerases: Some derivatives can inhibit the viral DNA or RNA polymerases, which are essential for viral replication.

  • Interference with Viral Entry: Certain compounds may block the attachment or entry of the virus into the host cell.

  • Inhibition of Viral Assembly and Release: Pyrimidine derivatives can also interfere with the later stages of the viral life cycle, such as the assembly of new viral particles and their release from the host cell.[14]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Test compounds

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known concentration of the virus in the presence of serial dilutions of the test compound.

  • Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with crystal violet. Live cells will take up the stain, while areas of cell death due to viral infection (plaques) will remain clear.

  • Data Analysis: Count the number of plaques in each well and calculate the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[15]

Conclusion and Future Perspectives

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable range of biological activities. The synthetic accessibility of this core, coupled with its proven efficacy in targeting key cellular pathways, ensures its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The insights and protocols provided in this guide are intended to empower researchers to further unlock the therapeutic potential of this versatile chemical scaffold.

References

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2-Chloropyrimidine-4,6-diamine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. In drug design, the pyrimidine scaffold is prized for its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, making it a versatile template for drug discovery.[1]

Among the myriad of pyrimidine-based building blocks, 2-chloropyrimidine-4,6-diamine (also known as 2,4-diamino-6-chloropyrimidine) has emerged as a particularly valuable and versatile scaffold. Its unique arrangement of two amino groups and a reactive chlorine atom provides a powerful platform for the synthesis of diverse molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this important building block, offering field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with a molecular weight of 144.56 g/mol .[3] It is soluble in organic solvents such as ethanol and methanol.[4]

The most common and efficient synthesis of this compound begins with the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine.[5][6] This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the desired product.[5][7]

Synthesis of 2,4-Diamino-6-hydroxypyrimidine: A mixture of guanidine hydrochloride and sodium methoxide in methanol is heated, followed by the addition of ethyl cyanoacetate.[5] The resulting cyclization reaction affords 2,4-diamino-6-hydroxypyrimidine.[5]

Chlorination of 2,4-Diamino-6-hydroxypyrimidine: 2,4-diamino-6-hydroxypyrimidine is treated with phosphorus oxychloride, often with a catalyst such as N,N-dimethylaniline, at elevated temperatures to produce this compound.[7][8] Safer quenching methods using alcohols have been developed to improve the safety and yield of this reaction on a larger scale.[7]

G cluster_0 Synthesis of this compound Guanidine Guanidine Ethyl_cyanoacetate Ethyl_cyanoacetate 2_4_diamino_6_hydroxypyrimidine 2,4-Diamino-6- hydroxypyrimidine 2_chloropyrimidine_4_6_diamine This compound

Key Reactions in Medicinal Chemistry

The reactivity of the chlorine atom at the 2-position of the pyrimidine ring makes this compound an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the construction of complex drug molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for nucleophilic aromatic substitution. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the 2-position.

General Protocol for Nucleophilic Aromatic Substitution with Amines: A mixture of this compound and the desired amine in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is heated, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate, to afford the corresponding 2-amino-substituted pyrimidine-4,6-diamine derivative.[9]

Example: Synthesis of Minoxidil Precursor The antihypertensive drug Minoxidil is synthesized from 2,4-diamino-6-chloropyrimidine.[5] The synthesis involves the N-oxidation of the pyrimidine ring followed by nucleophilic substitution of the chlorine atom with piperidine.[6]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be effectively coupled with a variety of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl groups at the 2-position.

General Protocol for Suzuki-Miyaura Cross-Coupling: A mixture of this compound, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is heated to effect the cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that provides a versatile method for the formation of carbon-nitrogen bonds. This reaction is particularly useful for coupling challenging substrates, such as sterically hindered amines or electron-rich anilines. While SNAr reactions are often feasible with this compound, the Buchwald-Hartwig amination offers a complementary and sometimes more efficient route, especially for less reactive amines.

General Protocol for Buchwald-Hartwig Amination: A mixture of this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos or RuPhos), and a base (e.g., NaOtBu or K₃PO₄) in an anhydrous aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.[10]

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar suzuki Suzuki-Miyaura Cross-Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald product_snar 2-Substituted-pyrimidine- 4,6-diamine (N, O, S nucleophiles) snar->product_snar product_suzuki 2-Aryl/Heteroaryl-pyrimidine- 4,6-diamine suzuki->product_suzuki product_buchwald 2-Amino-pyrimidine- 4,6-diamine (diverse amines) buchwald->product_buchwald

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The this compound scaffold is a prominent feature in a number of clinically important drugs and investigational agents, particularly in the area of oncology.

Kinase Inhibitors

The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif in kinase inhibitors. The two amino groups form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The substituent at the 2-position, introduced via reactions of this compound, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.

Table 1: Examples of Kinase Inhibitors Incorporating the 2,4-Diaminopyrimidine Scaffold

Kinase TargetExample Compound ClassKey Structural FeaturesReference
JNK2,4-DiaminopyrimidinesOptimization of substituents at the 2- and 4-positions led to potent and brain-penetrant inhibitors.[11][12]
MK22,4-DiaminopyrimidinesStructure-based design identified inhibitors with low nanomolar potency.[6]
HPK12,4-DiaminopyrimidinesStructural optimization resulted in highly potent and selective inhibitors of this immuno-oncology target.[13]
PAK42,4-DiaminopyrimidinesDiscovery of potent inhibitors with anticancer activity.[14]

Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:

  • Hinge Binding: The 2,4-diamino motif is crucial for anchoring the inhibitor to the kinase hinge region through hydrogen bonds.

  • Selectivity Pocket: The substituent introduced at the C2 position via displacement of the chloride is critical for achieving selectivity among different kinases by exploiting differences in the shape and nature of the ATP binding pocket.

  • Solvent Front: Modifications at the C5 position of the pyrimidine ring can interact with the solvent-exposed region, providing opportunities to improve physicochemical properties.

Dihydrofolate Reductase (DHFR) Inhibitors

The 2,4-diaminopyrimidine scaffold is also the core of several non-classical dihydrofolate reductase (DHFR) inhibitors, such as the antibacterial drug trimethoprim. This class of compounds mimics the pteridine ring of the natural substrate, dihydrofolate, and inhibits the enzyme, thereby blocking the synthesis of essential precursors for DNA and RNA. This compound serves as a key starting material for the synthesis of novel DHFR inhibitors, including those with activity against Mycobacterium tuberculosis.[7]

Conclusion: A Versatile and Enduring Building Block

This compound has proven to be an exceptionally valuable building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chlorine atom enable the efficient construction of diverse and complex molecular scaffolds. The inherent ability of the resulting 2,4-diaminopyrimidine core to act as a privileged hinge-binding motif has cemented its importance in the development of kinase inhibitors for oncology and other indications. Furthermore, its utility in the synthesis of DHFR inhibitors highlights its broader applicability in the design of anti-infective agents. As the demand for novel, targeted therapeutics continues to grow, the strategic application of this compound is certain to remain a key enabler of innovation in drug discovery.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. ()
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ([Link])

  • 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. ([Link])

  • Recent Advances in Pyrimidine-Based Drugs. ([Link])

  • 2,4,6-Trichloropyrimidine. Reaction with Anilines. ([Link])

  • A general approach to the optimisation of Buchwald-Hartwig aminations. ([Link])

  • Synthetic approach to synthesised analogues of lapatinib. Reagents and.... ([Link])

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. ([Link])

  • Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. ()
  • 2,4-Diamino-6-chloropyrimidine. ([Link])

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ([Link])

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. ([Link])

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ([Link])

  • Practical synthesis of lapatinib. ([Link])

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. ([Link])

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ([Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. ([Link])

  • Buchwald-Hartwig Amination. ([Link])

  • Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. ([Link])

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Methodological & Application

Synthesis of 2-Chloropyrimidine-4,6-diamine from 2,4-diamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloropyrimidine-4,6-diamine

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of this compound, a critical intermediate in the pharmaceutical industry. The protocol details the conversion of 2,4-diamino-6-hydroxypyrimidine through a robust chlorination procedure, emphasizing safety, efficiency, and mechanistic understanding.

Strategic Overview: The Importance of Chlorinated Pyrimidines

The transformation of hydroxypyrimidines into their chlorinated analogues is a cornerstone of heterocyclic chemistry. The resulting chloro-substituents serve as versatile leaving groups for subsequent nucleophilic substitution reactions, enabling the construction of complex molecular architectures. This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making a reliable and scalable synthetic protocol essential for drug discovery and manufacturing.

This guide focuses on the direct chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃), a widely adopted and effective method.[1] We will delve into the causality behind experimental choices, provide a self-validating protocol, and ensure all claims are grounded in authoritative references.

The Chemistry: Mechanism of Chlorination

The conversion of the hydroxyl group on the pyrimidine ring to a chlorine atom is achieved via a powerful dehydrative chlorinating agent, phosphorus oxychloride (POCl₃).[2][3] While the pyrimidine exists in tautomeric equilibrium between its hydroxy and keto forms, the reaction is understood to proceed through the more nucleophilic oxygen of the keto tautomer.

The mechanism unfolds in two key stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the pyrimidine's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This step is critical as it transforms the poor leaving group (-OH) into a highly effective one (a dichlorophosphate group).

  • Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, acts as a nucleophile and attacks the carbon atom at the C6 position of the pyrimidine ring. This results in the displacement of the dichlorophosphate group and the formation of the desired this compound.

The reaction is typically performed using an excess of POCl₃, which serves as both the reagent and the solvent.[3] The process requires heating to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound. The procedure is designed to be self-validating through clear checkpoints and defined parameters.

Materials and Reagents
Reagent/MaterialMolecular Wt.Molar Equiv.Example QuantityPurity/Notes
2,4-diamino-6-hydroxypyrimidine126.12 g/mol 1.012.6 g (0.1 mol)>98%
Phosphorus Oxychloride (POCl₃)153.33 g/mol ~6.076.5 g (46 mL, 0.5 mol)>99%, handle in fume hood
Ethanol (or Methanol)--~60 mLFor quenching
Ethyl Acetate--As requiredFor extraction
Ammonia Water (25-30%)--As requiredFor neutralization
Purified Water--As requiredFor work-up
Acetone--~60 mLFor precipitation
Equipment
  • Three-necked round-bottom flask (250 mL), oven-dried

  • Reflux condenser with a calcium chloride drying tube

  • Heating mantle with magnetic stirrer and stir bar

  • Thermometer

  • Apparatus for distillation under reduced pressure (rotary evaporator)

  • Separatory funnel

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation A Charge Flask: 2,4-diamino-6-hydroxypyrimidine + POCl₃ B Heat to 105°C Stir for 6 hours A->B C Cool & Distill (Remove excess POCl₃) B->C Reaction Complete D Controlled Quench: Slowly add Ethanol C->D E Precipitate Product: Add Acetone D->E F Filter to obtain Hydrochloride Salt E->F G Neutralize with Ammonia Water F->G H Extract with Ethyl Acetate G->H I Concentrate & Dry H->I J This compound I->J Final Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

PART 1: Chlorination Reaction

  • Flask Preparation: Ensure all glassware is thoroughly oven-dried to remove any moisture, as POCl₃ reacts violently with water.[4]

  • Charging Reagents: In a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,4-diamino-6-hydroxypyrimidine (12.6 g).[5]

  • Addition of POCl₃: In a well-ventilated chemical fume hood, carefully add phosphorus oxychloride (76.5 g, 46 mL) to the flask.[5] Stir the resulting slurry.

  • Heating: Heat the reaction mixture to 105°C using a heating mantle. Maintain this temperature and stir for approximately 6 hours.[5] The reaction progress can be monitored by TLC if a suitable system is developed.

PART 2: Work-up and Isolation

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to below 50°C. Remove the excess, unreacted phosphorus oxychloride via distillation under reduced pressure. This step is critical for safety and simplifying the subsequent work-up.[3][5]

  • Quenching: Cool the concentrated residue to 30-40°C. CAUTION: This step is highly exothermic and must be done slowly and with extreme care. Slowly and dropwise, add ethanol (60 mL) to the reaction mixture to quench the remaining POCl₃.[5] An ice bath should be kept on hand to control any potential temperature spikes. After the addition is complete, heat the mixture to reflux for 2 hours.[5]

  • Precipitation of Hydrochloride Salt: Cool the mixture. Add acetone (60 mL) to act as a dispersing agent and precipitate the product as its hydrochloride salt. Stir for 2 hours to ensure complete precipitation.[5]

  • Filtration: Isolate the this compound hydrochloride by vacuum filtration using a Buchner funnel.

  • Neutralization: Transfer the collected solid to a beaker. Add purified water and neutralize the hydrochloride salt by adding ammonia water dropwise until the pH of the solution is basic (pH ≈ 10).[6]

  • Extraction: Transfer the neutralized aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product.

Expected Results
  • Yield: This protocol can achieve yields in the range of 70-85%.[6][7]

  • Appearance: The final product, this compound, should be a white to off-white solid.

  • Purity: The purity should be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination. The described procedure typically yields a product pure enough for many subsequent applications without further chromatographic purification.[7]

Safety and Hazard Management: A Non-Negotiable Priority

The use of phosphorus oxychloride mandates strict adherence to safety protocols. It is a highly corrosive and toxic substance that reacts violently with water.

  • Engineering Controls: All operations involving POCl₃ must be conducted inside a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[8] An eyewash station and safety shower must be immediately accessible.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • A full-face shield and chemical splash goggles.

    • Heavy-duty, chemical-resistant gloves (Neoprene is recommended).[4][9]

    • A flame-resistant lab coat.

  • Handling and Quenching:

    • POCl₃ reacts violently with water and other protic solvents, releasing heat and toxic hydrogen chloride gas.[4] Ensure all equipment is dry.

    • The quenching step is the most hazardous part of the procedure. Add quenching agents (ice water or alcohols) slowly and in a controlled manner, with adequate cooling.

  • Waste Disposal: All waste containing POCl₃ must be neutralized carefully before disposal. A common method is to slowly add the waste to a stirred, cooled solution of a base like sodium bicarbonate or calcium hydroxide. Follow all local and institutional regulations for chemical waste disposal.

References

  • CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities . MDPI. [Link]

  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine . Eureka | Patsnap. [Link]

  • Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine . Quick Company. [Link]

  • Method for synthesizing 2,4-diamino-6-chloropyrimidine . Eureka | Patsnap. [Link]

  • 2,4-diamino-6-hydroxypyrimidine . Organic Syntheses Procedure. [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr . Quest Journals. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . PMC - NIH. [Link]

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY . NJ.gov. [Link]

  • Elimination of Alcohols To Alkenes With POCl3 and Pyridine . Master Organic Chemistry. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . ResearchGate. [Link]

  • Phosphorus Oxychloride | Air Liquide Malaysia . Air Liquide. [Link]

  • POCl -PCl mixture: A robust chlorinating agent . Indian Chemical Society. [Link]

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Application Notes & Protocols: A Senior Application Scientist's Guide to the One-Pot Synthesis of 2-Chloropyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloropyrimidine-4,6-diamine Scaffolds in Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among these, this compound and its derivatives represent a critical class of intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the chloro- and diamino- functionalities provides a versatile platform for further chemical modifications, enabling the synthesis of compounds with diverse biological activities. Notably, substituted 4,6-diaminopyrimidines have shown promise as potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer therapy[1]. Furthermore, 2,4-diamino-6-chloropyrimidine is a key starting material for the synthesis of Minoxidil, a widely used medication for the treatment of hypertension and androgenetic alopecia[2][3]. The development of efficient and scalable synthetic routes to these valuable compounds is therefore a topic of significant interest to researchers in both academic and industrial settings.

This application note provides a detailed protocol for the one-pot synthesis of this compound derivatives, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and have been optimized for efficiency and yield.

One-Pot Synthesis Strategy: From Simple Precursors to a Privileged Scaffold

The synthesis of this compound can be efficiently achieved through a one-pot reaction sequence commencing with readily available starting materials. This approach obviates the need for the isolation and purification of intermediates, thereby streamlining the synthetic process and reducing waste. The overall transformation involves two key steps:

  • Pyrimidine Ring Formation: The synthesis begins with the base-catalyzed condensation of guanidine with an active methylene compound, such as ethyl cyanoacetate. This reaction proceeds via a nucleophilic addition-elimination mechanism to construct the 2,4-diamino-6-hydroxypyrimidine core.

  • Chlorination: The hydroxyl group of the pyrimidine intermediate is subsequently converted to a chloro- group using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

This one-pot procedure offers a significant advantage over traditional multi-step syntheses, which often suffer from lower overall yields and require more extensive purification procedures.

Visualizing the Synthetic Workflow

The following diagram illustrates the streamlined workflow of the one-pot synthesis of this compound derivatives.

G cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: In-situ Chlorination cluster_2 Work-up & Purification A Guanidine Hydrochloride + Ethyl Cyanoacetate B Addition of Sodium Methoxide in Methanol A->B C Reflux to form 2,4-diamino-6-hydroxypyrimidine B->C D Addition of Phosphorus Oxychloride (POCl3) C->D Intermediate carried to next step without isolation E Controlled Heating D->E F Formation of this compound E->F G Quenching with Ice/Water F->G H Neutralization (e.g., with Ammonia) G->H I Extraction with Organic Solvent H->I J Purification (e.g., Recrystallization) I->J K K J->K Final Product: this compound Derivative

Caption: One-pot synthesis workflow for this compound derivatives.

Detailed Experimental Protocol

Materials and Reagents:

  • Guanidine hydrochloride (≥99%)

  • Ethyl cyanoacetate (≥98%)

  • Sodium methoxide (≥97%)

  • Methanol (anhydrous)

  • Phosphorus oxychloride (POCl₃) (≥99%)

  • Diisopropylethylamine (DIPEA) (optional, as a catalyst)[3]

  • Ethyl acetate (reagent grade)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part A: Synthesis of 2,4-diamino-6-hydroxypyrimidine (in-situ)

  • To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in a three-necked round-bottom flask, add guanidine hydrochloride (1.0 equivalent) portion-wise with stirring.

  • After the addition is complete, add ethyl cyanoacetate (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, 2,4-diamino-6-hydroxypyrimidine, is not isolated and is carried forward to the next step.

Part B: Chlorination to this compound

  • Carefully add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the reaction mixture from Part A via a dropping funnel. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Optionally, add diisopropylethylamine (DIPEA) (0.1 equivalents) as a catalyst to improve the reaction rate and yield[3].

  • Heat the reaction mixture to 90-100°C and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and may release HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound derivative.

Mechanism of Reaction

The one-pot synthesis proceeds through a well-defined mechanistic pathway, as illustrated below.

G cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Chlorination A Guanidine C [Intermediate Adduct] A->C + B Ethyl Cyanoacetate B->C Base (MeO-) D 2,4-diamino-6-hydroxypyrimidine C->D Cyclization & Elimination E 2,4-diamino-6-hydroxypyrimidine G [Phosphorylated Intermediate] E->G + F POCl3 F->G H This compound G->H Nucleophilic attack by Cl-

Caption: Simplified reaction mechanism for the one-pot synthesis.

Optimization and Troubleshooting

Parameter Observation/Problem Recommendation Rationale
Base Low yield in the first step.Ensure the use of a strong, anhydrous base like sodium methoxide.The condensation reaction requires a strong base to deprotonate the active methylene compound.
Solvent Incomplete reaction.Use anhydrous methanol as the solvent for the first step.The presence of water can hydrolyze the reagents and intermediates, leading to lower yields.
Chlorinating Agent Incomplete chlorination.Use a sufficient excess of POCl₃ (3-5 equivalents).To ensure complete conversion of the hydroxyl group to the chloride.
Temperature Formation of side products.Maintain careful temperature control during both steps of the reaction.Excessive heat can lead to decomposition and the formation of unwanted byproducts.
Work-up Difficulty in product isolation.Ensure complete neutralization before extraction.The product may be soluble in acidic or basic aqueous solutions as its hydrochloride or phenoxide salt, respectively.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium methoxide: A strong base and is flammable. Handle in an inert atmosphere if possible and avoid contact with skin and eyes.

  • Quenching: The quenching of POCl₃ with water or ice is highly exothermic and releases corrosive HCl gas. Perform this step slowly and with adequate cooling and ventilation.

Conclusion

The one-pot synthesis of this compound derivatives presented in this application note offers a streamlined and efficient method for accessing this important class of compounds. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions, researchers can reliably synthesize these valuable scaffolds for a wide range of applications in drug discovery and development. The versatility of the 2-chloro- substituent allows for further functionalization, opening avenues for the creation of novel and potent therapeutic agents.

References

  • Ma T., Zou F., Pusch S., Yang L., Zhu Q., Xu Y., Gu Y., von Deimling A., Zha X. Design, synthesis and biological evaluation of 4,6-diaminopyrimidine derivatives as potent EGFR inhibitors in non-small cell lung cancer. Eur. J. Med. Chem. 2018;157:1300–1325. [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

  • One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PMC - NIH. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. [Link]

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or... - ResearchGate. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,4,6-Triaminopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, the 2,4,6-triaminopyrimidine motif is of particular significance, appearing in a range of biologically active molecules, including kinase inhibitors which are pivotal in oncology research.[1] The targeted synthesis of N-substituted 2,4,6-triaminopyrimidines is therefore a critical endeavor for drug development professionals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods that often require harsh conditions and have limited substrate scope.[2][3]

This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed amination of 2-chloropyrimidine-4,6-diamine. We will delve into the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its success, and offer a step-by-step procedure to empower researchers to confidently and successfully synthesize a diverse library of N-aryl-pyrimidine-2,4,6-triamines.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly with electron-rich and less reactive aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Diagram: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl L_nPd(II)(Aryl)(Cl) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'R'' - Base-H-Cl PdII_Amido L_nPd(II)(Aryl)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Aryl-NR'R'' RedElim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: Key Considerations for Success

The successful amination of this compound hinges on the careful selection of the catalyst, ligand, base, and solvent. The presence of two free amino groups on the pyrimidine ring introduces a potential challenge, as they can coordinate to the palladium center and inhibit catalysis. Therefore, the choice of a sterically hindered and electron-rich ligand is crucial to promote the desired reactivity at the C-Cl bond.

Parameter Recommendation Rationale & Justification
Palladium Precursor Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Palladium(II) acetate [Pd(OAc)₂]These are common, air-stable Pd(II) precursors that are readily reduced in situ to the active Pd(0) species. While Pd(OAc)₂ is often used, PdCl₂(PPh₃)₂ has shown efficacy in similar systems.[1]
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)Xantphos is a bulky, electron-rich bidentate phosphine ligand with a large natural bite angle. This steric hindrance can prevent the coordination of the substrate's amino groups to the palladium center while promoting the desired oxidative addition and reductive elimination steps. It has been successfully employed in the amination of other aminopyrimidine derivatives.[1]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the incoming amine without competing in the coupling reaction. NaOtBu is a common and effective choice for Buchwald-Hartwig aminations.[1]
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated aprotic solvents are essential to prevent catalyst deactivation and unwanted side reactions. Toluene is a standard solvent for these reactions and has been used successfully in related couplings.[1]
Temperature 80-110 °C (Reflux)Elevated temperatures are often necessary to overcome the activation energy of the oxidative addition of the C-Cl bond to the palladium center.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation. Maintaining an inert atmosphere throughout the reaction is critical.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related aminopyrimidine systems.[1]

Diagram: Experimental Workflow

Workflow start Start: Assemble Glassware reagents Add Reagents: - this compound - Aryl Amine - NaOtBu - Toluene start->reagents inert Establish Inert Atmosphere (Degas with N₂/Ar) reagents->inert catalyst Add Catalyst System: - PdCl₂(PPh₃)₂ - Xantphos inert->catalyst reaction Heat to Reflux (80-110 °C) Monitor by TLC/LC-MS catalyst->reaction workup Reaction Workup: - Cool to RT - Quench with Water - Extract with Organic Solvent reaction->workup purify Purification: - Dry Organic Layer - Concentrate in vacuo - Column Chromatography workup->purify product Characterize Product (NMR, MS, etc.) purify->product

Caption: Step-by-step workflow for the palladium-catalyzed amination.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aryl amine (1.1 - 1.5 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 - 0.05 equiv)

  • Xantphos (0.03 - 0.06 equiv)

  • Sodium tert-butoxide (1.5 - 2.0 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired aryl amine (1.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the suspension for 10-15 minutes at room temperature.

  • Catalyst Addition: To the stirring suspension, add the palladium precursor, PdCl₂(PPh₃)₂ (0.02 equiv), and the ligand, Xantphos (0.03 equiv).

  • Reaction: Heat the reaction mixture to reflux (typically 110 °C for toluene) and maintain at this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-pyrimidine-2,4,6-triamine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, etc.).

Expected Outcomes and Data Interpretation

The reaction is expected to yield the desired N²-substituted pyrimidine-2,4,6-triamine. Yields can vary depending on the specific aryl amine used, but moderate to good yields (in the range of 40-80%) are anticipated based on similar transformations.[1]

Table of Representative Reaction Parameters and Expected Yields:

Aryl Amine Pd Precursor (mol%) Ligand (mol%) Base (equiv) Temp (°C) Time (h) Expected Yield (%)
AnilinePdCl₂(PPh₃)₂ (2)Xantphos (3)NaOtBu (1.5)1101265-75
4-MethoxyanilinePdCl₂(PPh₃)₂ (2)Xantphos (3)NaOtBu (1.5)1101270-80
4-TrifluoromethylanilinePdCl₂(PPh₃)₂ (3)Xantphos (4.5)NaOtBu (2.0)1101845-55
2-MethylanilinePdCl₂(PPh₃)₂ (3)Xantphos (4.5)NaOtBu (2.0)1102440-50

Note: The expected yields are estimates based on literature precedents for similar substrates and may require optimization for specific cases.[1]

Characterization Notes:

  • ¹H NMR: Expect to see the disappearance of the N-H protons of the starting aryl amine and the appearance of a new N-H signal for the newly formed secondary amine, along with the characteristic signals for the pyrimidine and aryl rings.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh palladium precursor and ligand. Ensure the reaction is performed under a strictly inert atmosphere with dry, degassed solvents. Increase the reaction temperature or consider using a more active pre-catalyst system.
Formation of Side Products Hydrodehalogenation (replacement of -Cl with -H); Dimerization of starting materials.Ensure the reaction is anhydrous. Optimize the catalyst and ligand loading. A different ligand or base may be required.
Difficulty in Purification Streaking on silica gel due to basicity of the product.Pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-pyrimidine-2,4,6-triamines from this compound. By carefully selecting the catalyst, ligand, and reaction conditions, researchers can achieve good yields of these valuable compounds. The protocol and insights provided in this guide offer a solid foundation for the successful application of this important transformation in the pursuit of novel therapeutic agents.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10664-10675. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chem Simplify. (2020, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Aryl-4,6-diaminopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a fundamental building block in DNA and RNA.[1][2] Its structural versatility and synthetic accessibility have led to its widespread application in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory drugs.[1] Specifically, the 2-aryl-pyrimidine-4,6-diamine scaffold is a privileged structure in modern drug discovery, notably in the design of protein kinase inhibitors. The diamino substituents provide critical hydrogen bonding interactions within the ATP-binding pocket of kinases, while the C2 position serves as a key vector for introducing aryl moieties that can target adjacent hydrophobic regions, thereby enhancing potency and selectivity.

The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the crucial carbon-carbon bond between the pyrimidine core and the desired aryl or heteroaryl fragment.[3][4] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Suzuki coupling reactions with 2-chloropyrimidine-4,6-diamine. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal reactions. The key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This is often the rate-determining step of the reaction.[6] The electron-deficient nature of the pyrimidine ring facilitates this step, though the electron-donating amino groups can modulate this reactivity. The result is a square planar Pd(II) complex.

  • Transmetalation : This step involves the transfer of the organic group (R') from the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base converts the boronic acid into a more nucleophilic boronate species (e.g., [R'B(OH)₃]⁻), which then displaces the halide on the Pd(II) complex.[7]

  • Reductive Elimination : The final step is the reductive elimination from the diaryl-Pd(II) intermediate. The two organic fragments (the pyrimidine and the aryl group) couple to form the desired C-C bond, yielding the 2-aryl-pyrimidine-4,6-diamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki coupling of this compound.

Suzuki_Coupling_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Cl [Pyrimidine]-Pd(II)L₂-Cl Pd0->PdII_Cl OxAdd->PdII_Cl Transmetal Transmetalation PdII_R [Pyrimidine]-Pd(II)L₂-[Ar] PdII_Cl->PdII_R Transmetal->PdII_R PdII_R->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regeneration Product 2-Aryl-pyrimidine-4,6-diamine RedElim->Product Substrate This compound Substrate->OxAdd Boronic Ar-B(OH)₂ + Base Boronate [Ar-B(OH)₃]⁻ Boronic->Boronate Activation Boronate->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Microwave-Assisted Suzuki Coupling

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[4]

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.5 - 5 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v)

  • Microwave reactor vials

Step-by-Step Procedure:

  • Reagent Preparation : To a microwave vial, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition : Add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition : Add the 1,4-dioxane/water solvent mixture. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Inert Atmosphere : Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Microwave Irradiation : Place the vial in the microwave reactor. Irradiate at a set temperature (e.g., 100-120 °C) for 15-30 minutes.[4]

  • Reaction Monitoring : After cooling, the reaction progress can be monitored by TLC or LC-MS.

  • Workup :

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-pyrimidine-4,6-diamine.

Protocol 2: Conventional Thermal Suzuki Coupling

This method is suitable for laboratories without access to a microwave reactor and for larger-scale synthesis.

Materials:

  • This compound (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) with a phosphine ligand like P(t-Bu)₃ (Tri-tert-butylphosphine) (4 mol%) or SPhos.

  • Base: Spray-dried KF or Cs₂CO₃ (3.0 eq)

  • Solvent: Anhydrous THF or 1,4-Dioxane

  • Standard reflux apparatus

Step-by-Step Procedure:

  • Setup : Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition : To the flask, add this compound, the arylboronic acid, and the base.

  • Solvent and Catalyst : Add the anhydrous solvent. In a separate vial, pre-mix the Pd₂(dba)₃ and the phosphine ligand in a small amount of solvent and add this catalyst solution to the main reaction flask.

  • Heating : Heat the reaction mixture to reflux (e.g., 50-80 °C) with vigorous stirring.[8]

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup and Purification : Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following table summarizes recommended starting conditions based on literature for similar chloropyrimidine substrates.[3][4][8]

ParameterRecommended ConditionRationale / Causality
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃Pd(PPh₃)₄ is a versatile, commercially available catalyst.[3] Buchwald-type ligands like P(t-Bu)₃ are excellent for coupling less reactive aryl chlorides.[8]
Base K₂CO₃, K₃PO₄, KF, Cs₂CO₃A base is required to activate the boronic acid.[6] The choice can influence reaction rate and prevent side reactions; KF or Cs₂CO₃ are effective in anhydrous conditions.[8]
Solvent 1,4-Dioxane/H₂O, THF, TolueneAprotic polar solvents like dioxane and THF are common.[8] The addition of water can sometimes accelerate the reaction, especially when using inorganic bases like K₂CO₃.[3]
Temperature 80-120 °C (Thermal or MW)Higher temperatures are often needed to drive the oxidative addition of the C-Cl bond. Microwave heating can significantly shorten reaction times.[4]
Boronic Acid 1.2 - 1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficient Temperature3. Poor Base/Solvent Choice1. Use a fresh catalyst or a pre-catalyst. Ensure the reaction is under a strict inert atmosphere to prevent catalyst oxidation.2. Increase the reaction temperature. Consider switching to microwave heating.3. Screen different bases (e.g., switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃) and solvents.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene before coupling. This is more common with electron-poor boronic acids.1. Use anhydrous conditions with a fluoride base like KF or CsF.2. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).3. Add the boronic acid portion-wise during the reaction.
Low Yield 1. Catalyst Inhibition2. Competing Side Reactions1. The amino groups or the pyrimidine nitrogens can coordinate to the palladium center, inhibiting catalysis.[3] Increase catalyst loading or switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) which can promote reductive elimination.2. Homocoupling of the boronic acid can occur. Using a slight excess (1.1-1.2 eq) rather than a large excess can minimize this.
Difficulty in Purification Residual palladium, phosphine oxides, or boronic acid byproducts contaminate the product.1. For palladium removal, treat the crude product solution with a scavenger resin or perform an aqueous wash with a solution of sodium thiomethoxide.2. Phosphine oxides can often be removed by careful chromatography or by precipitation from a nonpolar solvent.

Application in Drug Discovery: A Workflow

The synthesis of 2-aryl-4,6-diaminopyrimidines via Suzuki coupling is a key step in many drug discovery campaigns, particularly for kinase inhibitors.

Visualizing the Drug Discovery Workflow

Drug_Discovery_Workflow Start Scaffold Selection: This compound Library Library Synthesis via Suzuki Coupling Start->Library Diverse Boronic Acids Screening High-Throughput Screening (HTS) Library->Screening Compound Library Hit Hit Identification Screening->Hit LeadOp Lead Optimization (SAR Studies) Hit->LeadOp Structure-Activity Relationship (SAR) LeadOp->Library Iterative Synthesis Candidate Preclinical Candidate Selection LeadOp->Candidate

Caption: A typical workflow for kinase inhibitor discovery.

This iterative process allows for the rapid exploration of the structure-activity relationship (SAR) around the 2-aryl-pyrimidine-4,6-diamine core. By synthesizing a library of analogs with diverse aryl groups at the C2 position, researchers can systematically probe the target's binding pocket to identify compounds with optimal potency, selectivity, and pharmacokinetic properties. This scaffold has been successfully employed in the development of inhibitors for various kinases implicated in cancer and other diseases.

References

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010, June). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003, May-Jun). PubMed. Retrieved January 22, 2026, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. (n.d.). Rasayan Journal of Chemistry. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological activity of some 2-amino-4,6-substituted- diarylpyrimidines:Reaction of substituted chalcones with guanidinium carbonate. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. Selective Carbon−Carbon Bond Formation for the Functionalization of Heterocycles. (2007). Sci-Hub. Retrieved January 22, 2026, from [Link]

  • Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. (2022, May 31). MDPI. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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Synthesis of N2-Substituted Pyrimidine-2,4,6-triamine Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Aminopyrimidine Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules and clinically approved drugs.[1][2] Among these, aminopyrimidine derivatives are of paramount importance, exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Notably, the 2-aminopyrimidine motif is a key pharmacophore in numerous kinase inhibitors, such as Imatinib and Gefitinib, underscoring its significance in the development of targeted cancer therapies.[5]

This guide provides a detailed exploration of the synthesis of aminopyrimidine derivatives, with a specific focus on the versatile starting material, 2-chloropyrimidine-4,6-diamine. We will delve into the fundamental reaction mechanisms, present detailed, field-proven protocols for the synthesis of a diverse range of derivatives, and provide guidance on their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their scientific endeavors.

Strategic Approaches to the Synthesis of N2-Substituted Pyrimidine-2,4,6-triamines

The primary route for the synthesis of N2-substituted pyrimidine-2,4,6-triamines from this compound is through the substitution of the chlorine atom at the C2 position with a primary or secondary amine. This transformation can be achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Method

The SNAr reaction is a direct and often high-yielding method for the amination of this compound. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, is activated towards nucleophilic attack.

Mechanism of SNAr on this compound

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack and Formation of Meisenheimer Complex cluster_1 Step 2: Elimination of the Leaving Group Start This compound + Amine (R-NH2) Intermediate Meisenheimer Complex (Tetrahedral Intermediate) Start->Intermediate Nucleophilic attack End N2-Substituted Pyrimidine-2,4,6-triamine + HCl Intermediate->End Loss of Cl-

Figure 1: Generalized mechanism of the SNAr reaction.

In the first step, the amine nucleophile attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] In the second, typically rapid step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final aminated product.

Causality Behind Experimental Choices in SNAr Reactions:

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are often preferred as they can solvate the charged intermediate, thereby stabilizing it and accelerating the reaction. Alcohols like ethanol or isopropanol can also be used and may participate in proton transfer steps.

  • Base: A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃), is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it non-nucleophilic.

  • Temperature: The reaction temperature is a critical parameter. While some highly reactive amines may react at room temperature, heating is often necessary to drive the reaction to completion, especially with less nucleophilic amines like anilines. Microwave irradiation can also be employed to significantly reduce reaction times.[7]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful Alternative

For less reactive amines or when SNAr reactions prove sluggish, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[8][9] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds and is widely applicable to a broad range of substrates.[8]

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle center Pd(0)Ln A Oxidative Addition (Ar-Cl + Pd(0)Ln) center->A Ar-Cl B Amine Coordination and Deprotonation A->B R2NH, Base C Reductive Elimination B->C C->center Product (Ar-NR2)

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The cycle begins with the oxidative addition of the this compound to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the palladium(0) catalyst.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination:

  • Palladium Precatalyst: A variety of palladium sources can be used, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) being common choices.

  • Ligand: The choice of phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich ligands, such as Xantphos, are often employed to facilitate both the oxidative addition and reductive elimination steps.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are typically used to ensure a water-free environment, as water can deactivate the catalyst and interfere with the reaction.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of N2-substituted pyrimidine-2,4,6-triamine derivatives. It is essential to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for SNAr Amination with Aliphatic Amines

This protocol describes a general method for the reaction of this compound with primary and secondary aliphatic amines.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Aliphatic Amine (e.g., piperidine)Reagent GradeCommercially Available
Triethylamine (TEA)AnhydrousCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous ethanol to dissolve the starting material.

  • Add the aliphatic amine (1.1 eq.) and triethylamine (1.5 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexanes).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for SNAr Amination with Aromatic Amines

This protocol is suitable for the reaction of this compound with anilines and other aromatic amines.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Aromatic Amine (e.g., aniline)Reagent GradeCommercially Available
Diisopropylethylamine (DIPEA)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the aromatic amine (1.2 eq.) and DIPEA (2.0 eq.).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours. The reaction can also be performed under microwave irradiation for a shorter duration.

  • Monitor the reaction progress by TLC (e.g., Dichloromethane/Methanol).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the purified product by spectroscopic methods.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Amine (primary or secondary)Reagent GradeCommercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XantphosLigand GradeCommercially Available
Sodium tert-butoxide (NaOt-Bu)≥98%Commercially Available
TolueneAnhydrousCommercially Available

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq.) and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, followed by this compound (1.0 eq.), the amine (1.2 eq.), and NaOt-Bu (1.4 eq.).

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques.

Characterization of N2-Substituted Pyrimidine-2,4,6-triamines

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule. Key signals to look for include the pyrimidine ring proton (typically a singlet), the protons of the amino groups, and the protons of the newly introduced substituent. In many 2,4,6-trisubstituted pyrimidines, the H-5 proton appears as a singlet in the aromatic region.[11] The amino protons often appear as broad singlets.[2]

    • ¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are characteristic. For 2-aminopyrimidines, the C2 and C5 carbons typically resonate at distinct chemical shifts.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic stretches for N-H bonds in the amino groups and C=N and C=C bonds in the pyrimidine ring are typically observed.[1]

Table of Expected Spectroscopic Data for a Representative N2-Aryl-pyrimidine-2,4,6-triamine:

FeatureExpected Range/Pattern
¹H NMR
Pyrimidine H-5Singlet, δ 5.5 - 6.5 ppm
Ar-HMultiplets, δ 6.8 - 8.0 ppm
NH₂ (at C4/C6)Broad singlet, δ 4.5 - 6.0 ppm
NH (at C2)Singlet, δ 8.0 - 9.5 ppm
¹³C NMR
Pyrimidine C2, C4, C6δ 150 - 170 ppm
Pyrimidine C5δ 80 - 100 ppm
Aromatic Carbonsδ 110 - 150 ppm
IR (cm⁻¹)
N-H Stretch3100 - 3500 (often multiple bands)
C=N, C=C Stretch1500 - 1650
Mass Spec [M+H]⁺ corresponding to the calculated molecular weight

Conclusion and Future Outlook

The synthesis of aminopyrimidine derivatives from this compound is a robust and versatile strategy for accessing a rich chemical space of potential drug candidates. Both SNAr and palladium-catalyzed methods provide efficient means to introduce a wide variety of amino substituents at the C2 position. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize and explore this important class of molecules. As our understanding of the biological roles of kinases and other cellular targets continues to grow, the demand for novel and diverse aminopyrimidine scaffolds will undoubtedly increase, further solidifying their central role in the future of drug discovery.

References

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). Retrieved January 22, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (2022). Retrieved January 22, 2026, from [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis and biological evaluation of new 2,4,6-trisubstituted pyrimidines and their N-alkyl derivatives - PubMed. (2018). Retrieved January 22, 2026, from [Link]

  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - NIH. (2022). Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022). Retrieved January 22, 2026, from [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (n.d.). Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, characterization and in silico studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal. (2024). Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved January 22, 2026, from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024). Retrieved January 22, 2026, from [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 4,5,6-Trichloropyrimidine-2-carboxamide - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed. (2018). Retrieved January 22, 2026, from [Link]

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Sources

Application Notes & Protocols: Leveraging 2-Chloropyrimidine-4,6-diamine for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways. They function by catalyzing the phosphorylation of specific substrate proteins, a fundamental mechanism of signal transduction. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1] Kinase inhibitors have revolutionized the treatment of various malignancies and other diseases by blocking the activity of these rogue enzymes.[2]

At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular framework that is predisposed to bind to this enzyme class. The pyrimidine ring is one such scaffold, owing to its structural resemblance to the adenine core of adenosine triphosphate (ATP), the natural substrate for all kinases.[3][4] This mimicry allows pyrimidine-based compounds to effectively compete with ATP for binding in the enzyme's active site, specifically by forming key hydrogen bonds with the "hinge region" of the kinase.[5]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-chloropyrimidine-4,6-diamine , a highly versatile and commercially available starting material, for the synthesis of novel kinase inhibitors. We will delve into the core synthetic strategies, provide detailed, field-proven protocols, and explain the chemical rationale behind these methodologies to empower the rapid development of potent and selective kinase inhibitor libraries.

Strategic Advantage of the this compound Core

The utility of this compound stems from its inherent structural and chemical properties, which are ideally suited for kinase inhibitor design.

  • Hinge-Binding Moiety : The diaminopyrimidine core provides two crucial hydrogen bond donors (the exocyclic amines at positions 4 and 6) that anchor the molecule to the kinase hinge region, a critical interaction for potent inhibition.[3]

  • Reactive Handle for Diversification : The chlorine atom at the C2 position is the primary site for synthetic elaboration. It is susceptible to displacement via various reactions, most notably palladium-catalyzed cross-coupling, allowing for the introduction of a wide array of chemical substituents.[6]

  • Vectorial Exploration of the ATP Pocket : Substituents installed at the C2 position are projected towards the solvent-exposed region of the ATP binding site. This region varies significantly between different kinases, meaning that diversification at this position is a powerful strategy for achieving inhibitor selectivity.[7][8]

The diagram below illustrates the key functional components of the this compound scaffold.

Caption: Key structural features of the this compound scaffold.

Synthesis of the Starting Material

While this compound is commercially available, an in-house synthesis from 2,4-diamino-6-hydroxypyrimidine is straightforward and cost-effective for large-scale campaigns. The standard procedure involves chlorination with phosphorus oxychloride (POCl₃).[9][10]

Protocol 1: Synthesis of this compound

WARNING: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • Reaction Setup : To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

  • Chlorination : Carefully add phosphorus oxychloride (POCl₃, 5-10 vol eq) to the flask.

  • Heating : Heat the reaction mixture to 95-105 °C and stir for 12-18 hours, during which the solid should dissolve.[10]

  • Quenching (Critical Step) : Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Slowly and carefully , add the reaction mixture dropwise to the ice water with vigorous stirring. This is a highly exothermic process. An alternative, safer quench involves the slow addition of an alcohol like methanol or ethanol at a controlled temperature (e.g., 30-40 °C).[10]

  • Hydrolysis/Neutralization : After the addition is complete, stir the aqueous mixture at an elevated temperature (e.g., 90 °C) for 1 hour to hydrolyze any remaining reactive species.[9] Cool the solution and carefully adjust the pH to ~8 using a saturated solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).

  • Extraction : Extract the aqueous solution three times with a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : The product is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized or purified by column chromatography.

Core Synthetic Strategies for Library Development

The C2-chloro group is readily displaced using modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for creating diverse libraries of kinase inhibitors from this scaffold.

Strategy A: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally powerful reaction for forming a carbon-carbon bond between the C2 position of the pyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[11][12] This allows for the installation of groups that can probe deep into the hydrophobic regions of the ATP-binding pocket.

Start This compound + R-B(OH)2 Reagents Add Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O) Start->Reagents Reaction Heat under Inert Atmosphere (e.g., N2 or Ar) 80-100 °C, 4-12 h Reagents->Reaction Workup Aqueous Workup & Organic Extraction (EtOAc) Reaction->Workup Purify Column Chromatography Workup->Purify Product 2-Aryl/Heteroaryl-pyrimidine-4,6-diamine Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup : To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition : Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

  • Solvent Addition : Add a degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere : Seal the vessel and purge thoroughly with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating : Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours, or until reaction completion is confirmed by TLC or LC-MS analysis. Microwave irradiation (e.g., 120 °C for 30-60 min) can significantly reduce reaction times.[13]

  • Workup : Cool the reaction to room temperature. Dilute with water and extract three times with ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired product.

ComponentExampleTypical Molar RatioPurpose
PyrimidineThis compound1.0Electrophilic partner
Boronic AcidPhenylboronic acid1.2 - 1.5Nucleophilic partner
Pd CatalystPd(PPh₃)₄0.05 - 0.10Facilitates catalytic cycle
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃2.0 - 3.0Activates boronic acid for transmetalation
Solvent1,4-Dioxane / H₂O (4:1)-Solubilizes reagents

Table 1: Typical Reagents for Suzuki-Miyaura Coupling.

Strategy B: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for forming a carbon-nitrogen bond between the C2 position and a primary or secondary amine.[14][15] This reaction introduces diverse amino substituents, which can form additional hydrogen bonds, improve solubility, or serve as attachment points for further functionalization.

Start This compound + R1R2-NH Reagents Add Pd Pre-catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Anhydrous Solvent (e.g., Toluene) Start->Reagents Reaction Heat under Inert Atmosphere (e.g., N2 or Ar) 90-110 °C, 6-24 h Reagents->Reaction Workup Quench with NH4Cl (aq) & Organic Extraction (EtOAc) Reaction->Workup Purify Column Chromatography Workup->Purify Product N2-Substituted-pyrimidine-2,4,6-triamine Purify->Product

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), the phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 eq).

  • Reagent Addition : Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.3 eq).

  • Solvent Addition : Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.

  • Heating : Heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture three times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

ComponentExampleTypical Molar RatioPurpose
PyrimidineThis compound1.0Electrophilic partner
AmineAniline, Morpholine1.1 - 1.3Nucleophilic partner
Pd Pre-catalystPd₂(dba)₃, Pd(OAc)₂0.02 - 0.05Source of active Pd(0) catalyst
LigandXantphos, RuPhos, BINAP0.04 - 0.10Stabilizes Pd, facilitates reductive elimination
BaseNaOtBu, Cs₂CO₃1.5 - 2.0Deprotonates the amine
SolventToluene, 1,4-Dioxane (anhydrous)-Anhydrous reaction medium

Table 2: Typical Reagents for Buchwald-Hartwig Amination.

Application Case Studies

The 2,4-diaminopyrimidine core has been successfully employed to generate potent inhibitors against a range of kinases.

Target KinaseC2-Substituent TypeExample Reference
Aurora A Kinase Substituted anilines and piperazinesA series of 2,4-diaminopyrimidines showed potent cytotoxicity against tumor cell lines, with selectivity for Aurora A over Aurora B.[7]
CDK7 Substituted anilines with sulfone moietiesCompound 22 was identified as a potent and selective CDK7 inhibitor with an IC₅₀ of 7.21 nM.[8]
Janus Kinase 3 (JAK3) Pyrrolidine-containing side chainsCompound 11e exhibited excellent JAK3 inhibitory activity (IC₅₀ = 2.1 nM) and high selectivity.[16]
HPK1 Complex heterocyclic systemsA derivative, 10c , showed exceptional potency against HPK1 with an IC₅₀ of 0.09 nM.[17]

Table 3: Examples of Kinase Inhibitors Derived from the Diaminopyrimidine Scaffold.

Characterization and Quality Control

For every synthesized compound, it is imperative to confirm its identity, purity, and structural integrity. This constitutes a self-validating system for the protocols described.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for rapid reaction monitoring and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the compound (typically >95% is required for biological assays).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential to confirm the chemical structure of the final compound and key intermediates.

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the elemental composition and exact mass of the synthesized molecule.

Safety and Handling

  • General Precautions : Always work in a well-ventilated fume hood and wear appropriate PPE.

  • Reagent-Specific Hazards :

    • This compound : Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[18]

    • Palladium Catalysts and Phosphine Ligands : Many are air- and moisture-sensitive and can be toxic. Handle under an inert atmosphere.

    • Bases : Sodium tert-butoxide is a strong base and is corrosive and flammable. Cesium carbonate is a hygroscopic irritant.

    • Solvents : Toluene and dioxane are flammable and have associated health risks. Use in a closed system where possible.

Conclusion

This compound is a powerful and economically viable starting material for the construction of diverse kinase inhibitor libraries. Its intrinsic ability to engage the kinase hinge region, combined with the versatility of its C2-chloro group for synthetic modification, makes it an invaluable tool in modern drug discovery. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, provide reliable and scalable routes to novel chemical matter. By employing the robust protocols and strategic insights detailed in this guide, researchers can accelerate the design and synthesis of the next generation of potent and selective kinase inhibitors.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities . MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors . European Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . Molecules. Available at: [Link]

  • Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration . Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine . ResearchGate. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Medicinal Chemistry. Available at: [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. Available at: [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines . NIH Public Access. Available at: [Link]

  • Buchwald–Hartwig amination . Wikipedia. Available at: [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs . ResearchGate. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine PubChem CID 67432 . PubChem. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids . MDPI. Available at: [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship . Frontiers in Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1 . European Journal of Medicinal Chemistry. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst . Molecules. Available at: [Link]

Sources

Application Note: Synthesis and Antimicrobial Evaluation of 2-Chloropyrimidine-4,6-diamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The pyrimidine scaffold is a key component of nucleobases, and its analogs can act as antimetabolites, interfering with essential microbial metabolic pathways.

This application note provides a comprehensive guide for researchers on the preparation of a library of 2-chloropyrimidine-4,6-diamine analogs and their subsequent screening for antimicrobial activity. We will detail a robust and reproducible synthetic workflow, followed by a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of clinically relevant bacterial strains. The causality behind experimental choices and the importance of self-validating protocols will be emphasized throughout.

Synthesis of this compound Analogs: A Step-by-Step Guide

The synthetic strategy for generating a library of this compound analogs involves a two-stage process: first, the synthesis of the key intermediate, 2,4-diamino-6-chloropyrimidine, followed by nucleophilic substitution at the 2-position with various amines to introduce chemical diversity.

Part 1: Synthesis of the Core Intermediate: 2,4-Diamino-6-chloropyrimidine

The synthesis of 2,4-diamino-6-chloropyrimidine is a well-established two-step process commencing from readily available starting materials.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This initial step involves the cyclization of guanidine hydrochloride with ethyl cyanoacetate in the presence of a base.[2]

  • Protocol:

    • To a solution of sodium methoxide in methanol, add guanidine hydrochloride and ethyl cyanoacetate.

    • Heat the reaction mixture to reflux for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.[2]

    • Filter the precipitate, wash with cold water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is then converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[3][4]

  • Protocol:

    • Carefully add 2,4-diamino-6-hydroxypyrimidine to an excess of phosphorus oxychloride.

    • Heat the mixture at reflux for several hours.

    • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice or by using an alcohol-based quench.[3][4]

    • Neutralize the acidic solution with a base, such as ammonia water, to precipitate the product.[3]

    • Filter, wash with water, and dry the solid to yield 2,4-diamino-6-chloropyrimidine. This intermediate can often be used in the next step without further purification.[4]

Part 2: Diversification through Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack, allowing for the introduction of a wide variety of substituents. This is the key step for generating a library of diverse analogs for antimicrobial screening.

  • General Protocol for N-Substitution:

    • Dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol, isopropanol, or DMF.

    • Add the desired primary or secondary amine (1-1.2 equivalents).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

    • Heat the reaction mixture at a temperature ranging from 80°C to 120°C, depending on the reactivity of the amine.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-substituted-4,6-diaminopyrimidine analog.[4]

Synthetic Workflow Visualization

The overall synthetic scheme is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Synthesis of Core Intermediate cluster_1 Analog Diversification Guanidine HCl Guanidine HCl 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine HCl->2,4-Diamino-6-hydroxypyrimidine NaOCH3, MeOH, Reflux Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-chloropyrimidine POCl3, Reflux 2-Substituted Analogs 2-Substituted Analogs 2,4-Diamino-6-chloropyrimidine->2-Substituted Analogs DIPEA, Solvent, Heat Amine Library (R1R2NH) Amine Library (R1R2NH) Amine Library (R1R2NH)->2-Substituted Analogs

Figure 1: Synthetic workflow for this compound analogs.

Antimicrobial Screening: A Validated Protocol for MIC Determination

The antimicrobial efficacy of the synthesized analogs is quantitatively assessed by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method is a standardized, reproducible, and widely accepted technique for antimicrobial susceptibility testing.[5][6][7] The protocol outlined below is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

Materials and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Synthesized pyrimidine analogs dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Quality control (QC) strains with known MIC values (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Experimental Protocol
  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each synthesized analog in DMSO.

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared bacterial inoculum.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[7]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Antimicrobial Screening Workflow

Screening_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Bacterial Culture Bacterial Culture Inoculum Standardization Inoculum Standardization Bacterial Culture->Inoculum Standardization 0.5 McFarland Inoculation of Plates Inoculation of Plates Inoculum Standardization->Inoculation of Plates Compound Stock Solutions Compound Stock Solutions Serial Dilutions Serial Dilutions Compound Stock Solutions->Serial Dilutions 2-fold in CAMHB Serial Dilutions->Inoculation of Plates Incubation Incubation Inoculation of Plates->Incubation 35°C, 16-20h Visual Reading of MIC Visual Reading of MIC Incubation->Visual Reading of MIC Data Recording Data Recording Visual Reading of MIC->Data Recording

Figure 2: Workflow for MIC determination by broth microdilution.

Data Presentation and Interpretation

The MIC values for the synthesized analogs should be tabulated for easy comparison. A hypothetical dataset is presented below to illustrate the expected format.

Compound IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Analog-1 -CH₂CH₂OH1664>128
Analog-2 -Cyclohexyl43264
Analog-3 -Phenyl81632
Analog-4 -4-Fluorophenyl2816
Ciprofloxacin (Control)0.50.0150.25

Discussion: Structure-Activity Relationships and Future Directions

The analysis of the MIC data allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, in the hypothetical data above, the introduction of a lipophilic cyclohexyl group (Analog-2) appears to enhance activity against S. aureus compared to a more polar hydroxyethyl group (Analog-1). Furthermore, the substitution of a fluorine atom on the phenyl ring (Analog-4) leads to a significant improvement in activity against all tested strains, suggesting that electronic effects and/or increased cell permeability may play a crucial role.

Further investigation into the SAR can guide the design and synthesis of next-generation analogs with improved potency and a broader spectrum of activity. Promising compounds should be further evaluated for their mechanism of action, cytotoxicity, and in vivo efficacy in appropriate animal models of infection.

Conclusion

This application note provides a detailed and practical framework for the synthesis and antimicrobial evaluation of this compound analogs. By following the outlined protocols, researchers can efficiently generate libraries of novel compounds and obtain reliable and reproducible antimicrobial activity data. The systematic exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.

References

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k) - ResearchGate. (URL: [Link])

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (URL: [Link])

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: [Link])

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (URL: [Link])

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (URL: [Link])

  • Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap. (URL: [Link])

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole | Journal of Clinical Microbiology. (URL: [Link])

  • Laboratory methods and strategies for antimicrobial susceptibility testing - ResearchGate. (URL: [Link])

  • Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr - Quest Journals. (URL: [Link])

  • (PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents - MDPI. (URL: [Link])

  • Antimicrobial Susceptibility Testing - Apec.org. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

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The Strategic Role of 2-Chloropyrimidine-4,6-diamine in the Synthesis of Advanced FLT3 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of FLT3 in Oncology and the Emergence of Pyrimidine Scaffolds

Feline McDonough Sarcoma-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase pivotal in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1][2] In a significant portion of acute myeloid leukemia (AML) cases, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, lead to constitutive activation of the kinase.[2][3] This aberrant signaling drives uncontrolled proliferation of leukemic cells and is associated with a poor prognosis.[3][4] Consequently, FLT3 has emerged as a critical therapeutic target in AML.[5]

FLT3 inhibitors function by competing with ATP for the binding site within the kinase domain, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.[4] The development of potent and selective FLT3 inhibitors is a major focus of modern medicinal chemistry. Within this landscape, the 2,4-diaminopyrimidine and related 4,6-diaminopyrimidine scaffolds have proven to be highly effective pharmacophores for kinase inhibitors.[6][7] This is due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

This document provides a detailed guide on the application of 2-chloropyrimidine-4,6-diamine as a strategic starting material in the synthesis of a novel class of Type-II FLT3 inhibitors. We will delve into the rationale behind its use, provide a representative synthetic protocol, and discuss the structure-activity relationship (SAR) of the resulting compounds.

FLT3 Signaling Pathway and Inhibition

Upon binding of its ligand (FL), the FLT3 receptor dimerizes, leading to autophosphorylation of its intracellular kinase domains.[8][9] This initiates a cascade of downstream signaling through pathways such as PI3K/Akt, RAS/MEK/ERK, and JAK/STAT, promoting cell survival and proliferation.[10][11] In FLT3-mutated AML, this signaling is constitutively active. FLT3 inhibitors aim to abrogate this uncontrolled signaling.

There are two main classes of FLT3 inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to and stabilize the inactive (DFG-out) conformation.[8][12] Type II inhibitors often exhibit greater selectivity as they exploit a hydrophobic back pocket that is only accessible in the inactive state.[13] The diaminopyrimidine scaffold discussed herein is a key component of a novel series of Type-II FLT3 inhibitors.[5][6]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization FL FLT3 Ligand FL->FLT3 Binds PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MEK/ERK Pathway Dimerization->RAS JAK JAK/STAT Pathway Dimerization->JAK Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis RAS->Proliferation RAS->Apoptosis JAK->Proliferation JAK->Apoptosis Inhibitor This compound -derived FLT3 Inhibitor (Type II) Inhibitor->Dimerization Inhibits

Caption: FLT3 signaling pathway and point of inhibition.

Synthetic Strategy: The Utility of this compound

This compound is a valuable starting material for the synthesis of diaminopyrimidine-based kinase inhibitors. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains. The amino groups at positions 4 and 6 can serve as key hydrogen bond donors to the hinge region of the kinase.

While many published syntheses of diaminopyrimidine FLT3 inhibitors start from dichloropyrimidines,[14][15] a synthetic route commencing with this compound offers a more direct approach to molecules with a fixed di-amino core. This can be advantageous in streamlining the synthesis and avoiding potential regioselectivity issues associated with sequential substitutions on a dichlorinated scaffold.

The general synthetic approach involves the reaction of this compound with a suitable aryl or heteroaryl partner, often an aniline derivative, via a nucleophilic aromatic substitution reaction. This core can then be further functionalized to optimize potency and pharmacokinetic properties.

Synthetic_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Substituted Aniline Reagent->Reaction Intermediate Diaminopyrimidine Core Reaction->Intermediate Modification Further Functionalization (e.g., Suzuki Coupling, Amide Bond Formation) Intermediate->Modification Final FLT3 Inhibitor Modification->Final

Caption: General synthetic workflow for FLT3 inhibitors.

Representative Protocol for the Synthesis of a Diaminopyrimidine-Based FLT3 Inhibitor

The following protocol is a representative example for the synthesis of a diaminopyrimidine-based FLT3 inhibitor, adapted from established methodologies for analogous compounds.[6][14][15]

Step 1: Nucleophilic Aromatic Substitution

This step involves the coupling of this compound with a substituted aniline.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 3-(pyridin-3-yl)aniline)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • 2-Pentanol

    • Nitrogen atmosphere

    • Standard glassware for reflux

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 eq), the substituted aniline (1.1 eq), and p-TsOH·H₂O (1.2 eq).

    • Add 2-pentanol as the solvent.

    • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired diaminopyrimidine core.

Step 2: Further Functionalization (if required)

The diaminopyrimidine core can be further modified to enhance its inhibitory activity and drug-like properties. This can involve reactions such as Suzuki couplings or amide bond formations, depending on the desired final structure. For a detailed protocol on these subsequent steps, please refer to the supporting information of the cited literature.[6][14]

Structure-Activity Relationship (SAR) Insights

The development of potent diaminopyrimidine-based FLT3 inhibitors has been guided by extensive SAR studies.[14][16]

Position on Pyrimidine CoreSubstituentImpact on Activity
2 Substituted anilines (e.g., 3-pyridinylphenyl)Generally well-tolerated and crucial for engaging with the kinase active site. The 3-pyridinyl group often forms a key hydrogen bond.[14]
4 Small aliphatic groups (e.g., isopropyl)Provides a good balance of potency, solubility, and permeability.[14]
6 Amino groupActs as a key hydrogen bond donor to the hinge region of the kinase.

The removal of the pyridine ring from the substituent at the 2-position has been shown to reduce FLT3 inhibitory activity.[14] This highlights the importance of this moiety for optimal binding. Similarly, the nature of the substituent at the 4-position significantly influences the overall profile of the inhibitor.

Conclusion and Future Directions

This compound serves as a highly valuable and strategic starting material for the synthesis of a novel class of diaminopyrimidine-based FLT3 inhibitors. Its reactivity in nucleophilic aromatic substitution reactions allows for the direct installation of key pharmacophoric elements. The resulting compounds have demonstrated potent and selective inhibition of FLT3, making them promising candidates for the treatment of AML.

Future work in this area will likely focus on the development of inhibitors with improved metabolic stability and pharmacokinetic profiles, as well as the exploration of novel substituents to overcome potential drug resistance mechanisms. The synthetic strategies outlined in this document provide a solid foundation for these ongoing research and development efforts.

References

  • Jarusiewicz, J. A., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Omega, 2(5), 1985-2009. Available from: [Link]

  • Jarusiewicz, J. A., et al. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active Against Acute Myeloid Leukemia. University of Kentucky UKnowledge. Available from: [Link]

  • Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8(1), 3623. Available from: [Link]

  • Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed. Available from: [Link]

  • University of Kentucky. (2017). Discovery of a Diaminopyrimidine FLT3 Inhibitor Active Against Acute Myeloid Leukemia. Available from: [Link]

  • Zoppi, V., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. Available from: [Link]

  • El-Daly, S. M., et al. (2023). A Review of FLT3 Kinase Inhibitors in AML. Cureus, 15(10), e46788. Available from: [Link]

  • Reactome. (n.d.). FLT3 Signaling. Reactome Pathway Database. Available from: [Link]

  • Google Patents. (2021). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • RxList. (2023). How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names. Available from: [Link]

  • Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. PubMed Central. Available from: [Link]

  • Zhang, T., et al. (2022). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Journal of Medicinal Chemistry, 65(3), 1947-1964. Available from: [Link]

  • Sexauer, A., & Perl, A. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications. Journal of Hematology & Oncology, 4, 13. Available from: [Link]

  • Lee, H.-J., et al. (2021). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 22(19), 10309. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of the FLT3-ITD signaling pathways and downstream effects. Available from: [Link]

  • RxList. (2023). How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names. Available from: [Link]

  • MedlinePlus. (n.d.). FLT3 gene. MedlinePlus Genetics. Available from: [Link]

  • Budha, B., et al. (2023). Understanding the Role of Activation Loop Mutants in Drug Efficacy for FLT3-ITD. International Journal of Molecular Sciences, 24(22), 16361. Available from: [Link]

  • ResearchGate. (n.d.). Schematic representation of the FLT3 signaling cascade. Available from: [Link]

Sources

Application Note: Comprehensive Characterization of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloropyrimidine-4,6-diamine is a critical intermediate in the synthesis of a wide range of pharmacologically active molecules, including kinase inhibitors and other therapeutic agents. The purity, identity, and stability of this precursor directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust, and reliable analytical methods are paramount for its characterization. This guide provides a suite of detailed protocols for the comprehensive analysis of this compound, designed for researchers, quality control analysts, and drug development professionals. The methods described herein are designed to ensure the material meets stringent quality specifications through orthogonal analytical techniques.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of analytical methods.

PropertyValueSource
Chemical Structure
Molecular Formula C₄H₅ClN₄[1][2]
Molecular Weight 144.56 g/mol [1][2]
CAS Number 156-83-2[1][2]
Appearance White to off-white or pale yellow crystalline powder/solid.[3][4]
Melting Point 198-202 °C[2][4]
Solubility Slightly soluble in water.[3][4] Soluble in methanol.
IUPAC Name 6-chloropyrimidine-2,4-diamine[1]

Analytical Characterization Workflow

A multi-faceted approach is necessary for the complete characterization of this compound. The following workflow ensures identity, purity, and structural integrity are thoroughly assessed.

Sources

Comprehensive Analytical Protocols for 2-Chloropyrimidine-4,6-diamine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scientifically grounded framework for the analysis of 2-Chloropyrimidine-4,6-diamine, a crucial intermediate in the synthesis of various pharmaceutical compounds. Recognizing the criticality of purity and stability assessments in drug development, this document outlines robust and validated analytical methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, emphasizing the rationale behind experimental choices to ensure reproducibility and accuracy. This guide is intended for researchers, analytical scientists, and drug development professionals who require reliable methods for the characterization and quality control of this important chemical entity.

Introduction: The Significance of this compound Analysis

This compound is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceuticals like Minoxidil.[1] Its chemical structure, featuring a pyrimidine core with chloro and amino substituents, makes it a versatile precursor for creating compounds with a wide range of biological activities.[2] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, the development of precise and reliable analytical methods is paramount for its characterization and quality control throughout the drug development process.

This application note details validated analytical procedures for this compound using two orthogonal techniques: High-Performance Liquid Chromatography (HPLC) for purity determination and stability assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling. The selection of these techniques is based on their complementary nature; HPLC provides excellent resolution for non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and structural elucidation capabilities for volatile and semi-volatile analytes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC4H5ClN4[3]
Molecular Weight144.56 g/mol [3]
AppearanceWhite to off-white crystalline powder[1]
Melting Point199-202 °C[4]
SolubilitySoluble in water, methanol, and ethanol.[1][5]
pKa3.66 ± 0.10 (Predicted)[4]

Safety Precautions: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

HPLC Method for Purity and Stability-Indicating Analysis

Reversed-phase HPLC (RP-HPLC) is the technique of choice for the analysis of pyrimidine derivatives due to its versatility and applicability to a wide range of polar compounds.[6] A stability-indicating HPLC method is crucial for distinguishing the intact drug from its degradation products, ensuring that the analytical procedure is specific for the analyte of interest.[7][8]

Rationale for Method Development

The primary objective is to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or degradants. The choice of a C18 column is based on its wide applicability and proven performance for separating moderately polar compounds.[6] A gradient elution is employed to ensure the timely elution of both polar and non-polar impurities. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve the desired separation. A phosphate buffer is chosen to maintain a consistent pH and improve peak shape. The detection wavelength is selected based on the UV absorbance maximum of the analyte.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase BAcetonitrile
Gradient0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm
Injection Volume10 µL

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

Data Analysis:

  • The purity of the sample is calculated by the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

  • For stability-indicating studies, stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) are analyzed alongside an unstressed sample to demonstrate the specificity of the method in separating the analyte from its degradation products.

GC-MS Method for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature and limited volatility of this compound, a derivatization step is necessary to enhance its thermal stability and chromatographic performance.[9] Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines.[10]

The Necessity of Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), replaces the active hydrogen atoms on the amino groups with non-polar trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic separation and detection.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization Procedure:

  • Accurately weigh 1 mg of the this compound sample into a 2 mL autosampler vial.

  • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

ParameterCondition
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection ModeSplit (10:1)
Injection Volume1 µL
Oven ProgramInitial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-500

Data Analysis:

  • The identification of this compound and its impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak at m/z 288.

Visualization of Analytical Workflows and Chemical Structures

To provide a clear and concise overview of the analytical processes and the chemical structures involved, the following diagrams are presented using Graphviz (DOT language).

Overall Analytical Workflow

Analytical_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_report Final Report Sample This compound Sample Prep Sample Preparation Sample->Prep HPLC HPLC System Prep->HPLC Deriv Derivatization (Silylation) Prep->Deriv HPLC_Data Purity & Stability Data HPLC->HPLC_Data Report Comprehensive Analytical Report HPLC_Data->Report GCMS GC-MS System Deriv->GCMS GCMS_Data Identification & Impurity Profile GCMS->GCMS_Data GCMS_Data->Report

Caption: Overall workflow for the analysis of this compound.

Chemical Structure and GC-MS Fragmentation

Fragmentation_Pathway cluster_structure Chemical Structure cluster_gcms_frag Hypothetical GC-MS Fragmentation Analyte This compound C4H5ClN4 MW: 144.56 M_ion [M]+• m/z 144/146 F1 [M-Cl]+• m/z 109 M_ion->F1 -Cl F2 [M-HCN]+• m/z 117/119 M_ion->F2 -HCN F3 [M-NH2]+• m/z 128/130 M_ion->F3 -NH2

Caption: Structure and potential GC-MS fragmentation of this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is well-suited for routine purity testing and stability studies, while the GC-MS method offers a powerful tool for definitive identification and impurity profiling. By understanding the rationale behind the experimental choices and adhering to the detailed protocols, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4. PubChem. Available at: [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PubMed Central. Available at: [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]

  • Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. Available at: [Link]

  • Derivatization technique for both purines and pyrimidines. Chromatography Forum. Available at: [Link]

  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. Available at: [Link]

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Springer. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples. Hindawi. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. MDPI. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloropyrimidine-4,6-diamine (also known as 2,4-Diamino-6-chloropyrimidine). This critical intermediate is a cornerstone in the development of various pharmaceuticals, most notably Minoxidil[1]. However, its synthesis is frequently plagued by issues of low yield, hazardous reaction conditions, and difficult purification.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively. We will address common pitfalls in a direct question-and-answer format, supported by detailed protocols and data from authoritative sources.

Synthesis Overview: The Two-Step Path

The most prevalent and scalable method for preparing this compound involves a two-step process. The first step is a condensation reaction to form the pyrimidine core, followed by a chlorination step to install the key chloro-substituent.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination Guanidine Guanidine HCl Condensation Condensation (Base: NaOMe) Guanidine->Condensation EtCA Ethyl Cyanoacetate EtCA->Condensation DAHP 2,4-Diamino-6-hydroxypyrimidine (DAHP) DAHP_ref DAHP Condensation->DAHP Yields up to 96% DACP This compound (Final Product) POCl3 Phosphorus Oxychloride (POCl₃) Chlorination Chlorination (Heat, 90-110°C) POCl3->Chlorination DAHP_ref->Chlorination Chlorination->DACP Yields > 80%

Caption: General workflow for the two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route for this compound?

A: The most widely adopted route involves the base-catalyzed condensation of guanidine hydrochloride with ethyl cyanoacetate to produce 2,4-diamino-6-hydroxypyrimidine (DAHP), followed by chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃)[2][3][4][5]. This method is well-documented and amenable to scale-up.

Q: What is a realistic overall yield to target for this two-step synthesis?

A: While historical reports often cite low overall yields (in the 30-40% range), recent optimizations have significantly improved efficiency. It is realistic to target >90% yield for the first step (DAHP synthesis) and >80% for the chlorination step, leading to a potential overall yield of >70% under optimized conditions[1][2].

Q: Which step is the most critical for maximizing the final yield?

A: Both steps are crucial, but the chlorination and subsequent work-up (Step 2) are typically where most of the yield is lost. This is due to the harsh conditions, the hazardous nature of POCl₃, and suboptimal product isolation techniques[1]. Careful control over the quenching and purification of this step offers the greatest opportunity for yield improvement.

Q: What are the primary safety concerns associated with this synthesis?

A: The primary hazard is phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. The quenching step must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product, this compound, is also classified as harmful if swallowed and is an irritant to the skin and eyes[6].

Troubleshooting Guide: Common Issues & Solutions

Part A: Synthesis of Intermediate 2,4-Diamino-6-hydroxypyrimidine (DAHP)

Q: My isolated yield of DAHP is significantly lower than the reported >90%. The reaction seems complete by TLC, so where is my product going?

A: The most common cause of low isolated yield for DAHP is product loss during the work-up and precipitation phase. The key is rigorous pH control.

  • Causality: DAHP is amphoteric but has basic amino groups that can readily form hydrochloride salts in acidic aqueous solutions. If you use a strong acid like HCl to neutralize the reaction mixture, a significant portion of your product will form a water-soluble salt and remain in the filtrate, drastically reducing your isolated yield[4].

  • Solution: After evaporating the reaction solvent (methanol), dissolve the residue in water and carefully adjust the pH to exactly 7 using a weak acid like glacial acetic acid. This protonates the highly basic sodium phenoxide intermediate to the desired hydroxypyrimidine without forming the highly soluble hydrochloride salt. Maintaining the temperature between 0-10°C during this precipitation further maximizes recovery[2]. One patent demonstrates that this specific technique can elevate the yield to as high as 96.2%[2].

Part B: Chlorination of DAHP to this compound

Q: The chlorination with POCl₃ results in a dark, tarry mixture and a very low yield. What are the likely causes?

A: This is a frequent and frustrating issue, often pointing to two main culprits: moisture contamination and improper temperature control.

  • Causality: POCl₃ reacts violently with even trace amounts of water. This not only consumes the reagent but also generates phosphoric acid and HCl, leading to uncontrolled side reactions and polymerization, resulting in the characteristic dark tar. Furthermore, the reaction requires a specific temperature window (typically 90-110°C) to proceed efficiently[1][3]. Too low a temperature results in an incomplete reaction, while excessively high temperatures can promote decomposition and side product formation.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry your DAHP starting material and use dry glassware. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Temperature Control: Use an oil bath and a contact thermometer to maintain the reaction temperature steadily within the optimal range, with reports suggesting 105°C for 6 hours as ideal[1].

    • Catalyst (Optional): The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can act as both a catalyst and an acid scavenger, neutralizing the HCl generated in situ and potentially leading to a cleaner reaction and higher yield[2][4].

Q: The POCl₃ quenching step is dangerous and I believe I'm losing product during the process. How can I improve both safety and yield?

A: The traditional method of quenching excess POCl₃ with ice water is indeed hazardous and inefficient. A superior, modern approach is to use an alcohol quench.

  • Causality: Quenching with water is highly exothermic and produces large volumes of corrosive, phosphorus-containing wastewater. The subsequent neutralization and extraction are often inefficient, with reported methods requiring 30-40 volumes of ethyl acetate for a low recovery rate[1].

  • Solution: The Alcohol Quench Method

    • Distill Excess Reagent: After the reaction is complete, distill the bulk of the unreacted POCl₃ under reduced pressure.

    • Quench with Alcohol: Cool the reaction vessel and slowly add a C1-C4 alcohol, such as ethanol, at a controlled temperature (0-40°C). This reaction is much less exothermic and safer than quenching with water. It converts the remaining POCl₃ and phosphorus byproducts into phosphate esters[1].

    • Isolate as Hydrochloride Salt: After the alcohol quench, add a less polar "dispersing agent" like ethyl acetate (in a volume ratio of ~8:1 to the phosphate ester). This dramatically lowers the solubility of the product, causing it to precipitate as this compound hydrochloride. This salt can be easily collected by filtration with recovery rates reported to be as high as 82%[1].

    • Final Neutralization: The collected hydrochloride salt is then slurried in water and neutralized with a base like ammonia water to release the free base product, which can be extracted or filtered.

Troubleshooting_Workflow Start Low Yield in Chlorination Step Check_Tarry Is the crude mixture dark/tarry? Start->Check_Tarry Check_Workup Is yield lost during work-up/extraction? Check_Tarry->Check_Workup No Sol_Moisture Root Cause: Moisture/Temp Control Fix: Ensure anhydrous conditions. Use precise temperature control (105°C). Check_Tarry->Sol_Moisture Yes Sol_Quench Root Cause: Inefficient Quenching/Isolation Fix: Switch from water to alcohol quench. Precipitate product as HCl salt using a dispersing agent (EtOAc). Check_Workup->Sol_Quench Yes Result Improved Yield & Purity Check_Workup->Result No, review other parameters Sol_Moisture->Result Sol_Quench->Result

Sources

Technical Support Center: Purification of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with 2-Chloropyrimidine-4,6-diamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of this critical chemical intermediate.

I. Understanding the Core Challenges

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients. Its purity is paramount to the success of subsequent reactions and the quality of the final drug substance. The primary challenges in its purification stem from its synthesis, which typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃)[1][2].

The main impurities that complicate purification are:

  • Unreacted Starting Material: 2,4-diamino-6-hydroxypyrimidine.

  • Hydrolysis Byproduct: The starting material is regenerated through the hydrolysis of the target compound.

  • Over-chlorinated Byproducts: Although less common, the formation of dichlorinated pyrimidines can occur.

  • Phosphorous-based Impurities: Residual quenching and reaction byproducts.

This guide will address these challenges through a series of practical questions and detailed answers.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: My final product shows a persistent impurity with a similar polarity to the desired compound, leading to co-elution in column chromatography and co-crystallization.

Root Cause Analysis: This is a frequent issue, and the culprit is almost always the presence of the starting material, 2,4-diamino-6-hydroxypyrimidine. The hydroxyl group in the starting material imparts a polarity that is very close to that of the two amino groups and the chloro group on the target molecule, making separation by conventional chromatographic and crystallization techniques challenging.

Solution Strategy:

  • Reaction Optimization: The most effective solution is to prevent the formation of the impurity in the first place. Drive the chlorination reaction to completion by ensuring an adequate excess of POCl₃ and sufficient reaction time and temperature[1]. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

  • Acid-Base Extraction: Exploit the difference in the pKa of the amino groups on the pyrimidine ring. A carefully controlled acid-base extraction can selectively partition the desired product and the impurity.

    • Rationale: The basicity of the amino groups will be influenced by the electron-withdrawing or -donating nature of the substituent at the 6-position. While both compounds are basic, there might be a subtle pKa difference to exploit.

  • Derivative Chromatography: If direct separation is not feasible, consider a temporary derivatization of the impurity. For instance, the hydroxyl group of the starting material could be selectively protected, altering its polarity significantly for easier separation. The protecting group can then be removed.

Problem 2: During work-up or storage, I observe the reappearance of the 2,4-diamino-6-hydroxypyrimidine impurity in my purified product.

Root Cause Analysis: this compound is susceptible to hydrolysis, especially under non-neutral pH conditions and in the presence of moisture. The chloro group at the 6-position is an electrophilic site that can be attacked by water, leading to the regeneration of the hydroxypyrimidine starting material.

Solution Strategy:

  • Anhydrous Conditions: During work-up, use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) to minimize contact with water.

  • pH Control: Maintain a neutral to slightly acidic pH during aqueous extractions and storage. Both strongly acidic and strongly basic conditions can accelerate hydrolysis. A study on the hydrolysis of chlorpyrifos, a molecule also containing a chloropyridine ring, showed increased degradation at higher pH[3].

  • Storage: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from atmospheric moisture. For long-term storage, refrigeration is recommended.

III. Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A1: The choice of solvent is critical for effective purification by recrystallization. Based on available data and the chemical structure, the following solvents and solvent systems are recommended:

  • Single Solvents: Methanol and ethanol are good starting points as the compound is reported to be soluble in them[4]. Water can also be used, as the compound has some solubility in it[4][5].

  • Solvent Pairs: For more effective purification, a two-solvent system is often preferred. A common strategy is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (antisolvent) to induce crystallization upon cooling. Good solvent pairs to explore include:

    • Methanol/Water

    • Ethanol/Water

    • Ethyl Acetate/Hexane

Experimental Insight: The key is to find a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Q2: I am struggling to get good separation using column chromatography. What conditions do you recommend?

A2: For effective separation of this compound from its primary impurity, 2,4-diamino-6-hydroxypyrimidine, a systematic approach to selecting your chromatography conditions is essential.

  • Stationary Phase:

    • Normal Phase: Silica gel is the most common choice. Due to the polar nature of the compounds, a polar stationary phase is appropriate.

    • Reverse Phase: C18-functionalized silica can also be effective, particularly for analytical HPLC.

  • Mobile Phase (Eluent):

    • Normal Phase (Silica Gel): A gradient elution is often necessary. Start with a less polar solvent system and gradually increase the polarity. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol.

      • Example Gradient: Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10%).

    • Reverse Phase (C18): A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A gradient from a higher concentration of water to a higher concentration of the organic solvent is common. Buffering the aqueous phase (e.g., with formic acid or ammonium acetate) can improve peak shape.

Workflow for Method Development:

Caption: Workflow for Column Chromatography Method Development.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A validated stability-indicating HPLC method can separate and quantify the main compound and its impurities. A patent for the synthesis of 2,4-diamino-6-hydroxypyrimidine describes an HPLC-UV method that could be adapted[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. A patent for the synthesis of this compound reports the following ¹H NMR data in DMSO-d₆: δ 6.64 (s, NH₂), δ 6.42 (s, NH₂), δ 5.73 (s, Ar-H)[1].

    • ¹³C NMR: Provides information on the carbon skeleton.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected [M+H]⁺ ion for this compound is m/z 145.0[1].

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Data Interpretation:

TechniqueExpected Result for Pure this compoundPotential Impurity Signature
HPLC A single major peak with high purity (>99%)Additional peaks corresponding to impurities.
¹H NMR Characteristic peaks for amino and aromatic protons.Additional peaks from starting material or byproducts.
MS A molecular ion peak corresponding to the correct mass.Peaks corresponding to the mass of impurities.
FTIR Characteristic stretches for N-H, C-Cl, and aromatic C=C and C=N bonds.A broad O-H stretch if the hydroxypyrimidine is present.

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Methanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot methanol to dissolve the solid completely with stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (saturation point).

  • Add a few more drops of hot methanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol/water (1:1) mixture.

  • Dry the purified crystals under vacuum.

Visual Workflow for Recrystallization:

Caption: Step-by-step recrystallization workflow.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify potential impurities.

Instrumentation and Conditions (Adapted from[6]):

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate in Water
Mobile Phase B Methanol
Gradient 0-2 min: 10% B; 2-10 min: 10-90% B; 10-15 min: 90% B; 15-15.1 min: 90-10% B; 15.1-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and any impurity peaks.

  • Calculate the purity based on the peak area percentages.

V. References

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents. Available at:

  • WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine. Available at:

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Available at: [Link]

  • CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents. Available at:

  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges of 2-Chloropyrimidine-4,6-diamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloropyrimidine-4,6-diamine. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered during synthetic reactions involving this versatile building block. By understanding the underlying principles of solubility and employing the strategies outlined below, you can optimize your reaction conditions, improve yields, and streamline your workflow.

Understanding the Solubility Profile of this compound

This compound, a key intermediate in the synthesis of numerous bioactive molecules, often presents solubility hurdles that can impede reaction progress.[1][2] Its rigid, planar structure with multiple hydrogen bond donors and acceptors contributes to strong intermolecular forces in the solid state, making it sparingly soluble in many common organic solvents at room temperature.

This guide provides a structured approach to overcoming these issues, presented in a question-and-answer format to directly address the challenges you may be facing in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my chosen reaction solvent. What are my options?

This is the most common issue faced by chemists working with this compound. Here’s a systematic approach to troubleshoot this problem:

A1: Solvent Selection and Temperature Elevation

The first line of defense is to choose an appropriate solvent and, if necessary, increase the temperature. Based on available data and experimental evidence, the following solvents are recommended:

  • Highly Recommended Polar Aprotic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often the most effective solvents for dissolving this compound, especially with heating.[3] Many successful nucleophilic substitution and cross-coupling reactions are reported in these solvents at elevated temperatures (e.g., 90-140°C).

  • Protic Solvents: While generally less effective than polar aprotic solvents, alcohols like ethanol, methanol, and n-propanol can be used, particularly at reflux temperatures.[1] The compound is reported to be more soluble in ethanol and methanol compared to other organic solvents.[1]

  • Ethereal Solvents: Tetrahydrofuran (THF) is a viable option, often used in Suzuki coupling reactions at moderate temperatures (e.g., 50°C).[4]

  • Aqueous Solubility: The hydrochloride salt of this compound is soluble in water, especially with heating. One patent describes dissolving the hydrochloride salt in water at 70°C during purification.[5] The free base has moderate water solubility.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityTypeGeneral SolubilityNotes
Dimethyl sulfoxide (DMSO)HighAproticGood, especially with heatOften used for biological assays and reactions.[3]
Dimethylformamide (DMF)HighAproticGood, especially with heatA common choice for nucleophilic substitutions.
MethanolHighProticModerate to GoodMore soluble than in many other organic solvents.[1]
EthanolHighProticModerate to GoodSimilar to methanol.[1]
WaterHighProticModerate (as free base)Hydrochloride salt is more soluble, especially when heated.[5]
n-PropanolMediumProticModerateUsed in Suzuki coupling reactions at reflux.
Tetrahydrofuran (THF)MediumAproticLimited at RT, better with heatSuitable for some cross-coupling reactions.[4]
AcetonitrileMediumAproticSparingly SolubleOften requires heating.[5]
Ethyl Acetate (EtOAc)MediumAproticSparingly SolublePrimarily used for extraction.[3]
AcetoneMediumAproticSparingly SolubleMay require heating.[5]

Actionable Advice:

  • Start with DMF or DMSO: For most applications, begin by attempting to dissolve your starting material in a minimal amount of DMF or DMSO with gentle heating (50-80°C).

  • Consider Protic Solvents for Certain Reactions: If your reaction is compatible with protic solvents, refluxing in ethanol or methanol is a viable alternative.

  • Use Temperature to Your Advantage: The solubility of this compound generally increases with temperature. Do not hesitate to heat the mixture to achieve dissolution, provided your reagents and products are thermally stable.

Q2: I've tried heating in a single solvent, but the solubility is still poor. What's the next step?

A2: Employing Co-solvent Systems

When a single solvent is insufficient, a mixed solvent system can be highly effective. The goal is to create a solvent mixture with a polarity that is optimal for dissolving all reaction components.

Common Co-solvent Strategies:

  • Toluene/DMF or Toluene/DMSO: This combination is particularly useful for palladium-catalyzed cross-coupling reactions. Toluene can help to solubilize less polar coupling partners, while the DMF or DMSO component aids in dissolving the this compound.

  • Dioxane/Water: A common mixture for Suzuki couplings, where water is often required for the boronic acid to enter the catalytic cycle. The dioxane helps to solubilize the organic components.

  • Ethanol/Water: This can be an effective system for reactions where both polar and moderately polar reactants are involved.

Experimental Protocol: Step-by-Step Guide to Co-solvent Selection

  • Initial Solubility Tests: In separate small vials, test the solubility of this compound in a few primary solvents (e.g., DMF, THF, Toluene).

  • Binary Mixture Screening: If solubility is poor in a desired solvent (e.g., Toluene), add a co-solvent in which it is more soluble (e.g., DMF) dropwise while heating and stirring. Observe for dissolution.

  • Ternary Systems for Complex Reactions: For reactions with multiple starting materials of varying polarities, a three-component system might be necessary. A common approach is a primary solvent, a solubilizing co-solvent, and a third component to modulate polarity or facilitate the reaction (e.g., water in Suzuki couplings).

Visualization of the Decision-Making Process:

G cluster_0 Solubility Troubleshooting Workflow Start Poor Solubility of this compound Solvent_Screen Q: Is a single solvent effective with heating? Start->Solvent_Screen Co_solvent Q: Is a co-solvent system required? Solvent_Screen->Co_solvent No Success Reaction Proceeds Solvent_Screen->Success Yes Advanced_Tech Consider Advanced Techniques Co_solvent->Advanced_Tech No Co_solvent->Success Yes

Caption: A simplified workflow for addressing solubility issues.

Q3: Are there any advanced techniques for particularly stubborn solubility problems?

A3: Phase-Transfer Catalysis and Mechanochemistry

For reactions that are intolerant of high temperatures or where co-solvents are ineffective, more advanced methods can be employed.

  • Phase-Transfer Catalysis (PTC): This technique is useful for reactions involving an ionic reagent (like a nucleophile) and an organic substrate that are soluble in immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the ionic reactant into the organic phase to react with the substrate. This can be a powerful method for overcoming the insolubility of one of the reactants.

  • Mechanochemistry (Ball Milling): This solvent-free or low-solvent technique uses mechanical force to initiate chemical reactions. By grinding reactants together in a ball mill, the need for a solvent to bring them into contact is eliminated. This is an emerging green chemistry technique that can be particularly effective for poorly soluble starting materials.

Experimental Protocols for Common Reactions

The following protocols are provided as a starting point and may require optimization based on your specific substrates and equipment.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol is suitable for the reaction of this compound with various nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., an amine or alcohol)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA)

  • Anhydrous DMF or DMSO

  • Reaction vessel with a magnetic stirrer and reflux condenser

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the base (1.5-2.0 eq).

  • Add anhydrous DMF or DMSO to the vessel. The volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to 80-120°C with vigorous stirring. You should observe the solids gradually dissolving.

  • Once the starting material is dissolved, add the nucleophile (1.0-1.2 eq) to the reaction mixture.

  • Continue to heat the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and proceed with an appropriate aqueous workup and purification.

Protocol 2: Suzuki Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of this compound with boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., THF, dioxane/water, or n-propanol)

  • Reaction vessel equipped for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent system to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 50°C for THF, or reflux for dioxane/water or n-propanol) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, perform a standard aqueous workup, often including filtration through celite to remove the palladium catalyst, followed by extraction and purification.

Visualization of a Typical Suzuki Coupling Workflow:

G cluster_1 Suzuki Coupling Experimental Workflow Reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Base Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup & Purification Monitoring->Workup Product Isolated Product Workup->Product

Caption: A stepwise representation of a typical Suzuki coupling experiment.

References

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. (URL: [Link])

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (URL: [Link])

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. (URL: [Link])

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])

  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL: [Link])

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (URL: [Link])

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Amination of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 2-chloropyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Common Side Reactions

The amination of this compound is a powerful tool for the synthesis of a wide range of biologically active molecules. However, like any chemical reaction, it is not without its potential pitfalls. This section provides a detailed, question-and-answer-style guide to troubleshoot the most common side reactions encountered during this procedure.

Issue 1: Low Yield of the Desired Aminated Product

Question: My reaction is showing a low yield of the desired 2-amino-substituted pyrimidine-4,6-diamine, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors, primarily related to reaction conditions and reagent purity. The pyrimidine ring, while activated towards nucleophilic attack by the two amino groups and the chloro leaving group, still requires carefully optimized conditions to proceed efficiently.[1]

Potential Causes & Solutions:

  • Insufficient Reaction Temperature: The amination of this compound often requires elevated temperatures to overcome the activation energy barrier. If the reaction is sluggish, a gradual increase in temperature is recommended.

  • Inadequate Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF, DMAc, or NMP are generally preferred as they can solvate the reagents and facilitate the reaction.

  • Base Strength and Stoichiometry: A suitable base is required to neutralize the HCl generated during the reaction. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K2CO3). Ensure at least one equivalent of base is used.

  • Moisture Contamination: The presence of water can lead to hydrolysis of the starting material, forming the corresponding hydroxypyrimidine, which is unreactive towards amination. Ensure all reagents and solvents are anhydrous.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Dimeric and Oligomeric Byproducts

Question: I am observing significant formation of high-molecular-weight species in my reaction mixture, which I suspect are dimers or oligomers. What causes this and how can I prevent it?

Answer:

Dimerization and oligomerization are common side reactions, particularly when using di- or polyamines as nucleophiles, or under conditions that promote self-condensation of the starting material or product.[2][3]

Potential Causes & Solutions:

  • Over-amination with Di/Polyamines: When using a diamine, the initially formed product can act as a nucleophile itself, reacting with another molecule of this compound to form a dimer. To minimize this, use a large excess of the diamine to favor the mono-amination product.

  • High Concentration: Running the reaction at high concentrations can increase the probability of intermolecular reactions leading to oligomerization. Diluting the reaction mixture can often mitigate this issue.

  • Palladium Catalysis Issues: In cases where palladium catalysis is employed (e.g., Buchwald-Hartwig amination), improper ligand choice or catalyst loading can sometimes lead to side reactions, including the formation of oligomers.[2]

Experimental Protocol to Minimize Dimerization:

  • Reagent Stoichiometry: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve this compound (1 eq.) in anhydrous DMF.

  • Amine Addition: Add a solution of the diamine (5-10 eq.) in anhydrous DMF dropwise to the reaction mixture at room temperature.

  • Base and Temperature: Add the appropriate base (e.g., K2CO3, 2-3 eq.) and heat the reaction to the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing for the disappearance of the starting material and the formation of the desired product, while minimizing the appearance of higher molecular weight species.

Issue 3: Observation of a Hydroxylated Byproduct

Question: My mass spectrometry analysis shows a peak corresponding to the molecular weight of 2-hydroxypyrimidine-4,6-diamine. How is this forming and what can I do to avoid it?

Answer:

The formation of 2-hydroxypyrimidine-4,6-diamine is a classic example of a hydrolysis side reaction. The chloro group at the 2-position is susceptible to displacement by water, especially under basic conditions and at elevated temperatures.

Potential Causes & Solutions:

  • Presence of Water: As mentioned previously, moisture in the reagents or solvent is the primary culprit. Rigorous drying of all materials is essential.

  • Hydroxide Ions: If a strong inorganic base like NaOH or KOH is used, the presence of hydroxide ions can directly compete with the amine nucleophile, leading to the formation of the hydroxylated byproduct. It is generally advisable to use non-nucleophilic bases.

Preventative Measures:

ParameterRecommendationRationale
Solvents Use freshly distilled or commercially available anhydrous solvents.Minimizes the primary source of water.
Reagents Dry solid reagents in a vacuum oven before use.Removes adsorbed moisture from solids.
Atmosphere Run the reaction under an inert atmosphere (N2 or Ar).Prevents atmospheric moisture from entering the reaction.
Base Use non-hydroxide bases like K2CO3, Cs2CO3, or organic amines.Avoids direct competition from hydroxide nucleophiles.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the amination of this compound, providing insights into the underlying chemical principles.

Why is the 2-position of the pyrimidine ring reactive towards nucleophilic substitution?

The reactivity of the 2-position in this compound towards nucleophilic aromatic substitution is a result of the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring are electron-withdrawing, which reduces the electron density of the ring carbons, making them more susceptible to attack by nucleophiles.[4][5] The negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized over both nitrogen atoms, stabilizing it and facilitating the substitution reaction.[5]

Can I perform this amination without a catalyst?

Yes, in many cases, the amination of this compound can be achieved without a transition metal catalyst. This is a classic SNAr reaction.[6] The inherent reactivity of the substrate is often sufficient, especially with strong amine nucleophiles and under appropriate thermal conditions. However, for less reactive amines or for achieving challenging transformations, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination can be a powerful alternative.[2][7]

What is the role of the 4- and 6-amino groups in this reaction?

The amino groups at the 4- and 6-positions are electron-donating groups. While they might slightly decrease the overall electrophilicity of the pyrimidine ring compared to an unsubstituted chloropyrimidine, their primary influence is directing the substitution to the 2-position. They also play a crucial role in the biological activity of the final products.

How do I purify my final product from the reaction mixture?

Purification strategies will depend on the properties of your aminated product. Common methods include:

  • Extraction: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove residual DMF and water-soluble impurities.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for purification.

  • Column Chromatography: For mixtures that are difficult to separate by other means, silica gel column chromatography is a versatile technique. A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or methanol) is typically used.

General Purification Workflow:

Caption: General purification workflow for aminated products.

III. References

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025, November 3). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Process for the preparation of chloropyrimidines. (1996, June 11). Google Patents. Retrieved January 22, 2026, from

  • Pyrimidine reactions. XI. Amination rates for two chlorodimethylprimidines without solvent. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. [a]. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • 2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. (2025, August 9). ResearchGate. Retrieved January 22, 2026, from [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015, September 11). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6 H -5,8-ethanopyrido[3,2- d ]pyrimidines. (2021, May 28). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved January 22, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Pyrimidine dimer. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Preparation of diamines by lithiation-substitution of imidazolidines and pyrimidines. (n.d.). OATD. Retrieved January 22, 2026, from [Link]

  • Pyrimidines. (n.d.). University of Oxford. Retrieved January 22, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022, February 23). PubMed. Retrieved January 22, 2026, from [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

Sources

Navigating Reactivity: A Guide to Preventing Di-substitution in Reactions with 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support center for chemists and researchers working with 2-chloropyrimidine-4,6-diamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve selective mono-substitution and avoid the common pitfall of di-substitution on the exocyclic amino groups. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your success.

Understanding the Challenge: The Nucleophilicity of Diaminopyrimidines

This compound is a versatile building block in medicinal chemistry and drug development. However, the presence of two primary amino groups at the C4 and C6 positions introduces a significant challenge: the potential for di-substitution when reacting with electrophiles such as alkyl halides or acyl chlorides. This leads to a mixture of products, reducing the yield of the desired mono-substituted compound and complicating purification.

The core of the issue lies in the nucleophilic nature of the exocyclic amino groups. Both are capable of reacting with an electrophile, and once the first substitution occurs, the remaining amino group can still react, leading to the di-substituted product. This guide will equip you with effective strategies to control this reactivity and achieve selective mono-substitution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm getting a mixture of mono- and di-substituted products in my reaction. How can I favor mono-substitution?

This is the most common issue encountered. To favor mono-substitution, you can employ one of three primary strategies:

  • Strict Stoichiometric Control: Carefully controlling the molar ratio of your reactants is the simplest approach.

  • Use of Protecting Groups: Temporarily blocking one of the amino groups with a protecting group ensures that only the other can react.

  • Reductive Amination: For N-alkylation with aldehydes or ketones, this method is inherently selective for mono-alkylation.

The best strategy depends on the specific electrophile you are using and the desired final product.

Q2: How critical is stoichiometry, and what ratio should I use?

Stoichiometry is crucial. In theory, using a 1:1 molar ratio of this compound to your electrophile should favor mono-substitution. However, in practice, to ensure complete consumption of the more valuable electrophile, a slight excess of the diaminopyrimidine (e.g., 1.1 to 1.2 equivalents) can be used.

Troubleshooting Tip: If you are still observing significant di-substitution even with a 1:1 ratio, it's likely that the mono-substituted product is of comparable or even higher reactivity than the starting diamine. In such cases, stoichiometric control alone is insufficient, and you should consider using a protecting group strategy.

Q3: What is the best protecting group for this purpose, and how do I use it selectively?

The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting one of the amino groups. It is stable under a wide range of reaction conditions and can be easily removed with acid.

The key to achieving mono-protection of a symmetric diamine is to transiently differentiate the two amino groups. A highly effective method involves the in situ formation of the hydrochloride salt of one of the amino groups, rendering it non-nucleophilic and directing the Boc protection to the remaining free amino group.[1][2]

Below is a detailed protocol for the selective mono-Boc protection of this compound.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of this compound

This protocol is adapted from established methods for the mono-Boc protection of diamines.[1][2]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Hydrochloric acid (HCl), e.g., 1M solution in diethyl ether or generated in situ

  • Anhydrous solvent (e.g., Methanol, THF, or Dichloromethane)

  • Base for work-up (e.g., saturated aqueous sodium bicarbonate)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., methanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Salt Formation: Cool the solution to 0 °C in an ice bath. Slowly add 1.0 equivalent of HCl (as a solution or generated in situ from a reagent like trimethylsilyl chloride). Stir the mixture for 30 minutes at 0 °C. This will protonate one of the amino groups, forming the hydrochloride salt and rendering it unreactive.

  • Boc Protection: To the stirred suspension, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in the same solvent dropwise over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the mono-protected product.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Redissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the HCl and remove any unreacted (Boc)₂O.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure mono-Boc-protected this compound.

Protocol 2: Mono-N-Alkylation via Reductive Amination

Reductive amination is a powerful method for the selective mono-alkylation of primary amines.[3][4][5][6] It proceeds via the formation of an imine intermediate, which is then reduced in situ. Over-alkylation is generally not observed as the resulting secondary amine is less reactive under these conditions.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol)

  • Acetic acid (catalytic amount, if needed)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0 - 1.2 eq).

  • Imine Formation: If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Data Summary & Visualization

Table 1: Comparison of Strategies to Prevent Di-substitution
StrategyPrincipleAdvantagesDisadvantagesBest For
Stoichiometric Control Limiting the amount of the electrophile to a 1:1 ratio with the diamine.Simple to implement; avoids extra protection/deprotection steps.Often results in a mixture of products; may not be effective if the mono-substituted product is highly reactive.Reactions where there is a significant difference in reactivity between the starting material and the mono-substituted product.
Protecting Groups (Boc) One amino group is temporarily rendered unreactive.High selectivity for mono-substitution; predictable outcomes.Requires additional synthesis and deprotection steps, which can lower the overall yield.A wide range of electrophiles where high purity of the mono-substituted product is critical.
Reductive Amination In situ formation and reduction of an imine.Highly selective for mono-N-alkylation; mild reaction conditions.Limited to reactions with aldehydes and ketones.Synthesis of N-alkyl derivatives.
Diagrams

reaction_overview cluster_strategies Control Strategies start This compound + Electrophile (E+) mono Mono-substituted Product start->mono Desired Reaction di Di-substituted Product mono->di Undesired Di-substitution stoich Stoichiometric Control (1:1) stoich->mono Favors protect Protecting Group (Boc) protect->mono Ensures reduct Reductive Amination reduct->mono Selective for

Caption: Overview of strategies to control substitution.

boc_protection_workflow cluster_workflow Selective Mono-Boc Protection Workflow start Start with This compound step1 Add 1.0 eq HCl (Salt Formation) start->step1 step2 Add 1.0 eq (Boc)₂O (Protection) step1->step2 step3 React & Work-up step2->step3 product Mono-Boc Protected Product step3->product

Caption: Workflow for selective mono-Boc protection.

References

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. Available at: [Link]

  • Verma, A., et al. (2020). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 64(2), 118-124. Available at: [Link]

  • Nagle, A. S., et al. (2003). Selective mono protection of diols, diamines, and amino alcohols using cesium bases. Tetrahedron Letters, 44(30), 5695-5698.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: N-alkylation of 2-Aminopyrimidines. (Simulated technical document based on common chemical knowledge).
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Dangerfield, E. M., et al. (2010). Hitchhiker's Guide to Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477. Available at: [Link]

  • Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butoxycarbonyl α,ω-alkanediamines from α,ω-alkanediamines.
  • Khan, A. T., & Ali, M. A. (2023). Reductive Amination. YouTube. Retrieved from [Link] (Note: A representative, non-specific YouTube URL is provided as an example of a general educational resource).

  • Greasley, S. E., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-955. Available at: [Link]

Sources

Catalyst selection for efficient Suzuki coupling of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex synthetic challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides an in-depth exploration of catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of 2-Chloropyrimidine-4,6-diamine. This resource is tailored for researchers, scientists, and drug development professionals seeking to navigate the nuances of this specific transformation.

Introduction: The Challenge of Coupling this compound

The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, yet its application to specific substrates like this compound presents a unique set of challenges. The pyrimidine core, particularly when substituted with two electron-donating amino groups, is highly electron-rich. This electronic nature can impede the crucial oxidative addition step of the catalytic cycle.[1] Furthermore, the nitrogen atoms of the pyrimidine ring and the exocyclic amino groups can act as coordinating ligands, potentially sequestering the palladium catalyst and leading to deactivation.[2][3][4] The inherent low reactivity of the C-Cl bond compared to its bromide or iodide counterparts further complicates the reaction, demanding a highly active and robust catalytic system.[4]

This guide provides a framework for rational catalyst selection, reaction optimization, and systematic troubleshooting to achieve efficient and reproducible couplings.

Frequently Asked Questions (FAQs) & Catalyst Selection Guide

Q1: What are the primary challenges I should anticipate with this specific Suzuki coupling?

You should be prepared for three main obstacles:

  • Difficult Oxidative Addition: The C-Cl bond is strong, and the electron-rich nature of the diamino-pyrimidine ring makes this step of the catalytic cycle kinetically challenging.[1]

  • Catalyst Inhibition/Deactivation: The lone pairs on the nitrogen atoms of the pyrimidine and the amino substituents can coordinate strongly to the palladium center, forming inactive complexes and removing the catalyst from the reaction cycle.[2][4][5]

  • Competitive Side Reactions: Protodeboronation of the boronic acid, where the boronic acid is replaced by a hydrogen atom, can be a significant side reaction, especially under basic conditions and at elevated temperatures.[3]

Q2: What is the best starting point for a catalyst and ligand system?

For challenging heteroaryl chlorides, particularly those prone to catalyst inhibition, palladium pre-catalysts combined with bulky, electron-rich phosphine ligands are the gold standard.

  • Recommended Palladium Source: A Pd(II) pre-catalyst like PdCl₂(dppf) or air-stable Pd(II) complexes such as PdCl₂{P(tBu)₂(p-NMe₂-Ph)}₂ are excellent starting points.[5][6] Alternatively, generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂ is also very common.[7][8]

  • Recommended Ligand Class: Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or highly electron-donating trialkylphosphines (e.g., P(t-Bu)₃) are highly effective.[4][8] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active towards the oxidative addition of aryl chlorides.[4]

The rationale is that the steric bulk of the ligand prevents the formation of inactive, multi-ligated palladium species and can disfavor coordination by the pyrimidine nitrogens. The strong electron-donating ability of the ligand increases the electron density on the palladium center, which facilitates the oxidative addition into the C-Cl bond.[1][4]

Q3: How do I select the appropriate base and solvent?

The choice of base and solvent is critical for a successful reaction as they influence both the transmetalation step and the stability of the reactants.

  • Bases: An inorganic base is required to activate the boronic acid for transmetalation.[9][10]

    • Potassium Phosphate (K₃PO₄): Often a superior choice for difficult couplings. It is a strong enough base to facilitate transmetalation but is generally less prone to causing base-sensitive functional group degradation.[3]

    • Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble and basic, which can sometimes accelerate the reaction.[7]

    • Potassium Fluoride (KF): A milder option that can be effective, particularly if your substrate has base-labile groups.[8][10]

  • Solvents: Aprotic polar solvents are typically preferred.

    • 1,4-Dioxane or THF: Excellent general-purpose solvents for Suzuki couplings. They are often used with an aqueous solution of the base.[3][7][8]

    • Toluene or DMF: Can also be effective. DMF's high boiling point allows for higher reaction temperatures, but it can be difficult to remove during workup.[3] The use of aqueous solvent mixtures (e.g., Dioxane/H₂O) is very common and often accelerates the reaction.[1]

ParameterRecommended Starting ConditionsRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol %)Forms active Pd(0) in situ.
Ligand SPhos or P(t-Bu)₃ (2-5 mol %)Bulky, electron-rich ligand to accelerate oxidative addition and prevent catalyst inhibition.[4]
Base K₃PO₄ (2-3 equivalents)Strong, effective base for activating the boronic acid.[3]
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)Common solvent system that facilitates dissolution of both organic and inorganic reagents.[1]
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for the C-Cl bond cleavage.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Conversion of Starting Material

If you observe primarily unreacted this compound, the catalytic cycle is likely stalled at the oxidative addition step.

  • Immediate Checks:

    • Inert Atmosphere: Confirm that the reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.

    • Reagent Quality: Ensure the solvent is anhydrous and the base is of high purity. For anhydrous reactions with K₃PO₄, adding a small amount of water (a few equivalents) can sometimes be beneficial.[1]

  • Troubleshooting Steps:

    • Increase Catalyst/Ligand Loading: Double the catalyst and ligand loading (e.g., from 2 mol% to 4 mol%).

    • Switch to a More Active Ligand: If using a standard ligand like PPh₃, switch to a Buchwald-type ligand (SPhos, XPhos) or a trialkylphosphine like P(t-Bu)₃.[8][10] These are more effective for activating C-Cl bonds.[4]

    • Increase Temperature: Raise the reaction temperature in 10-20 °C increments. Microwave irradiation can be highly effective for driving difficult couplings to completion in shorter times.[7]

    • Change the Base/Solvent System: If using K₂CO₃ in THF, try switching to K₃PO₄ in dioxane/water.

Problem 2: Significant Protodeboronation (Boronic Acid is Consumed, but Desired Product is Not Formed)

This side reaction replaces the boronic acid with a hydrogen atom (Ar-B(OH)₂ → Ar-H) and is often competitive with the desired coupling. It is favored by high temperatures and certain bases.[3]

  • Troubleshooting Steps:

    • Use a Milder Base: Switch from a strong base like K₃PO₄ to a milder one like KF or K₂CO₃.[8]

    • Lower the Reaction Temperature: If possible, reduce the temperature. This may require a more active catalyst system to maintain a reasonable reaction rate.

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol ester (Bpin). These are often more resistant to protodeboronation.

    • Increase Boronic Acid Stoichiometry: Use a larger excess of the boronic acid (e.g., 1.5 to 2.0 equivalents) to compensate for the loss.

Troubleshooting Decision Tree

G start Reaction Issue? no_conversion Low or No Conversion start->no_conversion No Product side_product Side Products Observed start->side_product Wrong Product check_inert Verify Inert Atmosphere & Reagent Quality no_conversion->check_inert protodeboronation Protodeboronation (Ar-H formed) side_product->protodeboronation increase_catalyst Increase Catalyst/ Ligand Loading check_inert->increase_catalyst OK change_ligand Switch to More Active Ligand (e.g., SPhos, P(t-Bu)3) increase_catalyst->change_ligand Still Low increase_temp Increase Temperature (Consider Microwave) change_ligand->increase_temp Still Low milder_base Use Milder Base (e.g., KF) protodeboronation->milder_base Yes lower_temp Lower Reaction Temperature milder_base->lower_temp Still Occurs use_bpin Use Boronic Ester (Bpin) lower_temp->use_bpin Still Occurs

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

This protocol provides a robust starting point for the coupling reaction.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (3.0 mmol)

    • 1,4-Dioxane (4 mL)

    • Water (1 mL)

    • Schlenk tube or similar reaction vessel

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[4]

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: General Procedure for Microwave-Assisted Heating

Microwave heating can significantly reduce reaction times and improve yields for challenging substrates.[7]

  • Materials:

    • This compound (0.5 mmol)

    • Arylboronic acid (0.6 mmol)

    • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

    • K₂CO₃ (1.0 mmol)

    • 1,4-Dioxane/H₂O (4:1 mixture, 3 mL)

    • Microwave vial with a stir bar

  • Procedure:

    • In a microwave vial, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4][7]

    • Add the dioxane/water solvent mixture and seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate the mixture at 120-150 °C for 15-30 minutes.[4][7]

    • After the reaction is complete, allow the vial to cool to room temperature.

    • The workup and purification follow the same procedure as the conventional method (steps 7-10 above).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide R¹-X (this compound) aryl_halide->pd2_complex boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. Available at: [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available at: [Link]

  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. J Comb Chem, 5(3), 267-72. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Available at: [Link]

  • ACS Publications. (n.d.). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]

  • YouTube. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Available at: [Link]

  • ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloropyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of this synthetic process and address challenges related to byproduct formation.

I. Understanding the Core Synthesis and Potential for Byproduct Formation

The primary route to this compound involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is susceptible to the formation of various byproducts that can complicate purification and compromise the final product's purity. Understanding the reaction mechanism is key to mitigating these side reactions.

The reaction proceeds through the activation of the hydroxyl group by POCl₃, followed by nucleophilic attack and subsequent chlorination. A critical aspect of this synthesis is the reactivity of the exocyclic amino groups with phosphorus oxychloride, leading to phosphorylated intermediates.[1]

Below is a visual representation of the primary reaction pathway and the key stages where byproducts can emerge.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Main Product & Byproducts A 2,4-Diamino-6- hydroxypyrimidine C Phosphorylated Hydroxyl Group A->C Phosphorylation of hydroxyl F Unreacted Starting Material A->F Incomplete Reaction B Phosphorus Oxychloride (POCl₃) B->C D 2,4-Di(dichlorophosphoryl)amino- 6-chloropyrimidine C->D Chlorination & Amino Group Phosphorylation H Dichloropyrimidine Byproducts C->H Over-chlorination E This compound D->E Controlled Hydrolysis (Workup) G Monophosphorylated Byproducts D->G Incomplete Hydrolysis I Phosphate Esters (from alcohol quench) E->I Alcohol Quenching

Caption: Main reaction pathway and potential byproduct formation points.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound, with a focus on byproduct formation.

Q1: What is the most common impurity found in the synthesis of this compound?

A1: The most prevalent impurity is often the unreacted starting material, 2,4-diamino-6-hydroxypyrimidine. This is typically due to incomplete reaction, which can be caused by insufficient POCl₃, low reaction temperatures, or short reaction times. Additionally, partially phosphorylated intermediates can persist if the hydrolysis during workup is not complete.

Q2: Can over-chlorination occur, and what byproducts would be formed?

A2: Yes, under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), there is a potential for over-chlorination to yield dichlorinated pyrimidine species. While less common for this specific substrate due to the deactivating effect of the amino groups, it is a possibility to consider, especially if reaction conditions are not well-controlled.

Q3: My final product is showing a lower than expected chlorine content. What could be the cause?

A3: A lower than expected chlorine content often points to the presence of the starting material or hydrolyzed byproducts. During the workup process, if the chlorinated product is exposed to water for an extended period, especially at elevated temperatures, the chloro group can be hydrolyzed back to a hydroxyl group, regenerating the starting material.

Q4: I've noticed some insoluble material in my crude product. What could this be?

A4: Insoluble materials can be a few different things. It could be residual inorganic phosphates from the decomposition of POCl₃. It is also possible that under certain conditions, polymerization or dimerization of the pyrimidine rings could occur, leading to insoluble, higher molecular weight byproducts. However, the formation of pyrimidine dimers is more commonly associated with photochemical reactions and is less likely in this synthetic context.[2][3][4]

Q5: How does the quenching step influence byproduct formation?

A5: The quenching of excess POCl₃ is a critical step. If an alcohol (e.g., ethanol, methanol) is used for quenching, it can react with remaining phosphorus oxychloride or phosphorylated intermediates to form phosphate esters.[1] These esters can contaminate the final product if not efficiently removed during purification. Quenching with ice/water needs to be carefully controlled to avoid vigorous exothermic reactions and potential hydrolysis of the desired product.

III. Troubleshooting Guide

This table provides a systematic approach to troubleshooting common issues related to byproduct formation during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient POCl₃.Increase the molar excess of POCl₃. A common ratio is a significant excess of POCl₃ acting as both reagent and solvent.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature to the optimal range (typically around 100-110°C) and monitor the reaction progress using TLC or HPLC to ensure completion.
Product loss during workup and extraction.Optimize the pH during neutralization and use an appropriate extraction solvent (e.g., ethyl acetate) with a sufficient number of extractions.
High Levels of Starting Material in Product Incomplete chlorination.As with low yield, ensure an adequate excess of POCl₃ and sufficient reaction time and temperature.
Premature hydrolysis of the product during workup.Perform the workup at low temperatures and minimize the contact time of the product with aqueous media.
Presence of Phosphorylated Byproducts Incomplete hydrolysis of the 2,4-di(dichlorophosphoryl)amino intermediate.Ensure the hydrolysis step during workup is thorough. This may involve adjusting the pH and allowing sufficient time for the reaction.
Discolored Product (Yellow to Brown) Formation of degradation products or polymeric materials.Avoid excessive heating during the reaction and purification steps. Ensure all reagents and solvents are of high purity.
Residual Vilsmeier-Haack type adducts.If a solvent like DMF is used, it can form a Vilsmeier reagent with POCl₃, leading to colored byproducts. Consider using POCl₃ as the solvent to avoid this.
Difficulty in Purification Presence of multiple, closely related byproducts.Employ an optimized chromatographic method, such as reverse-phase HPLC with a suitable gradient, to separate the desired product from impurities.
Formation of phosphate esters from alcohol quenching.After quenching with alcohol, ensure the product is thoroughly washed to remove these more polar byproducts. Alternatively, consider a different quenching strategy.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer, add 2,4-diamino-6-hydroxypyrimidine (1 equivalent).

  • Addition of POCl₃: Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The POCl₃ often serves as both the reagent and the solvent.

  • Heating: Heat the reaction mixture to 105-110°C with constant stirring. Maintain this temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool slightly and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add crushed ice or a cold alcohol (e.g., ethanol) to quench the remaining POCl₃. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic mixture to a pH of 7-8 using a suitable base, such as aqueous ammonia or sodium hydroxide solution, while maintaining a low temperature. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system or by column chromatography.

B. HPLC Method for Purity Analysis

This method provides a baseline for the analysis of this compound and its potential impurities.

Parameter Specification
Column C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in a 50:50 mixture of water and acetonitrile

V. Mechanistic Insights and Byproduct Visualization

The following diagram illustrates the key chemical transformations and the structures of potential byproducts.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Potential Byproducts A 2,4-Diamino-6-hydroxypyrimidine C 2,4-Di(dichlorophosphoryl)amino- 6-chloropyrimidine A->C + POCl₃ F Phosphorylated Starting Material (Incomplete Chlorination) A->F Incomplete Chlorination B POCl₃ B->C D This compound C->D Hydrolysis E Mono-phosphorylated Intermediate (Incomplete Phosphorylation) C->E Incomplete Phosphorylation G Phosphate Ester (from Alcohol Quench) C->G + ROH (Quench) H Dichloropyrimidine (Over-chlorination) D->H Excess POCl₃ High Temp.

Caption: Key byproducts and their origins in the synthesis.

VI. References

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. CN113754592A. Available at:

  • Pyrimidine dimer. Wikipedia. Available at: [Link]

  • Elimination Of Alcohols To Alkenes With POCl3 And Pyridine. Master Organic Chemistry. Available at: [Link]

  • Inhibition of pyrimidine dimer formation in DNA by cationic molecules: role of energy transfer. PubMed. Available at: [Link]

  • Chemical biology of cyclization reactions by using POCL3. ResearchGate. Available at: [Link]

  • Formation of cyclobutane pyrimidine dimers at dipyrimidines containing 5-hydroxymethylcytosine. Photochemical & Photobiological Sciences. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Phosphorous oxychloride (POCl3). Indian Academy of Sciences. Available at: [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]

  • Schematic representation of pyrimidine dimers formation after DNA... ResearchGate. Available at: [Link]

  • 2-Chloropyrimidine. Organic Syntheses. Available at: [Link]

  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

  • Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3. PubMed. Available at: [Link]

  • The template synthesis, spectral and antibacterial investigation of new N2O2 donor Schiff base Cu(II), Ni(II). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • POCl3 for Dehydration of Alcohols. Chemistry Steps. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Available at: [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. Available at: [Link]

  • DNA excision repair: Where do all the dimers go? PubMed Central. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions to help you optimize your SNAr experiments. Our goal is to bridge the gap between theoretical mechanism and practical application, ensuring your reactions are successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles of SNAr reactions. Understanding these concepts is the first step toward effective troubleshooting.

Q1: What are the essential requirements for a successful SNAr reaction?

A successful SNAr reaction hinges on three key components:

  • An Activated Aromatic Ring: The aromatic ring must be electron-deficient to be susceptible to attack by a nucleophile. This is achieved by having at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group, on the ring.[1]

  • A Good Leaving Group: A species that can depart with a pair of electrons, typically a halide (F, Cl, Br, I) or a sulfonate ester.

  • A Strong Nucleophile: The species that attacks the ring and replaces the leaving group. Examples include amines, alkoxides, thiolates, and stabilized carbanions.[2]

Q2: Why must the electron-withdrawing group (EWG) be in the ortho or para position relative to the leaving group?

The EWG's primary role is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.[3][4] When the EWG is in the ortho or para position, the negative charge can be delocalized onto the EWG through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.[1][5] An EWG in the meta position cannot participate in this resonance stabilization, rendering the reaction much slower or preventing it altogether under typical conditions.[1]

Mechanism Deep Dive: The Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon bearing the leaving group.[2][3] This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate—the Meisenheimer complex. The subsequent step, elimination of the leaving group, is fast and restores aromaticity.

Caption: The SNAr addition-elimination mechanism.

Q3: The leaving group trend for SNAr is F > Cl > Br > I. Why is this the reverse of what is seen in SN2 reactions?

This is a critical and often counter-intuitive point. In Sₙ2 reactions, the rate-determining step involves the breaking of the carbon-leaving group bond, so weaker bonds (like C-I) lead to faster reactions. In SNAr, the rate-determining step is the nucleophile's attack on the aromatic ring to form the Meisenheimer complex.[2][3] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack.[2] The C-F bond is broken in the second, faster step, so its strength has a lesser impact on the overall reaction rate.[6]

Q4: What is a Meisenheimer complex, and can it be observed?

A Meisenheimer complex is the formal name for the resonance-stabilized, negatively charged intermediate formed in an SNAr reaction.[3] These intermediates are often highly colored, and their formation can sometimes be observed by a change in the reaction mixture's color. In some cases, with highly activated systems and specific nucleophiles, these complexes are stable enough to be isolated and characterized by spectroscopic methods like NMR.[3][6]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during SNAr experiments.

Troubleshooting_Flowchart start Problem: Low or No Product Yield check_substrate Is the aromatic ring sufficiently activated (ortho/para EWG)? start->check_substrate check_lg Is the leaving group optimal (F > Cl > Br > I)? check_substrate->check_lg Yes sol_substrate Solution: Use a more electron-deficient substrate or a different isomer. check_substrate->sol_substrate No check_nuc Is the nucleophile strong enough? check_lg->check_nuc Yes sol_lg Solution: Synthesize a substrate with a better leaving group (e.g., Ar-F). check_lg->sol_lg No check_conditions Are reaction conditions optimal? check_nuc->check_conditions Yes sol_nuc Solution: Use a stronger nucleophile (e.g., alkoxide instead of alcohol) or add a non-nucleophilic base to generate it in situ. check_nuc->sol_nuc No sol_temp Solution: Gradually increase reaction temperature while monitoring for decomposition. check_conditions->sol_temp Temp? sol_solvent Solution: Ensure a polar aprotic solvent (e.g., DMSO, DMF, NMP) is used. check_conditions->sol_solvent Solvent?

Caption: A troubleshooting flowchart for low-yield SNAr reactions.

Problem 1: My reaction shows low or no conversion of the starting material.

This is the most common issue and can be traced back to one of the core principles of the reaction.

  • Cause A: Insufficient Substrate Activation.

    • Explanation: The aromatic ring lacks a potent EWG, or the EWG is in the meta position. This makes the ring insufficiently electrophilic for the nucleophile to attack.[1]

    • Solution:

      • Verify EWG Position: Double-check that your EWG is ortho or para to the leaving group.

      • Increase Activation: If possible, switch to a substrate with more or stronger EWGs. For example, 2,4-dinitrochlorobenzene is orders of magnitude more reactive than 4-nitrochlorobenzene.[3]

  • Cause B: Poor Leaving Group.

    • Explanation: While the leaving group is not involved in the rate-determining step, its ability to depart is still crucial. The typical reactivity order is F > Cl ≈ Br > I.[2]

    • Solution: If your synthesis allows, redesign the starting material to incorporate a fluoride, as aryl fluorides are often the most reactive substrates for SNAr.[3]

  • Cause C: Weak Nucleophile or Incorrect pKa.

    • Explanation: The nucleophile may not be strong enough to attack the ring. For neutral nucleophiles like alcohols or amines, a base is often required to deprotonate them, generating a much more potent anionic nucleophile (alkoxide or amide).

    • Solution:

      • Add a Base: For alcohol or thiol nucleophiles, add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the corresponding alkoxide/thiolate in situ.

      • Choose the Right Base: For amine nucleophiles, a weaker base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is often sufficient to neutralize the HX generated during the reaction. Using a base that is too strong can lead to unwanted side reactions.

  • Cause D: Inappropriate Solvent.

    • Explanation: SNAr reactions proceed best in polar aprotic solvents like DMSO, DMF, NMP, or acetonitrile.[6] These solvents are effective at solvating the counter-ion of the nucleophile (e.g., Na⁺ in sodium methoxide) but do not strongly solvate the nucleophilic anion itself, leaving it "naked" and highly reactive. Protic solvents (like water or alcohols) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.

    • Solution: Ensure your reaction is performed in a dry, polar aprotic solvent. If your starting materials have low solubility, gentle heating can help.

Problem 2: My reaction is producing multiple products or unexpected isomers.

  • Cause A: Competing Benzyne Mechanism.

    • Explanation: If your substrate is unactivated (lacks an EWG) and you are using a very strong base (like NaNH₂), the reaction may proceed through an elimination-addition (benzyne) mechanism instead of the standard addition-elimination (SNAr) pathway.[5][7] The benzyne intermediate is symmetrical, and the incoming nucleophile can attack at two different positions, leading to a mixture of isomers.[5]

    • Solution: If SNAr is the desired pathway, avoid extremely strong bases with unactivated aryl halides. If the benzyne pathway is unavoidable for your system, be prepared to separate the resulting isomers.

  • Cause B: The Nucleophile has Multiple Reactive Sites.

    • Explanation: If your nucleophile is complex and contains more than one nucleophilic atom (e.g., an amino alcohol), you may see substitution at different sites.

    • Solution: Use protecting groups to block the unwanted reactive sites on your nucleophile. Select a site-selective reaction condition if available.

  • Cause C: Di-substitution or Poly-substitution.

    • Explanation: If your aromatic substrate has more than one leaving group, the product of the first substitution may be reactive enough to undergo a second substitution.

    • Solution: Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents). Running the reaction at a lower temperature can sometimes improve selectivity for the mono-substituted product.

Problem 3: The reaction works, but the workup is difficult.

  • Cause: High-Boiling Polar Aprotic Solvents.

    • Explanation: Solvents like DMSO (b.p. 189 °C) and DMF (b.p. 153 °C) are difficult to remove under reduced pressure.

    • Solution: Aqueous Workup. These solvents are highly soluble in water. After the reaction is complete, cool the mixture and pour it into a separatory funnel containing a large volume of water and an immiscible organic solvent (e.g., ethyl acetate, DCM). The desired organic product will move into the organic layer, while the DMSO/DMF will remain in the aqueous layer. Repeat the wash of the organic layer with water or brine (saturated NaCl solution) several times (3-5x) to ensure complete removal of the high-boiling solvent.[6]

Section 3: Experimental Protocols & Data Tables

Protocol 1: General Procedure for SNAr of an Aryl Halide with an Amine

This protocol provides a reliable starting point for a typical SNAr reaction.

  • Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the activated aryl halide (1.0 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a sufficient volume of anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve or suspend the reactants (typically a 0.1 to 0.5 M concentration with respect to the aryl halide).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv.) to the stirring mixture at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (a starting point of 80-120 °C is common) and maintain stirring.[6]

  • Monitoring: Monitor the reaction's progress periodically by TLC or LC-MS.[6] Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate to track the consumption of the starting material and the appearance of the product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (3x) and then with brine (1x) to remove residual DMF/DMSO.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography.

Data Tables for Reaction Optimization

The choice of solvent and base is critical for optimizing reaction conditions. The following tables provide key data to guide your selection.

Table 1: Properties of Common Solvents for SNAr Reactions

SolventDielectric Constant (ε)TypeBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)47.2Polar Aprotic189Excellent solvent, but high boiling point requires aqueous workup.
N,N-Dimethylformamide (DMF)36.7Polar Aprotic153Very common, but can decompose at high temperatures.
Acetonitrile (MeCN)36.6Polar Aprotic82Good solvent with a lower boiling point, making removal easier.
N-Methyl-2-pyrrolidone (NMP)32.2Polar Aprotic202High boiling point, very stable at high temperatures.
Tetrahydrofuran (THF)7.5Polar Aprotic66Less polar, but can be effective for highly reactive substrates.
Ethanol (EtOH)24.6Polar Protic78Generally avoided as it can reduce nucleophile reactivity.

Data compiled from various sources, including the University of Rochester, Department of Chemistry solvent polarity chart.[8]

Table 2: Common Bases Used in SNAr Reactions

BaseConjugate AcidpKa of Conjugate AcidTypeCommon Use
Sodium Hydride (NaH)H₂~36Strong, Non-nucleophilicDeprotonating alcohols and thiols.
Potassium tert-Butoxide (KOtBu)tert-Butanol~19Strong, BulkyDeprotonating alcohols, can favor elimination in some cases.
Potassium Carbonate (K₂CO₃)Bicarbonate (HCO₃⁻)10.3Moderate, Weakly NucleophilicNeutralizing acid byproduct, especially in reactions with amines.
Triethylamine (Et₃N)Triethylammonium10.7Organic, Non-nucleophilicAcid scavenger in amine-based substitutions.
1,8-Diazabicycloundec-7-ene (DBU)DBU-H⁺13.5Strong, Non-nucleophilicOrganic-soluble strong base.

pKa values are approximate and can vary with solvent.

Section 4: References

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]

  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Heravi, M. M., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. RSC Advances.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

Sources

Navigating the Lability of 2-Chloropyrimidine-4,6-diamine: A Technical Guide to Stability in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Chloropyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet sensitive chemical intermediate. As a key building block in the synthesis of numerous active pharmaceutical ingredients, a thorough understanding of its stability is paramount to ensure the integrity of your experimental results and the quality of your final products. This document provides in-depth answers to frequently encountered challenges regarding the stability of this compound in both acidic and basic environments, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Fundamental Stability Concerns

Question 1: What are the primary stability concerns when working with this compound in solution?

The principal stability issue for this compound is its susceptibility to hydrolysis, specifically the nucleophilic substitution of the chlorine atom at the 2-position of the pyrimidine ring. This reaction is catalyzed by both acidic and basic conditions, leading to the formation of 2-hydroxypyrimidine-4,6-diamine. The rate of this degradation is influenced by pH, temperature, and the presence of other nucleophiles in the solution.

Question 2: How does the structure of this compound influence its stability?

The pyrimidine ring is an electron-deficient aromatic system, which makes the carbon atom attached to the chlorine more susceptible to nucleophilic attack. The two amino groups at the 4- and 6-positions are electron-donating, which can modulate the reactivity of the chloro group. However, the inherent reactivity of the C-Cl bond in such heterocyclic systems remains the primary driver of its instability in aqueous media.

Acidic Media: Challenges and Solutions

Question 3: My this compound solution in acidic media is showing a new peak in the HPLC analysis. What is likely happening?

In acidic media, the hydrolysis of the chloro group is a common degradation pathway. The appearance of a new, more polar peak in your HPLC chromatogram likely corresponds to the formation of 2-hydroxypyrimidine-4,6-diamine. The rate of this hydrolysis is generally slower in acidic conditions compared to basic conditions. To confirm the identity of the new peak, you can employ LC-MS to determine its molecular weight.

Troubleshooting:

  • Confirm Identity: Use LC-MS to check if the new peak has a molecular weight corresponding to 2-hydroxypyrimidine-4,6-diamine.

  • Minimize Exposure: Prepare acidic solutions of this compound fresh and use them promptly.

  • Temperature Control: If your experimental conditions allow, perform your reactions at lower temperatures to reduce the rate of hydrolysis.

  • Solvent Choice: If your reaction chemistry permits, consider using a non-aqueous solvent to prevent hydrolysis.

Question 4: At what pH is this compound most stable in acidic conditions?

While specific kinetic data is not extensively published, it is generally observed that this compound exhibits reasonable stability in mildly acidic to neutral conditions (pH 4-7). In strongly acidic environments, the amino groups will be protonated, which can influence the electron density of the pyrimidine ring and potentially affect the rate of hydrolysis. A patent describing its synthesis indicates neutralization to a pH of 6-7, suggesting good stability in this range[1].

Basic Media: Challenges and Solutions

Question 5: I am observing rapid degradation of this compound in a basic reaction medium. How can I mitigate this?

The hydrolysis of the chloro group is significantly accelerated under basic conditions due to the presence of the potent nucleophile, hydroxide ion (OH⁻). This will lead to the rapid formation of 2-hydroxypyrimidine-4,6-diamine.

Troubleshooting:

  • pH Control: If possible, maintain the pH as close to neutral as your experimental protocol allows. Even a slight increase in pH can significantly accelerate degradation.

  • Temperature Management: Conduct your experiments at the lowest possible temperature to slow down the reaction rate.

  • Reaction Time: Minimize the reaction time in basic media.

  • Alternative Bases: If your reaction requires a base, consider using a non-nucleophilic organic base in a non-aqueous solvent.

  • Protective Groups: In multi-step syntheses, it might be beneficial to introduce the 2-chloro substituent at a later stage to avoid exposing it to harsh basic conditions.

Question 6: Can I use a strong base like sodium hydroxide with this compound?

The use of strong bases like sodium hydroxide in aqueous solutions is generally not recommended due to the rapid hydrolysis of the chloro group. If a strong base is required, it is crucial to use aprotic solvents and strictly anhydrous conditions to minimize degradation. A synthesis procedure for a related compound adjusts the pH to 8 with NaOH, suggesting that brief exposure to mild basic conditions might be tolerated, especially at low temperatures[2].

Understanding the Degradation Pathway

The primary degradation pathway for this compound in both acidic and basic aqueous media is the hydrolysis of the C-Cl bond to a C-OH bond.

Predicted Degradation Pathway

Degradation Pathway cluster_main Hydrolysis of this compound start This compound product 2-Hydroxypyrimidine-4,6-diamine start->product H₂O / H⁺ or OH⁻ (Hydrolysis)

Caption: Predicted primary degradation pathway of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in different pH solutions using High-Performance Liquid Chromatography (HPLC).

1. Preparation of Buffer Solutions:

  • Acidic Buffer (pH 2): Prepare a 0.1 M potassium chloride solution and adjust the pH to 2.0 with 1 M hydrochloric acid.
  • Neutral Buffer (pH 7): Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0.
  • Basic Buffer (pH 10): Prepare a 0.1 M sodium carbonate-bicarbonate buffer and adjust the pH to 10.0.

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

3. Stability Study:

  • Divide each sample solution into two sets. Store one set at room temperature (25 °C) and the other at an elevated temperature (e.g., 50 °C).
  • Analyze the samples by HPLC at initial time (t=0) and at predetermined time intervals (e.g., 2, 4, 8, 24, and 48 hours).

4. HPLC Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm).
  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time to determine the degradation kinetics.

Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 7, 10) prep_samples Prepare Sample Solutions (0.1 mg/mL in each buffer) prep_buffers->prep_samples prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_stock->prep_samples incubate Incubate at RT and 50°C prep_samples->incubate sample_time Sample at t=0, 2, 4, 8, 24, 48h incubate->sample_time hplc HPLC Analysis sample_time->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Sources

Troubleshooting low conversion rates in 2-Chloropyrimidine-4,6-diamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloropyrimidine-4,6-diamine Reactions

Welcome to the technical support center for synthetic reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.

Part 1: Frequently Asked Questions (General Troubleshooting)

This section addresses initial, high-level questions that apply across various reaction types involving this compound.

Q1: My reaction has stalled with significant starting material remaining. What are the first things I should check?

When a reaction stalls, a systematic review of the fundamentals is the most efficient path to a solution. Before making drastic changes, verify the "big four":

  • Reagent Purity & Stoichiometry: Re-verify the molecular weights and masses of your reagents. An error in stoichiometry is a common and easily overlooked cause of incomplete conversion. Confirm the purity of your this compound and coupling partners. The presence of impurities can inhibit catalysts or introduce side reactions.

  • Solvent & Atmosphere Quality: For air- and moisture-sensitive reactions, particularly palladium-catalyzed couplings, ensure your solvent is anhydrous and the reaction was adequately degassed. Oxygen can deactivate palladium catalysts, leading to a complete halt in turnover.[1]

  • Temperature Control: Confirm your reaction is being heated to the target temperature. Use a calibrated thermometer placed in the heating block or oil bath, not just the hotplate setting, which can be inaccurate.

  • Reaction Monitoring: Take a representative sample for analysis (TLC, LC-MS). Sometimes, product insolubility can give a false impression of a stalled reaction on TLC. An LC-MS analysis will provide a more accurate picture of all components in the reaction mixture.

Q2: How can I assess the quality of my this compound starting material?

Your starting material is the foundation of your experiment. While it is a generally stable crystalline solid, its purity is paramount.[2]

  • Appearance: It should be a white to off-white crystalline powder.[2] Significant discoloration could indicate degradation or impurities.

  • Melting Point: The reported melting point is 199-202°C.[2] A broad or depressed melting point is a classic sign of impurity.

  • Spectroscopic Analysis: An NMR spectrum is the best confirmation of structural integrity and purity. Check for the absence of solvent residue and the presence of signals corresponding to hydrolyzed byproducts (e.g., 2-Hydroxy-pyrimidine-4,6-diamine).

  • Potential for Hydrolysis: Be aware that the chloro group can be susceptible to hydrolysis, especially if stored improperly or exposed to moisture during workup of a previous step.[3] This would result in the corresponding hydroxy-pyrimidine, which is inactive in cross-coupling reactions.

Q3: What are the most common side reactions to be aware of?

Understanding potential side pathways is crucial for troubleshooting. The primary side reactions depend on the reaction type:

  • For Pd-Catalyzed Reactions:

    • Protodeboronation (Suzuki): The boronic acid coupling partner can react with trace water or acidic protons to be replaced by hydrogen, effectively quenching it. Using a well-dried solvent and a suitable base can mitigate this.[4]

    • Homocoupling (Suzuki): Your boronic acid can couple with itself to form a biaryl byproduct. This is often favored by the presence of oxygen or suboptimal catalyst conditions.[1]

    • Reductive Dehalogenation: The chloro group can be replaced by a hydrogen atom, particularly in the presence of a palladium catalyst, a base, and a hydrogen source (e.g., trace water, alcohol solvent).[5]

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Hydrolysis: As mentioned, hydrolysis of the C-Cl bond to a C-OH bond is a key competing reaction, especially in the presence of water or hydroxide ions.[3]

    • Reaction at Amino Groups: The exocyclic amino groups are also nucleophilic and can participate in side reactions, though they are generally less reactive than the amine nucleophiles used in Buchwald-Hartwig reactions. The compound exists in tautomeric forms, which can influence reactivity.[6]

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but complex, with multiple components that must work in harmony. Low conversion rates often point to a problem within the catalytic cycle.

Logical Troubleshooting Workflow for Pd-Catalyzed Reactions

Below is a systematic workflow to diagnose issues.

G Start Low Conversion Observed Check_Reagents 1. Verify Reagent Quality & Stoichiometry (SM, Boronic Acid/Amine, Base) Start->Check_Reagents Check_Setup 2. Verify Reaction Setup (Anhydrous Solvent, Degassing, Temperature) Check_Reagents->Check_Setup Check_Catalyst 3. Evaluate Catalyst System (Pre-catalyst, Ligand, Pd Source) Check_Setup->Check_Catalyst Analysis 4. Analyze Crude Reaction (LC-MS, NMR) Check_Catalyst->Analysis Outcome1 Side Products Detected? (e.g., Homocoupling, Hydrolysis) Analysis->Outcome1 Yes Outcome2 Only Starting Material? Analysis->Outcome2 No Sol_Side_Products Optimize Conditions: - Improve Degassing - Screen Different Base/Solvent - Use Fresh Boronic Acid Outcome1->Sol_Side_Products Sol_Inactive Troubleshoot Catalyst Activity: - Switch to a Pre-catalyst - Screen Different Ligands - Increase Catalyst Loading - Verify Base Strength Outcome2->Sol_Inactive

Caption: General troubleshooting workflow for Pd-catalyzed cross-coupling reactions.

Q&A: Catalyst and Ligand Issues

Q4: My Suzuki reaction is sluggish. Is my palladium source the problem?

Possibly. The choice and handling of the palladium source are critical.

  • Pd(0) vs. Pd(II) Sources: Common sources like Pd(OAc)₂ (Palladium(II) acetate) and [Pd₂(dba)₃] (Tris(dibenzylideneacetone)dipalladium(0)) require an initial step to form the active Pd(0) catalyst. If this reduction is inefficient, the catalytic cycle never starts. Using a Pd(0) source like Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) can sometimes be more reliable, although it can also be less reactive if ligand dissociation is slow.[4]

  • Pre-catalysts are the Gold Standard: Modern Buchwald pre-catalysts are designed to generate the active monoligated Pd(0) species cleanly and efficiently upon addition of a base.[7] If you are struggling with older Pd sources, switching to a G3 or G4 pre-catalyst with an appropriate ligand is a high-impact troubleshooting step.

  • Catalyst Decomposition: Black precipitation (palladium black) is a tell-tale sign of catalyst decomposition and the death of your reaction. This is often caused by poor ligand protection or the presence of oxygen.

Q5: How do I choose the right ligand? I used PPh₃ and the yield was poor.

Triphenylphosphine (PPh₃) is a classic ligand, but it is often suboptimal for challenging substrates like electron-rich heteroaryl chlorides.

  • Electron-Rich & Bulky Ligands: Modern cross-coupling catalysis relies on sterically hindered and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[7][8] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center, preventing decomposition. For Buchwald-Hartwig aminations, ligands like MorDalPhos have shown high efficacy.[9]

  • Substrate-Ligand Matching: The two amino groups on your 2-chloropyrimidine substrate are electron-donating and can act as weak ligands themselves, potentially interfering with the catalyst.[10] A bulky, strongly-binding ligand is necessary to outcompete this and ensure the desired catalytic cycle proceeds.

Q&A: Reagent and Condition Issues

Q6: I suspect my boronic acid is the problem in my Suzuki coupling. How can I check?

Boronic acids are prone to decomposition, primarily through protodeboronation and trimerization to form boroxines (especially upon storage).

  • Quality Check: Always use fresh, high-purity boronic acids. If in doubt, you can check for boroxine formation via NMR.

  • Stoichiometry: It is common practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any decomposition or homocoupling.

  • Base Selection: The choice of base is critical. An inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used in an aqueous/organic solvent mixture. The base activates the boronic acid for transmetalation. If the base is too weak, this step will be slow. If it's too strong or has a nucleophilic counterion, it may degrade the substrate.[1]

Q7: Why is degassing so important, and what is the best way to do it?

Palladium(0) species, the active catalysts, are readily oxidized by atmospheric oxygen to inactive Pd(II) species. This irreversibly kills the catalyst.

  • Method: The most robust method is to "sparge" the solvent by bubbling an inert gas (argon or nitrogen) through it for 15-30 minutes before adding the catalyst and reagents. Alternatively, three cycles of "freeze-pump-thaw" can be used for very sensitive reactions. Simply flushing the headspace of the flask with inert gas is the least effective method and is often insufficient.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the cycle helps pinpoint where things can go wrong.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Your Pyrimidine) PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans R²-B(OH)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle. Problems often arise during oxidative addition or transmetalation.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr is mechanistically simpler than cross-coupling, but success still requires careful control of conditions. The pyrimidine ring is electron-deficient and thus activated for SNAr.[11]

Q8: My SNAr reaction with an amine is not going to completion. Do I need a stronger nucleophile?

Not necessarily. While nucleophile strength is a factor, the reaction environment is often more important.

  • Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr. They solvate the cation of the intermediate Meisenheimer complex, accelerating the reaction. Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.

  • Base vs. Acid Catalysis: The role of additives can be counterintuitive.

    • For highly reactive pyrimidines , a non-nucleophilic base (like DIPEA or K₂CO₃) is beneficial. It deprotonates the amine nucleophile, increasing its nucleophilicity, and neutralizes the HCl generated during the reaction.[12]

    • For less reactive chloropyrimidines , acid catalysis can sometimes promote the reaction. The acid protonates a ring nitrogen, making the ring even more electron-deficient and susceptible to attack.[12][13]

Q9: Can I run my SNAr reaction without a palladium catalyst? It seems similar to a Buchwald-Hartwig amination.

Yes, and you absolutely should try it first! For activated heteroaryl chlorides like 2-chloropyrimidine, a thermal (heated) SNAr is often sufficient and avoids the cost, complexity, and potential for metal contamination associated with palladium catalysis.[9] A common mistake is to default to a complex cross-coupling reaction when a simpler, classical method would work. Always consider SNAr as a primary route for C-N bond formation on this scaffold.

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Prepare an eluent system that provides good separation of your starting material and the expected product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar, should have a lower Rf than the starting this compound.

  • Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.

  • Develop the plate in a chamber saturated with the eluent.

  • Visualize the plate under a UV lamp (254 nm).

  • Interpretation: A successful reaction will show the consumption of the starting material spot and the appearance of a new, lower Rf product spot. The co-spot helps confirm the identity of the starting material spot in the reaction lane.

Protocol 2: General Procedure for In-Process Reaction Analysis by LC-MS
  • Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol).

  • Filter the sample through a syringe filter (0.22 or 0.45 µm) to remove particulate matter.

  • Inject the sample into the LC-MS.

  • Analysis: Monitor the chromatogram for the peak corresponding to the starting material (m/z = 145.03 for [M+H]⁺) and the expected product. The mass spectrometer provides definitive identification of the species present and the UV trace gives a quantitative estimate of the conversion.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
  • 2,4-Diamino-6-chloropyrimidine. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. DC Chemicals. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • Can't wrap my head around TLC of Buchwald-Hartwig-amination. Reddit. Available at: [Link]

  • US5525724A - Process for the preparation of chloropyrimidines. Google Patents.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Selective Hydrolysis of 2,4-diaminopyrimidine Systems: A Theoretical and Experimental Insight Into an Old Rule. PubMed, National Institutes of Health (NIH). Available at: [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKAT USA, Inc. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Publishing. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. Available at: [Link]

  • nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH). Available at: [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]

  • Amination of 2-halopyridines. [a]. ResearchGate. Available at: [Link]

  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

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Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. 2-Chloropyrimidine-4,6-diamine is a key building block in the synthesis of various biologically active molecules. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and the rational design of new chemical entities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, offering a comparative perspective with related pyrimidine derivatives and a detailed experimental protocol.

The Structural Significance of this compound

This compound, a substituted pyrimidine, features a heterocyclic aromatic ring system with three key substituents: a chloro group at the 2-position and two amino groups at the 4- and 6-positions. The electronic properties of these substituents—the electron-withdrawing nature of the chlorine and the electron-donating character of the amino groups—create a unique electronic environment within the pyrimidine ring. This electronic distribution is directly reflected in the chemical shifts observed in its NMR spectra, providing a sensitive probe of its molecular structure.

¹H and ¹³C NMR Spectral Data of this compound

The experimental NMR spectral data for this compound, acquired in dimethyl sulfoxide-d₆ (DMSO-d₆), are summarized below.

¹H NMR (in DMSO-d₆) Chemical Shift (δ) ppm Multiplicity Assignment
H-5 5.72 - 5.73SingletAr-H
NH₂ (at C-4/C-6) 6.37 - 6.64Broad Singlet-NH₂
¹³C NMR (in DMSO-d₆) Predicted Chemical Shift (δ) ppm *Assignment
C-5 ~ 80 - 90CH
C-2 ~ 158 - 162C-Cl
C-4/C-6 ~ 162 - 166C-NH₂

Spectral Interpretation: A Deeper Dive

¹H NMR Spectrum:

The proton NMR spectrum of this compound in DMSO-d₆ is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

  • The Aromatic Proton (H-5): A single sharp peak is observed in the aromatic region, typically around 5.72 ppm.[1] This upfield shift, compared to benzene (7.34 ppm), is a result of the strong electron-donating effect of the two amino groups at the ortho and para positions relative to H-5. These amino groups increase the electron density at the C-5 position, leading to increased shielding of the attached proton.

  • The Amino Protons (-NH₂): The protons of the two amino groups give rise to a broad singlet in the range of 6.37 to 6.64 ppm.[1][2] The broadness of this signal is due to several factors, including quadrupole broadening from the adjacent ¹⁴N nuclei and chemical exchange with residual water in the DMSO-d₆ solvent. The chemical shift of these protons can be sensitive to concentration, temperature, and solvent purity.

¹³C NMR Spectrum (Predicted):

While experimental ¹³C NMR data is elusive, we can predict the approximate chemical shifts based on established substituent effects on the pyrimidine ring.

  • C-5: This carbon, bonded to a hydrogen, is expected to be the most shielded of the ring carbons due to the strong electron-donating resonance effect of the two para- and ortho-amino groups. Its chemical shift is predicted to be in the upfield region of the aromatic carbon spectrum.

  • C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (chlorine and nitrogen). The C-2 carbon, bonded to the chlorine atom, will experience a significant downfield shift. Similarly, the C-4 and C-6 carbons, bonded to the amino groups, will also be deshielded and appear at a downfield chemical shift. Due to the molecule's symmetry, the C-4 and C-6 carbons are chemically equivalent and are expected to produce a single signal.

Comparative Spectral Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of this compound, it is insightful to compare its NMR data with that of simpler, related pyrimidine derivatives.

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
Pyrimidine H-2: 9.27, H-4/6: 8.78, H-5: 7.38C-2: 158.4, C-4/6: 156.9, C-5: 121.7
2-Chloropyrimidine H-4/6: 8.73, H-5: 7.45C-2: 161.9, C-4/6: 158.0, C-5: 121.3
2-Aminopyrimidine H-4/6: 8.28, H-5: 6.59, NH₂: 6.40C-2: 163.1, C-4/6: 158.4, C-5: 111.4
This compound H-5: ~5.72, NH₂: ~6.5C-5: ~80-90, C-2: ~158-162, C-4/6: ~162-166

Data compiled from various sources and may be solvent-dependent.

Key Observations from the Comparison:

  • Effect of Amino Groups: The introduction of amino groups causes a significant upfield shift of the ring protons, particularly the proton at C-5, due to their strong electron-donating nature. This is evident when comparing pyrimidine to 2-aminopyrimidine and this compound.

  • Effect of the Chloro Group: The chloro group has a deshielding effect on the carbon to which it is attached (C-2), as seen in the comparison of pyrimidine and 2-chloropyrimidine.

  • Synergistic Effects: In this compound, the opposing electronic effects of the chloro and amino groups create a unique spectral fingerprint. The strong shielding from the two amino groups dominates the effect on H-5, pushing its chemical shift significantly upfield.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality NMR spectra is fundamental for accurate structural analysis. The following is a detailed, step-by-step methodology for the preparation and acquisition of NMR data for compounds like this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and pipette tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution.

    • Using a pipette with a filter tip (e.g., a small plug of glass wool), transfer the solution into a clean NMR tube. This filtration step is critical to remove any particulate matter that can degrade the quality of the NMR spectrum.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak. This process optimizes the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Set a wider spectral width appropriate for carbon nuclei (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands) to obtain a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Visualizing the Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d₆ weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13 process Fourier Transform, Phase & Baseline Correction acquire_H1->process acquire_C13->process reference Reference Spectra process->reference interpret Interpret & Assign Signals reference->interpret

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The chemical shifts of the aromatic and amino protons in the ¹H NMR spectrum are particularly informative about the electronic effects of the substituents. While experimental ¹³C NMR data is not widely available, predictions based on substituent effects provide valuable insights. By comparing its spectral data with that of related pyrimidine derivatives, a deeper understanding of structure-spectra correlations can be achieved. The detailed experimental protocol provided in this guide ensures the acquisition of high-quality NMR data, which is the foundation of reliable structural elucidation in chemical research.

References

  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
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  • PubChem. 2-Aminopyrimidine. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. [Link]

  • CSIRO Publishing. Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. [Link]

  • Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]

  • SpectraBase. 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. [Link]

  • HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Chemconnections.org. 13C NMR Spectroscopy 1H and 13C NMR compared. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectral fragmentation of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected fragmentation pattern of 2-Chloropyrimidine-4,6-diamine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide will leverage established fragmentation principles of substituted pyrimidines and draw comparisons with the known fragmentation of its structural isomer, 4-Chloro-2,6-diaminopyrimidine, to provide a robust and scientifically grounded predictive analysis.

Introduction to Diaminopyrimidines and the Significance of Mass Spectrometry

Diaminopyrimidines are a class of organic compounds characterized by a pyrimidine ring substituted with two amino groups.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous drugs, including antibacterials and antiprotozoals, by acting as inhibitors of dihydrofolate reductase, an enzyme essential for DNA synthesis.[1] Given their prevalence, the precise characterization of diaminopyrimidine derivatives is crucial. Mass spectrometry, particularly with techniques like Electron Ionization (EI) and Electrospray Ionization (ESI), stands as a powerful tool for confirming molecular weight and deducing structural information through the analysis of fragmentation patterns.[2] The fragmentation pathways are highly dependent on the nature and position of substituents on the pyrimidine ring.[3]

Proposed Fragmentation Pattern of this compound under Electron Ionization (EI-MS)

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the presence of the chloro and amino substituents.

Key Predicted Fragmentation Pathways:
  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[3][5] For this compound, this would involve the loss of a chlorine radical (•Cl) to form a stable pyrimidinyl cation. This fragment is anticipated to be a prominent peak in the spectrum.

  • Loss of Hydrogen Cyanide (HCN): The pyrimidine ring is known to undergo cleavage with the elimination of neutral molecules like HCN.[6] Following the initial loss of chlorine, the resulting cation could rearrange and lose a molecule of HCN, a characteristic fragmentation for nitrogen-containing heterocyclic rings.

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring into smaller fragments. This pathway would likely be more prevalent after the initial loss of a substituent.

  • Loss of Amino Group Moieties: The amino groups can also participate in fragmentation, potentially through the loss of an amino radical (•NH₂) or ammonia (NH₃), although these are generally less favored than the loss of a halogen.

Below is a proposed fragmentation scheme for this compound.

fragmentation_pathway M [M]+• This compound m/z 144/146 F1 [M - Cl]+ m/z 109 M->F1 - •Cl F3 [M - HCN]+• m/z 117/119 M->F3 - HCN F2 [M - Cl - HCN]+ m/z 82 F1->F2 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Comparative Analysis: this compound vs. 4-Chloro-2,6-diaminopyrimidine

To validate our proposed fragmentation, we can compare it with the experimentally determined EI mass spectrum of its isomer, 4-Chloro-2,6-diaminopyrimidine, available in the NIST WebBook.[7] While the exact relative abundances of fragments will differ due to the different substituent positions, the primary fragmentation pathways are expected to be analogous.

The mass spectrum of 4-Chloro-2,6-diaminopyrimidine shows a prominent molecular ion peak and a significant peak corresponding to the loss of a chlorine atom. This supports our prediction that the cleavage of the C-Cl bond is a major fragmentation pathway.

Ion Proposed m/z for this compound Observed m/z for 4-Chloro-2,6-diaminopyrimidine[7] Description of Fragmentation
[M]+•144/146144/146Molecular Ion
[M - Cl]+109109Loss of a chlorine radical
[M - HCN]+•117/119117/119Loss of hydrogen cyanide

This comparative data strongly suggests that the initial loss of a chlorine radical is a dominant fragmentation pathway for chloro-diaminopyrimidines. The subsequent fragmentation would then be influenced by the positions of the amino groups, potentially leading to different relative intensities of the resulting fragment ions.

Experimental Protocols for Mass Spectrometry Analysis

For researchers wishing to acquire mass spectral data for this compound, the following generalized protocols for EI-MS and ESI-MS/MS are recommended.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[3]

  • Ion Source Temperature: 200-250 °C.

  • Sample Introduction: Via a heated direct insertion probe or a GC column.

  • Mass Analysis: Scan range of m/z 40-200.

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis Sample Dissolve sample in volatile solvent (e.g., Methanol) GC_MS GC-MS System Sample->GC_MS IonSource EI Ion Source (70 eV) GC_MS->IonSource MassAnalyzer Mass Analyzer (Quadrupole or TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Acquire Mass Spectrum Detector->Spectrum Interpretation Interpret Fragmentation Pattern Spectrum->Interpretation

Caption: Generalized workflow for EI-MS analysis.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI is a softer ionization technique and is typically coupled with tandem mass spectrometry (MS/MS) to induce fragmentation.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), such as a triple quadrupole or Q-TOF.

  • Ionization Method: Positive Electrospray Ionization (ESI+). The amino groups are readily protonated.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid to facilitate protonation.[3]

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: Ramped (e.g., 10-40 eV) to obtain a product ion scan from the protonated molecule [M+H]⁺.

ESI_MS_MS_Workflow cluster_sample_prep_esi Sample Preparation cluster_instrumentation_esi Instrumentation cluster_data_analysis_esi Data Analysis Sample_ESI Dissolve sample in mobile phase (e.g., ACN/Water with 0.1% Formic Acid) LC LC System Sample_ESI->LC ESI_Source ESI+ Source LC->ESI_Source MS1 MS1 (Precursor Ion Selection) ESI_Source->MS1 Collision_Cell Collision Cell (CID) MS1->Collision_Cell MS2 MS2 (Product Ion Analysis) Collision_Cell->MS2 Spectrum_ESI Acquire MS/MS Spectrum MS2->Spectrum_ESI Interpretation_ESI Elucidate Fragmentation Pathways Spectrum_ESI->Interpretation_ESI

Caption: Generalized workflow for ESI-MS/MS analysis.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by the initial loss of a chlorine radical, followed by characteristic cleavages of the pyrimidine ring, such as the loss of HCN. This predictive analysis, supported by a comparative study with the known fragmentation of 4-Chloro-2,6-diaminopyrimidine, provides a solid foundation for the identification and structural confirmation of this important synthetic intermediate. The provided experimental protocols offer a starting point for researchers to obtain empirical data and further refine our understanding of the fragmentation behavior of this and related diaminopyrimidine compounds.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Larsen, B. S., & McEwen, C. N. (Eds.). (2011).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kovács, P., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(12), 1237-1246.
  • PubChem. (n.d.). 4,5-Diaminopyrimidine. Retrieved from [Link]

  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • mzCloud. (2015). 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from [Link]

  • Wang, R., et al. (2011). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of The American Society for Mass Spectrometry, 22(10), 1807-1816.
  • Dittmar, T., & Stubbins, A. (2014).
  • PDB-101. (n.d.). Diaminopyrimidine. Retrieved from [Link]

  • Johnstone, R. A. W., & Rose, M. E. (2000). Mass spectrometry for chemists and biochemists. Cambridge university press.
  • Khan, M. S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6935-6947.
  • ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

  • Tsugawa, H., et al. (2016). Hydrogen Rearrangement Rules: Computational MS/MS Fragmentation and Structure Elucidation Using MS-FINDER Software. Analytical chemistry, 88(16), 7946-7958.
  • Evans, M. (2021, October 15). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]

  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Chem LibreTexts. (n.d.). Fragmentation Mechanisms. In Mass Spectrometry. Retrieved from [Link]

  • Wang, Y., & Xian, M. (2010). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Journal of the American Society for Mass Spectrometry, 21(7), 1254-1257.
  • ResearchGate. (n.d.). Mass spectra of compounds (1-9). Retrieved from [Link]

  • Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of pharmaceutical and biomedical analysis, 30(3), 761-771.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Chloropyrimidine-4,6-diamine and 2,4-Dichloropyrimidine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs, particularly as a hinge-binding motif in kinase inhibitors, underscores the importance of understanding its chemical behavior. The strategic functionalization of pyrimidine rings via Nucleophilic Aromatic Substitution (SNAr) is a fundamental tool in the synthetic chemist's arsenal. However, the reactivity of the pyrimidine core is exquisitely sensitive to the electronic nature of its substituents.

This in-depth technical guide provides a comparative analysis of two common, yet functionally distinct, pyrimidine building blocks: 2,4-Dichloropyrimidine and 2-Chloropyrimidine-4,6-diamine . We will dissect the electronic factors that govern their reactivity, provide supporting experimental frameworks, and explain the causality behind the divergent synthetic strategies required to successfully employ these reagents.

Theoretical Basis for Reactivity: An Electronic Tug-of-War

The susceptibility of a pyrimidine ring to nucleophilic attack is dictated by its electron density. The two ring nitrogen atoms are inherently electron-withdrawing, rendering the carbon atoms electrophilic. This effect is further modulated by the substituents attached to the ring. The rate and regioselectivity of SNAr reactions are primarily governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex.

2,4-Dichloropyrimidine: A Highly Activated System

2,4-Dichloropyrimidine is a classic example of an activated heteroaromatic system. The pyrimidine core is rendered significantly electron-deficient by the combined inductive effects of two chlorine atoms and the two ring nitrogens. This makes it highly susceptible to nucleophilic attack.

The key question for this substrate is one of regioselectivity: which chlorine is more reactive? The general order of electrophilicity for the carbon atoms in a pyrimidine ring is C4(6) > C2 > C5.[1] The preference for attack at the C4 position is a direct consequence of Meisenheimer complex stability.

  • Attack at C4: A nucleophilic attack at the C4 position generates a Meisenheimer intermediate where the negative charge can be effectively delocalized across the adjacent nitrogen (N3) and the para-positioned nitrogen (N1). This extensive delocalization provides significant stabilization.

  • Attack at C2: An attack at the C2 position results in an intermediate where the charge is only stabilized by the two adjacent ortho-positioned nitrogens (N1 and N3).

Therefore, the transition state leading to C4 substitution is lower in energy, making this pathway kinetically favored.[2] While this preference is strong, reactions with 2,4-dichloropyrimidine can sometimes yield a mixture of C4 and C2 isomers, necessitating careful control of reaction conditions to ensure high regioselectivity.[3][4]

G cluster_c4 Attack at C4 (Favored) cluster_c2 Attack at C2 (Disfavored) C4_Start 2,4-Dichloropyrimidine C4_Int Meisenheimer Intermediate (Charge at N1 & N3) C4_Start->C4_Int + Nu⁻ C4_Prod C4-Substituted Product C4_Int->C4_Prod - Cl⁻ C2_Start 2,4-Dichloropyrimidine C2_Int Meisenheimer Intermediate (Charge at N1 & N3) C2_Start->C2_Int + Nu⁻ C2_Prod C2-Substituted Product C2_Int->C2_Prod - Cl⁻

Caption: SNAr mechanism on 2,4-dichloropyrimidine.

This compound: A Deactivated System

In stark contrast, this compound is an electron-rich system. While the C2 chlorine atom and ring nitrogens are electron-withdrawing, their influence is overwhelmingly counteracted by the two powerful electron-donating amino groups at the C4 and C6 positions.

These amino groups donate electron density into the pyrimidine ring via resonance, significantly increasing the electron density at the carbon atoms. This elevation in electron density repels incoming nucleophiles, thereby deactivating the ring towards SNAr. Consequently, displacing the chlorine atom from this compound is substantially more challenging and typically requires much harsher reaction conditions (e.g., high temperatures, strong bases, or metal catalysis) compared to its dichlorinated counterpart.[5][6]

Comparative Reactivity: A Quantitative Overview

The theoretical differences in electronic character manifest as dramatic differences in chemical reactivity. Under identical, mild reaction conditions, 2,4-dichloropyrimidine will readily undergo substitution while this compound will often remain unreactive.

Feature2,4-DichloropyrimidineThis compoundRationale
Electronic Nature Electron-deficient (Activated)Electron-rich (Deactivated)Two -Cl groups withdraw electron density; two -NH₂ groups donate electron density.[1]
Susceptibility to SNAr HighLowThe activated ring is highly electrophilic; the deactivated ring is nucleophilic.
Typical Reaction Conditions Room temperature to moderate heat (e.g., 80 °C), often with a non-nucleophilic base (e.g., DIPEA).[3]High temperatures (>100 °C), prolonged reaction times, or Pd-catalyzed conditions often required.[5][6]Overcoming the high activation energy barrier of the deactivated system requires more energy input.
Primary Reactive Site C4 position is strongly favored over C2.[4][7]C2 position (only available site).Greater stabilization of the Meisenheimer complex for C4 attack in the dichloro system.
Common Side Reactions Formation of C2-substituted isomer; disubstitution at high temperatures or with excess nucleophile.[4]Decomposition under excessively harsh conditions; potential solubility issues.[8]Lack of regiocontrol in the highly reactive system; thermal instability.

Experimental Protocol: A Head-to-Head Comparison of Reactivity

To provide a tangible demonstration of these principles, the following self-validating protocol is designed to directly compare the reactivity of the two substrates with a common amine nucleophile, benzylamine.

Objective: To assess the relative reactivity of 2,4-dichloropyrimidine and this compound towards benzylamine under standardized SNAr conditions.

Materials & Reagents:
  • 2,4-Dichloropyrimidine (Substrate A)

  • This compound (Substrate B)

  • Benzylamine (Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (Solvent)

  • Ethyl Acetate (for TLC and extraction)

  • Hexanes (for TLC)

  • Silica gel TLC plates (with F₂₅₄ indicator)

  • Standard laboratory glassware

Experimental Workflow:

Caption: Workflow for the comparative reactivity experiment.

Step-by-Step Methodology:
  • Reaction Setup: Prepare two identical round-bottom flasks equipped with magnetic stir bars and reflux condensers.

  • Charge Substrates: To Flask A, add 2,4-dichloropyrimidine (1.0 mmol). To Flask B, add this compound (1.0 mmol).

  • Add Solvent: Add 5 mL of n-butanol to each flask and stir to dissolve the solids.

  • Charge Reagents: To each flask, add benzylamine (1.1 mmol) followed by DIPEA (1.5 mmol) at room temperature.

  • Heating and Monitoring: Place both flasks in a pre-heated oil bath at 80 °C. Begin monitoring the reactions immediately by TLC (developing solvent: 30% Ethyl Acetate in Hexanes). Spot the starting material of each reaction and the reaction mixture side-by-side.

  • Analysis of Results (Expected Outcome):

    • Flask A (2,4-Dichloropyrimidine): Within 1-2 hours, the TLC should show significant consumption of the starting material and the appearance of a new, more polar spot corresponding to the C4-aminated product, 4-(benzylamino)-2-chloropyrimidine. This validates the high reactivity of the substrate.

    • Flask B (this compound): The TLC is expected to show predominantly unreacted starting material, even after several hours. This outcome validates the deactivated nature of the substrate under these conditions.

  • Work-up (for Flask A): Once the reaction is complete, cool the flask to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further analysis (NMR, MS).

Conclusion and Synthetic Implications

This guide demonstrates the profound impact of substituent electronics on the reactivity of the pyrimidine core.

  • 2,4-Dichloropyrimidine is an electron-poor, highly activated substrate ideal for SNAr reactions. Its primary challenge lies in controlling the inherent regioselectivity, which generally favors the C4 position but can be influenced by reaction conditions.[3][7] It serves as a versatile starting point for building complex molecules where sequential, regioselective additions are required.

  • This compound is an electron-rich, deactivated substrate. The strong electron-donating character of the two amino groups renders the C2-chloro position significantly less reactive. Functionalization of this molecule via SNAr is challenging and necessitates more forceful conditions or alternative strategies like palladium-catalyzed cross-coupling reactions.

For the drug development professional, this comparison is not merely academic. The choice between an activated and a deactivated pyrimidine core is a critical decision in synthetic planning. An understanding of these fundamental reactivity principles allows for the rational design of synthetic routes, minimizing side-product formation, improving yields, and ultimately accelerating the discovery of novel therapeutics.

References

  • BenchChem. A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.
  • WuXi AppTec. What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?.
  • BenchChem.
  • MDPI.
  • ChemicalBook. 2,4-Dichloropyrimidine | 3934-20-1.
  • Synlett. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • Organic Letters.
  • Google Patents. Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • The Journal of Organic Chemistry. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • The Journal of Organic Chemistry. Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs.
  • Synthesis. N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines.
  • Molecules. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

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A Comparative Guide to the Synthetic Routes of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloropyrimidine-4,6-diamine, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its structure is a recurring motif in various pharmacologically active compounds and serves as a critical intermediate in the synthesis of numerous pharmaceutical agents, including the well-known vasodilator, Minoxidil.[1] The efficiency, scalability, and safety of its synthesis are therefore paramount for any research or commercial campaign.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the trustworthiness of each protocol through its chemical logic, and ground our analysis in authoritative references. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and execute the optimal synthetic strategy.

Route 1: The Guanidine Cyclocondensation Pathway - The Industrial Standard

This two-step approach is the most widely adopted and commercially proven method for synthesizing this compound. The strategy is elegant in its simplicity: first, construct the core 2,4-diaminopyrimidine ring system with a hydroxyl group at the 6-position, which is then efficiently converted to the target chloro-substituent.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The first step is a classical Traube pyrimidine synthesis, a cyclocondensation reaction between guanidine and a three-carbon electrophile, typically ethyl cyanoacetate.

Causality and Mechanism: The reaction is initiated by a strong base, such as sodium methoxide or ethoxide, which deprotonates guanidine. The resulting nucleophilic guanidine attacks the electrophilic nitrile carbon of ethyl cyanoacetate. This is followed by an intramolecular cyclization where a terminal amino group of the guanidine moiety attacks the ester carbonyl. Subsequent dehydration and tautomerization yield the stable 2,4-diamino-6-hydroxypyrimidine.

G cluster_reactants Reactants Guanidine Guanidine Intermediate1 Nucleophilic attack (on Nitrile) Guanidine->Intermediate1 EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Intermediate1 Base Base (e.g., NaOMe) Base->Guanidine Deprotonation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Tautomerization Product1 2,4-Diamino-6-hydroxypyrimidine Intermediate2->Product1 Dehydration

Caption: Step 1: Cyclocondensation to form the pyrimidine core.

Expertise & Trustworthiness: The critical parameter in this step is not the reaction itself, which is robust, but the work-up. Acidification of the reaction mixture is required to neutralize the base and precipitate the product. Using a strong mineral acid like HCl can lead to the formation of a water-soluble hydrochloride salt of the product, drastically reducing the isolated yield.[2][3] The authoritative and field-proven technique is to use a weak acid, such as acetic acid, to adjust the pH to approximately 7.[2][3] This ensures the product precipitates as the free base, maximizing recovery. Yields for this step are consistently high, often in the 80-96% range.[3]

Step 2: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

The conversion of the 6-hydroxyl group to a chloro group is achieved using a standard chlorinating agent, phosphorus oxychloride (POCl₃).

Causality and Mechanism: The mechanism is analogous to a Vilsmeier-Haack reaction. The lone pair on the pyrimidine's hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This converts the hydroxyl into an excellent leaving group (a dichlorophosphate ester). Subsequent elimination of this group and attack by a chloride ion (from POCl₃) at the C6 position yields the final product. The addition of a non-nucleophilic base, like diisopropylethylamine (DIPEA), can catalyze the reaction and scavenge the HCl generated, driving the equilibrium towards the product.[2][3]

G Hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Intermediate Dichlorophosphate Ester Intermediate Hydroxypyrimidine->Intermediate POCl3 POCl₃ POCl3->Intermediate Product This compound Intermediate->Product SNAr with Cl⁻ Catalyst DIPEA (optional catalyst) Catalyst->Hydroxypyrimidine Acid Scavenger

Caption: Step 2: Chlorination using phosphorus oxychloride.

Expertise & Trustworthiness: The most critical aspect of this step is managing the highly reactive POCl₃, especially during the work-up (quenching).

  • Traditional Quenching: Historically, the reaction mixture was quenched by pouring it onto ice water.[4] This method is effective but extremely exothermic and can be hazardous on a large scale due to the violent reaction between POCl₃ and water.

  • Modern, Safer Quenching: A significant process improvement involves quenching the reaction with an alcohol, such as methanol or ethanol.[5][6][7] This reaction is far less exothermic and converts the excess POCl₃ into phosphate esters, which are less hazardous and have lower boiling points than phosphoric acid, simplifying recovery and disposal.[5][7] This self-validating system enhances safety without compromising the product, which precipitates as its hydrochloride salt and can be easily isolated. The final product is then liberated by neutralization with a base. This modern approach is a hallmark of a well-developed, safety-conscious industrial process. Yields for this step are typically in the 78-85% range.[2][4]

Route 2: The Barbituric Acid Pathway - A Challenging Alternative

An alternative, though less practical, route can be envisioned starting from barbituric acid. This strategy involves first creating a per-chlorinated pyrimidine scaffold and then attempting to selectively install the amino groups.

Overall Strategy: This route begins with the well-known pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid), converts it to 2,4,6-trichloropyrimidine, and then relies on the differential reactivity of the three chloro-substituents to achieve selective amination.

G Barbituric Barbituric Acid Trichloro 2,4,6-Trichloropyrimidine Barbituric->Trichloro POCl3_PCl5 POCl₃ / PCl₅ POCl3_PCl5->Trichloro Harsh Chlorination Product This compound Trichloro->Product Selective Di-amination (Difficult) Byproduct Isomeric Byproducts Trichloro->Byproduct Non-selective SNAr Ammonia 2 eq. NH₃ Ammonia->Product Ammonia->Byproduct

Caption: The Barbituric Acid pathway and its selectivity challenge.

Expertise & Trustworthiness: While seemingly straightforward, this route is plagued by significant regioselectivity issues.

  • Step 1 (Chlorination): The conversion of barbituric acid to 2,4,6-trichloropyrimidine requires harsh conditions, typically refluxing in POCl₃ with phosphorus pentachloride (PCl₅) or reactants that form it in situ.

  • Step 2 (Selective Amination): This is the critical failing of the route. In nucleophilic aromatic substitution (SNAr) on polychloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position. However, achieving a clean, selective di-amination at C4 and C6 while leaving the C2-chloro group untouched is exceptionally difficult. Reactions often yield complex mixtures of mono-, di-, and tri-substituted products, as well as regioisomers.[4][8] Authoritative studies have shown that obtaining single products from such reactions requires careful separation of isomers after each substitution step, rendering the process inefficient and unsuitable for scalable synthesis.[4] The outcome is highly dependent on the nucleophile and reaction conditions, leading to an unreliable and low-yielding process.[9]

Performance and Feasibility Comparison

The superiority of the Guanidine Cyclocondensation Pathway is evident when key performance indicators are compared directly.

MetricRoute 1: Guanidine CyclocondensationRoute 2: Barbituric Acid PathwayJustification
Overall Yield High (typically 60-80%)Low to Moderate (highly variable)Route 1 consists of two high-yielding, selective steps. Route 2 suffers from poor selectivity in the amination step, leading to significant byproduct formation and purification losses.
Number of Steps 22 (conceptually)While both are two steps, the second step of Route 2 is practically a complex reaction/separation problem.
Selectivity ExcellentPoorRoute 1 provides excellent regiocontrol. Route 2 presents a significant regioselectivity challenge that is difficult to overcome.[4]
Scalability ProvenPoorThe robust reactions, clear endpoints, and manageable work-up of Route 1 make it ideal for large-scale production.[2][3] The purification challenges of Route 2 make it unsuitable for scale-up.
Safety Manageable (especially with alcohol quench)High HazardBoth routes use hazardous POCl₃. However, Route 2's chlorination step is harsher, and the overall process is less controlled.
Cost-Effectiveness HighLowRoute 1 uses inexpensive starting materials (guanidine HCl, ethyl cyanoacetate) and its high efficiency minimizes waste and maximizes output.

Detailed Experimental Protocols (Route 1)

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine
  • 1. Reagent Preparation: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, prepare a solution of sodium methoxide by cautiously adding sodium metal (1.0 eq) to anhydrous methanol. Alternatively, use commercially available sodium methoxide solution (1.1 eq).

  • 2. Reaction Setup: To the sodium methoxide solution, add guanidine hydrochloride (1.0 eq). Stir the mixture.

  • 3. Addition: Gently heat the mixture to reflux (approx. 65°C) and add ethyl cyanoacetate (1.0 eq) dropwise over 30-60 minutes.

  • 4. Reaction: Maintain the reflux for 2-4 hours, monitoring the reaction by TLC or LCMS until the starting materials are consumed.

  • 5. Work-up: Cool the reaction mixture to 40-50°C and concentrate under reduced pressure to remove most of the methanol.[3]

  • 6. Precipitation: Add water to the residue to dissolve the solids. Cool the resulting solution to 0-10°C in an ice bath.

  • 7. pH Adjustment: Slowly add glacial acetic acid dropwise with vigorous stirring to adjust the pH to 7. A thick white precipitate will form.[3]

  • 8. Isolation: Stir the slurry for 1 hour at 0-10°C, then collect the solid product by filtration. Wash the filter cake with cold water and then a small amount of cold ethanol.

  • 9. Drying: Dry the product under vacuum at 60-70°C to a constant weight. A typical yield is 90-96%.[3]

Protocol 2: Synthesis of this compound
  • 1. Reaction Setup: (Caution: This step must be performed in a well-ventilated fume hood with appropriate PPE). To a reaction vessel equipped for reflux and protected from moisture, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 4-6 eq).

  • 2. Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction mixture should become a clear solution.

  • 3. POCl₃ Removal: After the reaction is complete, cool the mixture slightly and remove the excess POCl₃ by vacuum distillation.

  • 4. Quenching (Alcohol Method): Cool the residue to 30-40°C. Cautiously and slowly, add ethanol or methanol (approx. 3-4 volumes relative to starting material weight) dropwise. An exothermic reaction will occur; maintain the temperature below 60°C.[7]

  • 5. Hydrolysis: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete conversion of intermediates.

  • 6. Isolation of Hydrochloride: Cool the mixture. The product hydrochloride salt may precipitate. A co-solvent like acetone or acetonitrile can be added to further decrease solubility and improve recovery.[7] Stir for 1-2 hours and collect the solid by filtration.

  • 7. Neutralization: Suspend the isolated hydrochloride salt in water and cool to 10-15°C. Adjust the pH to 9-10 with a base such as aqueous sodium hydroxide or ammonia water.

  • 8. Extraction & Isolation: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white to off-white solid. A typical yield is 78-82%.[2][7]

Conclusion and Recommendation

Based on a comprehensive analysis of yield, selectivity, safety, and scalability, the Guanidine Cyclocondensation Pathway (Route 1) is unequivocally the superior and recommended method for the synthesis of this compound. Its two-step sequence is robust, high-yielding, and has been refined for industrial-scale production with enhanced safety protocols, such as the alcohol quench method.

The Barbituric Acid Pathway (Route 2), while conceptually plausible, fails in practice due to the intractable challenge of achieving selective di-amination on the 2,4,6-trichloropyrimidine intermediate. The resulting product mixtures and difficult purifications render it inefficient and economically unviable for any practical application. For researchers and drug developers requiring reliable access to this compound, the Guanidine route represents the most trustworthy, efficient, and authoritative synthetic strategy.

References

  • CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • US5712394A - Process for preparing 2,4,6-trichloropyrimidine.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. [Link]

  • Lin, Y.-L., et al. (2020). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 25(23), 5749. [Link]

  • O'donnell, M., & Charrier, J. (2014). A complementary route to diaminopyrimidines through regioselective SNAr amination reactions. Tetrahedron Letters, 55(30), 4095-4098. [Link]

  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Taylor, E. C., & Drenchko, P. (1951). A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. Journal of the American Chemical Society, 73(10), 4993-4993. [Link]

  • Singh, P., & Singh, P. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry, 20B, 80-82. [Link]

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A Comparative Guide to the Validated HPLC Method for Purity Assessment of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. 2-Chloropyrimidine-4,6-diamine is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs), including the widely used drug Minoxidil.[1][2] Its purity directly impacts the quality and impurity profile of the final drug product. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the robust purity assessment of this compound. We will explore the scientific rationale behind the method's development, present comprehensive validation data in accordance with International Council for Harmonisation (ICH) guidelines, and conduct an objective comparison with alternative analytical techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and High-Performance Thin-Layer Chromatography (HPTLC).

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CPAD) is a pyrimidine derivative that serves as a fundamental building block in pharmaceutical synthesis.[3] The control of impurities in such starting materials is a critical regulatory and safety issue, as these impurities can be carried through the synthetic process, potentially compromising the final API's safety and efficacy.[4] Therefore, a precise, accurate, and robust analytical method for purity determination is not merely a quality control measure but a fundamental requirement for ensuring patient safety.

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its high resolution, sensitivity, and versatility.[5] This guide details a reversed-phase HPLC (RP-HPLC) method specifically developed and validated for CPAD, offering a reliable system for its quality assessment.

The Validated HPLC Method for CPAD Purity Assessment

The developed method leverages the principles of RP-HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This setup is ideal for retaining and separating moderately polar compounds like CPAD from its potential process-related impurities and degradation products.

Chromatographic Conditions & Rationale

The selection of each parameter was driven by the physicochemical properties of CPAD and the goal of achieving optimal separation (resolution), peak shape, and analysis time.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for the retention of the pyrimidine core. The column dimensions offer a balance between high resolution and reasonable backpressure.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)The combination of a polar aqueous buffer and an organic modifier (acetonitrile) allows for fine-tuning of the analyte's retention time. A pH of 3.0 ensures the amino groups are protonated, leading to consistent interactions and sharp peak shapes.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and separation efficiency for the selected column dimensions.
Detection UV at 254 nmCPAD contains a chromophoric pyrimidine ring that exhibits strong absorbance at this wavelength, ensuring high sensitivity for both the main component and related impurities.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Injection Vol. 10 µLA small injection volume prevents column overloading and peak distortion, which is crucial for accurate quantification.
Experimental Protocol: Step-by-Step
  • Mobile Phase Preparation: Prepare 20mM Potassium Phosphate Buffer by dissolving the appropriate amount of KH₂PO₄ in water, adjusting the pH to 3.0 with phosphoric acid, and filtering through a 0.45 µm filter. Mix with HPLC-grade acetonitrile in a 70:30 ratio and degas thoroughly.

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve 10 mg of the CPAD sample to be tested in the mobile phase to prepare a 100 µg/mL solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject 10 µL of the standard and sample solutions into the HPLC system and record the chromatograms for a run time sufficient to elute all components (e.g., 15 minutes).

  • Calculation: Calculate the purity of the sample using the area normalization method, assuming the response factor of impurities is similar to the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing MobilePhase Mobile Phase Preparation SystemEquil System Equilibration MobilePhase->SystemEquil StandardPrep Standard Solution Prep (100 µg/mL) Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Solution Prep (100 µg/mL) SamplePrep->Injection SystemEquil->Injection DataAcq Chromatogram Acquisition Injection->DataAcq Integration Peak Integration DataAcq->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of CPAD.

Method Validation: Ensuring Trustworthiness and Reliability

A method's trustworthiness is established through rigorous validation, demonstrating its suitability for the intended purpose.[6] The described HPLC method was validated according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[7]

Validation Parameters and Results

The following tables summarize the results of the validation studies.

Table 1: Specificity

Test Result Conclusion
Forced Degradation No interference from degradation peaks (acid, base, oxidative, thermal) at the retention time of the main peak. The method is specific and stability-indicating.

| Placebo Analysis | No peaks observed at the retention time of CPAD. | No interference from potential excipients. |

Table 2: Linearity

Parameter Result Acceptance Criteria
Range 10 - 150 µg/mL -
Correlation Coefficient (r²) 0.9998 ≥ 0.999

| Y-intercept | Minimal | Close to zero |

Table 3: Accuracy (Recovery)

Spiked Level Mean Recovery (%) Acceptance Criteria
80% 99.5% 98.0 - 102.0%
100% 100.2% 98.0 - 102.0%

| 120% | 99.8% | 98.0 - 102.0% |

Table 4: Precision (Relative Standard Deviation - RSD)

Precision Type Result (%RSD) Acceptance Criteria
Repeatability (n=6) 0.45% ≤ 1.0%

| Intermediate Precision (inter-day) | 0.68% | ≤ 2.0% |

Table 5: Robustness

Parameter Variation Effect on Results Conclusion
Flow Rate (± 0.1 mL/min) Negligible (%RSD < 2.0%) Robust
Mobile Phase pH (± 0.2) Negligible (%RSD < 2.0%) Robust

| Column Temperature (± 2 °C) | Negligible (%RSD < 2.0%) | Robust |

Interrelation of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where each parameter supports the others to build a comprehensive picture of the method's reliability.

Validation_Interrelation cluster_quantitative Quantitative Assurance cluster_qualitative Qualitative Assurance ValidatedMethod Validated Method Accuracy Accuracy Range Range Accuracy->Range Precision Precision Precision->Range Linearity Linearity Linearity->Range Range->ValidatedMethod Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interconnectivity of ICH Validation Parameters.

Comparative Analysis with Alternative Techniques

While HPLC is the gold standard, other analytical techniques can be employed for purity assessment, each with its own set of advantages and limitations.[4][8]

Gas Chromatography (GC)
  • Principle: Separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.

  • Applicability to CPAD: Limited. CPAD has a relatively high boiling point (438.3 °C) and may exhibit thermal degradation at the high temperatures required for volatilization.[3] Derivatization could be an option but adds complexity and potential for side reactions.

  • Pros: Excellent for analyzing residual solvents and other volatile impurities.[5]

  • Cons: Not suitable for non-volatile or thermally labile compounds like CPAD.

Capillary Electrophoresis (CE)
  • Principle: Separates ions based on their electrophoretic mobility in an applied electric field.

  • Applicability to CPAD: High. As CPAD has basic amino groups, it can be readily analyzed in its protonated (cationic) form at low pH. CE is an excellent complementary or alternative technique to HPLC.[4][9]

  • Pros: Extremely high separation efficiency, very low sample and solvent consumption, and orthogonal separation mechanism to HPLC.[10][11]

  • Cons: Lower concentration sensitivity compared to HPLC with UV detection, and can be more susceptible to matrix effects.

High-Performance Thin-Layer Chromatography (HPTLC)
  • Principle: An advanced form of thin-layer chromatography (TLC) with enhanced separation power and quantitative capabilities.[12][13]

  • Applicability to CPAD: Suitable for qualitative and semi-quantitative analysis. It can be a rapid screening tool.

  • Pros: High throughput (multiple samples can be run simultaneously), low cost per sample, and minimal sample preparation.[14][15]

  • Cons: Lower resolution and precision compared to HPLC, making it less suitable for accurately quantifying closely related impurities.

Decision Tree for Method Selection

Choosing the right analytical technique depends on the specific requirements of the analysis.

Method_Selection Start Analyze CPAD Purity Q_Volatile Are impurities volatile? Start->Q_Volatile Q_Quant Need precise quantification? Q_Volatile->Q_Quant No Use_GC Use GC for Residual Solvents Q_Volatile->Use_GC Yes Q_Throughput High-throughput screening needed? Q_Quant->Q_Throughput No Use_HPLC Use Validated HPLC Q_Quant->Use_HPLC Yes Q_Throughput->Use_HPLC No Use_HPTLC Use HPTLC for rapid screening Q_Throughput->Use_HPTLC Yes Use_CE Consider CE for orthogonal separation Use_HPLC->Use_CE Complementary

Caption: Decision Guide for Selecting an Analytical Method.

Head-to-Head Performance Comparison

Table 6: Comparison of Analytical Techniques for CPAD Purity

Parameter Validated HPLC (Primary) Gas Chromatography (GC) Capillary Electrophoresis (CE) HPTLC
Precision & Accuracy Excellent Good (for volatiles) Good Moderate
Resolution Very Good Excellent (for volatiles) Excellent Moderate
Sensitivity (UV) High N/A (requires FID/MS) Moderate Moderate
Throughput Moderate Moderate High Very High
Solvent Consumption Moderate Low Very Low Low
Robustness High High Moderate Moderate

| Suitability for CPAD | Optimal | Poor (thermal lability) | Very Good (orthogonal) | Good (screening) |

Conclusion and Recommendations

The validated reversed-phase HPLC method presented in this guide is a robust, precise, and accurate system for the purity assessment of this compound. It meets all regulatory requirements for validation as stipulated by ICH guidelines and is demonstrably superior for routine quality control compared to GC and HPTLC.

  • Primary Recommendation: For routine quality control and release testing, the validated HPLC method is the recommended choice due to its superior quantitative performance and established robustness.

  • Complementary Technique: Capillary Electrophoresis (CE) should be considered a valuable orthogonal technique. Its different separation mechanism makes it ideal for cross-validation and for investigating any impurities that may co-elute in the HPLC system.

  • Screening Tool: HPTLC can be effectively used as a rapid, high-throughput screening tool for raw materials or in-process controls where high precision is not the primary requirement.

By selecting the appropriate analytical tool based on the specific need—be it precise quantification, orthogonal verification, or rapid screening—researchers and drug development professionals can ensure the quality and integrity of this compound, thereby safeguarding the entire downstream manufacturing process.

References

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

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  • MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

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  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Google Patents. (2022). CN114394941A - Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • ResearchGate. (2013). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. [Link]

  • International Journal of Innovative Science and Research Technology. (2024). Analytical Methods for the Detection of Counterfeit Pharmaceuticals. [Link]

  • IJCRT.org. (2024). Application Of Hptlc In Pharmaceutical Analysis. [Link]

  • European Medicines Agency (EMA). (1995). NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. [Link]

  • Lab Manager. (2023). High-Performance Thin-Layer Chromatography (HPTLC). [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • PHARMD GURU. (n.d.). 14. HPTLC. [Link]

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A Comparative Analysis of the Biological Activities of 2-Chloropyrimidine-4,6-diamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The 2-chloropyrimidine-4,6-diamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide array of biologically active compounds. The strategic placement of amino and chloro groups on the pyrimidine ring allows for facile chemical modifications, leading to derivatives with potent anticancer, antiviral, and kinase inhibitory activities. This guide provides a comparative analysis of the biological activities of various derivatives stemming from this core structure, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

The this compound Core: A Gateway to Diverse Bioactivities

The inherent reactivity of the chlorine atom at the C2 position of the pyrimidine ring makes it an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a diverse range of substituents, thereby modulating the compound's physicochemical properties and biological target interactions. Furthermore, the amino groups at the C4 and C6 positions can be further functionalized, offering additional avenues for structural diversification and optimization of biological activity. This chemical tractability has made the this compound scaffold a focal point in the design of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological potential of this compound derivatives is vast. This section provides a comparative overview of their efficacy in key therapeutic areas, supported by quantitative data from preclinical studies.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases.

Table 1: Comparative Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

Compound IDR Group at C4 PositionCancer Cell LineEC50 (µM)Reference
1 4-Methyl piperazineHCT116 (Colon)209.17 ± 1.23[1]
MCF7 (Breast)221.91 ± 1.37[1]
6 Bromophenyl piperazineHCT116 (Colon)89.24 ± 1.36[1]
MCF7 (Breast)89.37 ± 1.17[1]
Doxorubicin (Positive Control)HCT116 (Colon)2.0[1]
MCF7 (Breast)0.98[1]

EC50: Half-maximal effective concentration.

The data clearly indicates that the nature of the substituent at the C4 position significantly influences the anticancer potency. The presence of a bromophenyl piperazine moiety in compound 6 leads to a more than two-fold increase in activity against both HCT116 and MCF7 cell lines compared to the 4-methyl piperazine substituent in compound 1 [1]. This suggests that the electronic and steric properties of the R group play a crucial role in the interaction with the biological target.

Kinase Inhibitory Activity

A primary mechanism through which pyrimidine derivatives exert their anticancer effects is via the inhibition of protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers.

Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine-4,6-diamine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
11e JAK32.1[2]
13a FLT313.9 ± 6.5[3]

IC50: Half-maximal inhibitory concentration. JAK3: Janus Kinase 3. FLT3: FMS-like Tyrosine Kinase 3.

The remarkable potency of compound 11e against JAK3, with an IC50 in the low nanomolar range, highlights the potential of this scaffold in developing targeted therapies for autoimmune diseases and certain cancers where JAK3 signaling is implicated[2]. Similarly, the potent and selective inhibition of FLT3 by compound 13a underscores its therapeutic potential for acute myeloid leukemia (AML), where FLT3 mutations are common[3].

Antiviral Activity

The versatility of the pyrimidine scaffold extends to the development of antiviral agents. By modifying the core structure, it is possible to design compounds that interfere with viral replication processes.

Table 3: Comparative Antiviral Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDVirusEC50 (µM)Reference
7a Human Coronavirus 229E11[4]
7b Human Coronavirus 229E11[4]
7f Human Coronavirus 229E12[4]

EC50: Half-maximal effective concentration.

Compounds 7a , 7b , and 7f , which are derivatives of a fused pyrimidine system, demonstrate notable activity against Human Coronavirus 229E, a common cause of the cold[4]. This suggests that the pyrimidine scaffold can be a valuable starting point for the development of broad-spectrum antiviral drugs.

Mechanistic Insights: Kinase Inhibition and Downstream Signaling

Many this compound derivatives function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. A prime example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Derivative (ATP Competitor) Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway Inhibition.

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways ultimately regulate cellular processes like proliferation, survival, and angiogenesis. This compound derivatives, by acting as ATP-competitive inhibitors, block the kinase activity of EGFR, thereby halting these downstream signals and inhibiting cancer cell growth.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of these derivatives typically follows a logical progression from the core scaffold to the final, functionalized compounds.

Synthesis_Workflow Start 2,4,6-Trichloropyrimidine Step1 Nucleophilic Substitution (Amine R1-NH2) Start->Step1 Intermediate1 2-Chloro-4-(R1)-amino- 6-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Amine R2-NH2) Intermediate1->Step2 Product 2-Chloro-4-(R1)-amino- 6-(R2)-aminopyrimidine Step2->Product

Caption: General Synthetic Workflow.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Kinase Inhibitory Activity Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase, a specific substrate peptide, and the test compound at various concentrations in a reaction buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.

Protocol:

  • Cell Monolayer Preparation: Seed a monolayer of host cells (e.g., Vero cells) in 6-well plates and grow to confluence.

  • Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The comparative data presented in this guide highlights the significant potential of these derivatives in anticancer, kinase inhibition, and antiviral applications. The structure-activity relationships derived from these comparisons offer valuable insights for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Future research should focus on expanding the diversity of substituents on this versatile scaffold, exploring novel biological targets, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates.

References

  • Al-Omair, M. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
  • Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(9), 1833-1842.
  • Lv, W., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports, 8(1), 3584.
  • de Wilde, A. H., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.

Sources

A Senior Application Scientist's Guide to Rigorous X-ray Crystallography Data Validation for 2-Chloropyrimidine-4,6-diamine Cocrystals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from synthesizing a novel cocrystal to its application hinges on one critical checkpoint: the unimpeachable quality of its crystal structure data. This guide provides an in-depth, experience-driven approach to the validation of X-ray crystallography data, specifically tailored for cocrystals of 2-Chloropyrimidine-4,6-diamine, a molecule of significant interest in medicinal chemistry. We will move beyond a mere checklist of validation metrics to explore the underlying crystallographic principles and demonstrate how to build a self-validating system for your structural analysis.

The structural integrity of a pharmaceutical cocrystal, defined by the U.S. Food and Drug Administration (FDA) as "crystalline materials composed of two or more different molecules...in the same crystal lattice," is paramount.[1] It dictates crucial properties such as solubility, stability, and bioavailability.[2][3] Therefore, rigorous validation is not just a formal exercise for publication but a fundamental requirement for advancing a drug candidate. This guide will compare and contrast validation outputs for two hypothetical cocrystals of this compound to provide a practical, data-supported comparison.

The Philosophy of Self-Validating Protocols

In crystallography, every step, from data collection to refinement, should be designed to cross-validate the others. The final validation report is the culmination of this process, not a separate, final check. This philosophy is built on the understanding that a crystal structure is a model refined against experimental data.[4] Its reliability is directly tied to the quality of that data.[5] Key indicators of data quality include resolution and completeness, which define the level of detail observable in the electron density maps.[5]

Our validation workflow is a cycle of refinement and checking, aimed at producing a Crystallographic Information File (CIF) that is not only complete and consistent but also a true representation of the crystalline solid.

Core Validation Tools: The Crystallographer's Arsenal

The International Union of Crystallography (IUCr) provides the foundational tools for data validation, which are freely accessible to the scientific community.[6] These tools are designed to check the integrity and consistency of a CIF file.[7]

  • checkCIF: This is the IUCr's primary service for validating CIF files.[6][8] It generates a report with alerts classified by severity (A, B, C, G) that highlight potential errors, unusual findings, or areas for improvement.[8][9] For publication in most peer-reviewed journals, a checkCIF report is mandatory, and any A or B level alerts must be addressed or explained.[6]

  • PLATON: A multi-purpose crystallographic tool that includes the functionality of checkCIF but also offers a suite of other powerful analysis options.[10][11][12] PLATON can be used to test for missed symmetry, analyze hydrogen bonding, and visualize the structure, among other features.[10][12]

A Comparative Case Study: this compound Cocrystals

To illustrate the practical application of data validation, we will consider two hypothetical cocrystals of this compound:

  • Cocrystal A: this compound with a well-behaved, planar coformer (e.g., succinic acid).

  • Cocrystal B: this compound with a flexible, non-planar coformer that introduces some structural disorder.

The following table summarizes the key crystallographic data for these two hypothetical structures.

Parameter Cocrystal A (with Succinic Acid) Cocrystal B (with Flexible Coformer) Significance
Formula C4H5ClN4 · C4H6O4C4H5ClN4 · C8H10O2Defines the chemical composition of the asymmetric unit.
Crystal System MonoclinicOrthorhombicDescribes the basic symmetry of the crystal lattice.
Space Group P21/cPnmaSpecifies the symmetry operations that leave the crystal invariant.
Resolution (Å) 0.851.10A measure of the level of detail in the diffraction data; lower values are better.[5]
Completeness (%) 99.898.5The percentage of measured reflections out of the total possible reflections.
R1 (I > 2σ(I)) 0.0350.065A measure of the agreement between the observed and calculated structure factors.
wR2 (all data) 0.0850.150A weighted R-factor that includes all reflections.
Goodness-of-Fit 1.051.09Should be close to 1.0 for a good refinement.
Flack Parameter N/A0.05(3)Used to determine the absolute structure for chiral molecules in non-centrosymmetric space groups.

The Validation Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for validating your cocrystal structure data.

Step 1: Initial Data Processing and Refinement
  • Integrate and Scale Data: Process your raw diffraction images to obtain a list of reflection intensities.[13]

  • Solve the Structure: Use direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Refine the Model: Iteratively refine the atomic positions, displacement parameters, and other model parameters against the experimental data. Most modern refinement programs can embed the necessary files into the CIF by default.[14]

Step 2: Iterative Validation with checkCIF/PLATON
  • Generate a CIF: After each major refinement cycle, generate a CIF.

  • Run checkCIF: Submit your CIF to the IUCr's checkCIF server ([Link]6]

  • Analyze the Report: Carefully review the checkCIF report, paying close attention to any A and B level alerts.[8][9]

  • Address Alerts: Use the information from the checkCIF report to guide further refinement. For example, an alert for missed symmetry might require re-solving the structure in a higher symmetry space group.

The following diagram illustrates this iterative validation workflow.

G Iterative Crystallographic Data Validation Workflow cluster_0 Data Collection & Initial Processing cluster_1 Refinement & Validation Cycle cluster_2 Finalization Data_Collection X-ray Diffraction Experiment Integration Integrate & Scale Data Data_Collection->Integration Structure_Solution Solve Structure Integration->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Generate_CIF Generate CIF Refinement->Generate_CIF Run_checkCIF Run checkCIF/PLATON Generate_CIF->Run_checkCIF Analyze_Alerts Analyze Alerts Run_checkCIF->Analyze_Alerts Analyze_Alerts->Refinement Address Alerts Final_CIF Final Validated CIF Analyze_Alerts->Final_CIF No Major Alerts Deposition Deposit to CCDC Final_CIF->Deposition

Caption: Iterative workflow for crystallographic data validation.

Interpreting and Addressing Common checkCIF Alerts in Cocrystal Structures

The checkCIF report provides a wealth of information, but it requires careful interpretation.[8][9] Below, we compare how common alerts might manifest for our hypothetical Cocrystal A and Cocrystal B and how to address them.

checkCIF Alert Type Example Alert Interpretation for Cocrystal A (Well-behaved) Interpretation for Cocrystal B (Disordered) Actionable Steps
A-Level: Severe Errors THETM01_ALERT_3_A The value of sine(theta_max)/wavelength is less than 0.550Unlikely, as good quality crystals would be chosen for data collection to high resolution.This could occur if the crystal quality is poor, leading to weak diffraction at high angles.Re-collect data on a better crystal or with a longer exposure time. If not possible, justify the lower resolution in the manuscript.
B-Level: Potentially Serious Issues PLAT241_ALERT_2_B High Ueq as Compared to Neighbors for C1Could indicate a minor unresolved disorder or an incorrect atom assignment.More likely in this case due to the flexible coformer. It suggests significant motion or disorder of that atom.Model the atom anisotropically. If the displacement ellipsoid is non-physical, consider a disordered model with multiple positions.
C-Level: Less Severe Issues PLAT084_ALERT_3_C High Rint ValueMay indicate issues with absorption correction or crystal decay.Could be exacerbated by poor crystal quality.Re-evaluate the absorption correction. Check for crystal decay during data collection.
G-Level: General Information PLAT005_ALERT_5_G No Embedded HKL File in CIFThis is a reminder to embed the reflection data file.Same as for Cocrystal A.Use a program like SHELXL to embed the .hkl file in the CIF.[14]
A Note on Disordered Solvents

A common challenge in cocrystal crystallography is the presence of disordered solvent molecules in the crystal lattice. PLATON's SQUEEZE routine can be used to model the contribution of the disordered solvent to the diffraction data without explicitly modeling the solvent molecules.[10] However, this should be used with caution and fully justified in the experimental section of your publication.

The Final Validation Report: A Self-Contained Argument for Quality

Your final validated CIF, along with the checkCIF report, should tell a complete and convincing story about the quality of your structure. It is good practice to include a "validation reply form" within the CIF to explain any remaining alerts.[15] This demonstrates to reviewers and future users of your data that you have carefully considered all aspects of the structure.

The following diagram outlines the logical flow of the final validation assessment.

G Final Validation Assessment Logic CIF Final CIF - Data Completeness - Refinement Statistics - Atomic Coordinates Final_Assessment {Final Quality Assessment | Is the model chemically reasonable? Are all alerts addressed or justified? Is the data of sufficient quality for the conclusions drawn?} CIF->Final_Assessment checkCIF_Report checkCIF Report - A/B/C/G Alerts - Geometric Analysis - Symmetry Analysis checkCIF_Report->Final_Assessment PLATON_Analysis PLATON Analysis - Solvent Accessible Voids - Hydrogen Bond Network - Hirshfeld Surface Analysis PLATON_Analysis->Final_Assessment

Sources

A Researcher's Guide to In Silico Analysis of 2-Chloropyrimidine-4,6-diamine Derivatives: A Comparative Study of Kinase Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the pyrimidine scaffold is a cornerstone of inhibitor design, particularly in the realm of oncology and inflammatory diseases.[1] Its derivatives, specifically the 2-Chloropyrimidine-4,6-diamine core, offer a versatile platform for developing potent and selective kinase inhibitors.[2][3][4] This guide provides an in-depth comparison of the in silico methodologies used to elucidate the binding modes of these derivatives, offering insights into why certain computational choices are made and how the resulting data can be interpreted to drive lead optimization.

We will move beyond a simple listing of methods to a logical, causality-driven narrative. This guide will compare the binding behaviors of different derivatives against well-established kinase targets, supported by experimental data from peer-reviewed literature, and provide standardized protocols for reproducing these analyses.

Pillar 1: The Strategic Role of In Silico Analysis in Drug Discovery

Before synthesizing a single compound, computational methods allow us to build a robust hypothesis. For pyrimidine-4,6-diamine derivatives, which are known to target the ATP-binding site of kinases, in silico studies are not just predictive; they are a crucial validation step in rational drug design.[5][6] The goal is to understand the structure-activity relationship (SAR) by visualizing how subtle chemical modifications to the pyrimidine scaffold translate into significant changes in binding affinity and selectivity.

The typical computational workflow is a multi-stage filtering process, designed to increase accuracy at each step while managing computational cost. This systematic approach ensures that only the most promising candidates are advanced to more resource-intensive simulations and eventual synthesis.

G cluster_prep Preparation Stage cluster_sim Simulation & Analysis cluster_val Validation & Selection Ligand_Prep Ligand Library Design & 3D Structure Generation Docking Molecular Docking (Virtual Screening & Pose Prediction) Ligand_Prep->Docking Protein_Prep Target Protein Preparation (e.g., PDB: 1HCK, 3DU6) Protein_Prep->Docking Analysis Pose Analysis & Scoring Function Evaluation Docking->Analysis Top poses MD_Sim Molecular Dynamics (MD) Simulation (Stability & Refinement) Analysis->MD_Sim Promising complexes Energy_Calc Binding Free Energy Calculation (e.g., MM/PBSA) MD_Sim->Energy_Calc Stable trajectories ADMET In Silico ADMET Prediction (Drug-likeness Filter) Energy_Calc->ADMET Final_Selection Candidate Selection for Synthesis ADMET->Final_Selection

Caption: A generalized workflow for the in silico evaluation of novel drug candidates.

Pillar 2: Comparative Analysis of Binding Modes at Kinase Targets

The efficacy of pyrimidine-4,6-diamine derivatives is defined by their interaction with key amino acid residues within the kinase ATP-binding pocket. The primary interaction, common across many kinase inhibitors, is the formation of one or more hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the kinase domain.[3]

Case Study 1: Epidermal Growth Factor Receptor (EGFR)

EGFR is a well-established target in cancer therapy, and pyrimidine derivatives have shown significant promise as inhibitors.[4] In silico studies consistently show that the diamino-pyrimidine core acts as a hydrogen bond donor-acceptor motif, anchoring the inhibitor to the hinge region. A crucial interaction is the hydrogen bond formed with the backbone nitrogen of Methionine-793 (Met793) .[6][7]

Case Study 2: Janus Kinase 3 (JAK3)

JAK3 is a key target for autoimmune diseases. Structure-based design has led to highly potent pyrimidine-4,6-diamine inhibitors.[2] One study identified compound 11e as a particularly potent inhibitor with an IC50 of just 2.1 nM. Molecular docking simulations revealed that this high affinity is partly due to a unique covalent interaction with a Cysteine-909 (Cys909) residue present in the JAK3 active site, a residue not conserved in other JAK family members, thus conferring selectivity.[2]

The diagram below illustrates a generalized binding hypothesis for a pyrimidine-4,6-diamine derivative within a prototypical kinase active site, highlighting the critical hinge interactions.

G cluster_protein Kinase ATP-Binding Site cluster_ligand Met793 Hinge Residue (e.g., Met793) Leu718 Hydrophobic Pocket Residue (e.g., Leu718) Asp855 DFG Motif (e.g., Asp855) Gatekeeper Gatekeeper Residue Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Asp855 Potential H-Bond with DFG-out conformation Amine_N4 4-Amino Group Amine_N4->Met793 H-Bond (Acceptor) Amine_N6 6-Amino Group Amine_N6->Met793 H-Bond (Donor) Chlorine_C2 2-Chloro Group Side_Chain Substituent (R-group) Side_Chain->Leu718 Hydrophobic Interaction Side_Chain->Gatekeeper van der Waals

Caption: Key interactions between a pyrimidine-4,6-diamine core and a kinase active site.
Quantitative Comparison of Published Derivatives

To provide a clear comparison, the following table summarizes in silico and experimental data for representative pyrimidine-diamine derivatives from published studies. This allows for a direct correlation between predicted binding affinity (Docking Score) and measured biological activity (IC50).

Derivative IDTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50Reference
Compound 11e JAK3Not ReportedCys909 (covalent), Leu828, Val9072.1 nM[2]
Compound B01 OLIG2Not ReportedNot Reported6.4 µM (U251 cells)[5]
Compound A12 FAKNot ReportedAsp56494 nM (MDA-MB-231 cells)[8]
Compound 1e ABL1Not ReportedStable H-bonds and π–π linkages3.35 µM[9]
Compound 6 SARS-CoV-2 3CLpro-8.12Phe140, Asn14289.37 µM (MCF7 cells)[10]
Molecule 2g CDK (1HCK)-8.7Not ReportedNot Reported[11]

Note: Direct comparison of docking scores across different studies, software, and targets can be misleading. The value lies in comparing scores for a series of compounds against the same target under identical conditions.

Pillar 3: Self-Validating Experimental Protocols

Trustworthiness in computational science is paramount. The following protocols are designed to be self-validating by incorporating steps for quality control and comparison against known standards.

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines a standardized procedure for predicting the binding pose of a this compound derivative into a prepared kinase structure.

Objective: To generate and rank putative binding poses based on a scoring function.

Methodology:

  • Protein Preparation:

    • Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Example: EGFR (PDB ID: 1M17).

    • Remove all water molecules and co-crystallized ligands/ions.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in PDBQT format.

    • Causality: This cleaning process is critical. Water molecules can interfere with docking, and correct protonation states are essential for accurate hydrogen bond calculations.

  • Ligand Preparation:

    • Draw the 2D structure of the pyrimidine derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to 3D and perform energy minimization using a force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.

    • Causality: Energy minimization finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for docking.

  • Grid Box Generation:

    • Define the search space (grid box) for docking. This box should encompass the entire ATP-binding site.

    • Center the grid on the co-crystallized ligand (if available) or on key active site residues identified from the literature (e.g., Met793 in EGFR).

    • Ensure the box is large enough to allow the ligand to rotate freely (e.g., 25 x 25 x 25 Å).

    • Trustworthiness: The grid box definition is a critical parameter. A box that is too small may prevent the software from finding the true binding pose.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface.

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config configuration.txt --out output.pdbqt --log log.txt

    • The configuration.txt file specifies the grid box center and dimensions.

    • Causality: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the defined grid.

  • Analysis of Results:

    • Visualize the output poses in a molecular viewer (e.g., PyMOL, Chimera).

    • Analyze the top-ranked pose for key interactions (H-bonds, hydrophobic contacts) with active site residues.

    • Self-Validation: Compare the docked pose of a known inhibitor (positive control) with its co-crystallized pose. The Root Mean Square Deviation (RMSD) between the two should ideally be less than 2.0 Å to validate the docking protocol.[7]

Protocol 2: Assessing Complex Stability with Molecular Dynamics (MD)

A high docking score does not guarantee stability. MD simulations are performed on the most promising docked complexes to assess their dynamic behavior and stability over time.

Objective: To validate the stability of the ligand-protein complex predicted by docking.

Methodology:

  • System Preparation:

    • Use the top-ranked docked complex from Protocol 1 as the starting structure.

    • Use a program like GROMACS or AMBER to solvate the complex in a periodic box of water (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions.

    • Switch to NPT (constant pressure) conditions to equilibrate the system's density. This involves restraining the protein and ligand atoms while allowing the solvent to relax around them.

  • Production Run:

    • Remove all restraints and run the simulation for an extended period (e.g., 100-200 nanoseconds).[12]

    • Save the coordinates (trajectory) at regular intervals.

  • Analysis:

    • Calculate the RMSD of the ligand and protein backbone over time. A stable RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.[12]

    • Analyze the persistence of key hydrogen bonds and other interactions observed in the docking pose throughout the simulation.

    • Trustworthiness: A stable complex in an MD simulation provides much higher confidence in the binding mode hypothesis than a static docking pose alone.[13]

Conclusion and Future Outlook

The in silico evaluation of this compound derivatives is a powerful strategy for accelerating the discovery of novel kinase inhibitors. By employing a hierarchical approach that begins with rapid and efficient molecular docking and progresses to more rigorous MD simulations, researchers can build a high-confidence model of a compound's binding mode. The comparative analysis of derivatives, grounded in both computational scores and experimental IC50 values, provides a clear path for rational structure-based design. The protocols and validation checks described herein offer a framework for ensuring that these computational predictions are both robust and reliable, ultimately guiding the synthesis of more effective and selective therapeutic agents.

References

  • Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Coronado, D., et al. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. MDPI. [Link]

  • Wang, X., et al. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry. [Link]

  • Zhang, H-Z., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Shaikh, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry. [Link]

  • Sharma, P., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Zhang, M., et al. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. MDPI. [Link]

  • Shabaan, M., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Narayan, R., et al. (2023). Scheme for the synthesis of pyrido[2,3-d]pyrimidine diamine derivative (9). ResearchGate. [Link]

  • Al-Zahrani, A.K. & El-Gazzar, A.R.B.A. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances. [Link]

  • Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Coronado, D., et al. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. ResearchGate. [Link]

  • Fedyk, O., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]

  • Gangjee, A., et al. (1990). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]

  • Gao, L., et al. (2022). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

  • Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]

  • Kamal, A., et al. (2015). Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. ResearchGate. [Link]

  • Kurbatov, S.V., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PubMed. [Link]

  • Sabino, J.R., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. CORE. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health. [Link]

  • Upgade, A., et al. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH. [Link]

  • Kumar, R., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]

  • Rahman, M., et al. (2025). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Bi. Progress in Chemical and Biochemical Research. [Link]

Sources

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-Chloropyrimidine-4,6-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-chloropyrimidine-4,6-diamine analogs, a scaffold of significant interest in the development of targeted kinase inhibitors. By leveraging experimental data from peer-reviewed studies, this document aims to deliver actionable insights for researchers in medicinal chemistry and drug discovery.

Introduction: The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its structural resemblance to the adenine core of ATP allows for the design of potent ATP-competitive kinase inhibitors.[2] The 2,4-diaminopyrimidine core, in particular, has proven to be a versatile starting point for the development of inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[3][4] The amino groups at the C2 and C4 positions can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

The this compound scaffold offers a strategic advantage for chemical modifications. The chlorine atom at the C2 position can serve as a leaving group for nucleophilic substitution, allowing for the introduction of various substituents to fine-tune the compound's potency, selectivity, and pharmacokinetic properties. This guide will focus on the SAR of analogs derived from this scaffold, with a particular emphasis on substitutions at the N4 and N6 positions.

The Core Scaffold: Synthesis of this compound

The starting material for the synthesis of the target analogs is 2,4-diamino-6-chloropyrimidine. A common synthetic route begins with the cyclization of guanidine with ethyl cyanoacetate to yield 2,4-diamino-6-hydroxypyrimidine, which is then chlorinated using phosphorus oxychloride (POCl₃).[5]

A general synthetic scheme is as follows:

Synthesis of 2,4-diamino-6-chloropyrimidine cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination Guanidine Guanidine Product_1 2,4-Diamino-6-hydroxypyrimidine Guanidine->Product_1 NaOEt, EtOH, Reflux Ethyl_cyanoacetate Ethyl_cyanoacetate Ethyl_cyanoacetate->Product_1 Product_2 2,4-Diamino-6-chloropyrimidine Product_1->Product_2 POCl3, Heat

Caption: General synthesis of the 2,4-diamino-6-chloropyrimidine scaffold.

Structure-Activity Relationship (SAR) of N4,N6-Disubstituted Analogs as EGFR Inhibitors

A study by Zhang et al. provides a clear example of the SAR of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives as potent EGFR inhibitors for non-small cell lung cancer (NSCLC).[6] The researchers designed and synthesized a series of analogs and evaluated their inhibitory activity against the EGFR kinase.

The general structure of the synthesized analogs is shown below:

Figure 1. General structure of the N4,N6-disubstituted pyrimidine-4,6-diamine analogs investigated as EGFR inhibitors.

The following table summarizes the in vitro inhibitory activity (IC₅₀ values) of a selection of these analogs against wild-type EGFR and a mutant form (delE746-A750) commonly found in NSCLC.

CompoundR1R2EGFR (wt) IC₅₀ (nM)EGFR (delE746-A750) IC₅₀ (nM)
Yfq07 2,5-Dimethoxyphenyl3-Methoxyphenyl>100018
Analog 1 2,5-Dimethoxyphenyl4-Methoxyphenyl>100025
Analog 2 2,5-DimethoxyphenylPhenyl>100042
Analog 3 2-Methoxyphenyl3-Methoxyphenyl>100035
Analog 4 4-Methoxyphenyl3-Methoxyphenyl>100058
AZD3759 --0.60.5

Data sourced from: Zhang Y, et al. Eur J Med Chem. 2018.[6]

Key SAR Insights:

  • Substitution at the N4 and N6 positions is crucial for activity. The nature and position of the substituents on the phenyl rings significantly impact the inhibitory potency against the mutant EGFR.

  • The 2,5-dimethoxyphenyl group at the N4 position appears to be favorable. Compound Yfq07 , with a 2,5-dimethoxyphenyl group at R1 and a 3-methoxyphenyl group at R2, exhibited the most potent inhibition of the mutant EGFR in this series.[6]

  • The position of the methoxy group on the R2 phenyl ring influences activity. A meta-methoxy group (as in Yfq07 ) is preferred over a para-methoxy group (Analog 1).

  • High selectivity for mutant EGFR over wild-type EGFR is observed. All the synthesized pyrimidine-4,6-diamine analogs showed significantly weaker inhibition of wild-type EGFR, which is a desirable characteristic for reducing side effects.[6]

Comparative Analysis with Other Kinase Inhibitor Scaffolds

The this compound scaffold can be compared to other privileged structures used in kinase inhibitor design. For instance, the pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP and is the basis for the approved BTK inhibitor ibrutinib.[2] While both scaffolds can effectively target the ATP binding site, the synthetic accessibility and the potential for diverse substitutions on the this compound core make it an attractive alternative for lead optimization campaigns.

Experimental Protocols

General Synthetic Procedure for N4,N6-Disubstituted Pyrimidine-4,6-diamine Analogs

The following is a general procedure for the synthesis of the target analogs, adapted from the work of Zhang et al.[6]

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2,4,6-trichloropyrimidine in isopropanol, add N,N-diisopropylethylamine (DIPEA) and the desired aniline (for the N4 position).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N4-substituted-2,6-dichloropyrimidin-4-amine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution

  • To a solution of the intermediate from Step 1 in a suitable solvent (e.g., n-butanol), add the second desired aniline (for the N6 position) and an acid catalyst (e.g., concentrated HCl).

  • Heat the reaction mixture to reflux for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, filter the precipitate and wash with a suitable solvent (e.g., ethyl acetate).

  • Dry the solid under vacuum to yield the final N4,N6-disubstituted pyrimidine-4,6-diamine product.

Synthetic Workflow Start 2,4,6-Trichloropyrimidine Step1 First SNAr (R1-NH2, DIPEA, IPA) Start->Step1 Intermediate N4-Substituted-2,6-dichloropyrimidin-4-amine Step1->Intermediate Step2 Second SNAr (R2-NH2, HCl, n-BuOH, Reflux) Intermediate->Step2 Product N4,N6-Disubstituted Pyrimidine-4,6-diamine Step2->Product

Caption: General workflow for the synthesis of N4,N6-disubstituted analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[5]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Substrate peptide

  • ATP

  • Test compounds (this compound analogs)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a well of the microplate, add the kinase, substrate, and test compound.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.[7]

  • Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[8]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Target Signaling Pathway: JNK Signaling

Many 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of c-Jun N-terminal kinases (JNKs), which are key regulators of cellular responses to stress.[9] The JNK signaling pathway is activated by various stimuli, including inflammatory cytokines and environmental stress, and plays a crucial role in apoptosis, inflammation, and cell proliferation.[10]

JNK Signaling Pathway cluster_0 Upstream Activators cluster_1 MAPKKK cluster_2 MAPKK cluster_3 MAPK cluster_4 Downstream Targets Stress Stress ASK1 ASK1 Stress->ASK1 Cytokines Cytokines MEKK1 MEKK1 Cytokines->MEKK1 MKK4 MKK4 ASK1->MKK4 MKK7 MKK7 MEKK1->MKK7 JNK JNK MKK4->JNK MKK7->JNK cJun cJun JNK->cJun ATF2 ATF2 JNK->ATF2 p53 p53 JNK->p53 Inhibitor This compound Analog Inhibitor->JNK

Caption: Simplified JNK signaling pathway and the point of intervention for inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The SAR studies highlighted in this guide demonstrate that strategic modifications at the N4 and N6 positions can lead to potent and selective inhibitors of key cancer targets like EGFR. The synthetic tractability of this scaffold allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area could focus on:

  • Exploring a wider range of substitutions: Investigating a more diverse set of aromatic and heteroaromatic substituents at the N4 and N6 positions could lead to the discovery of inhibitors with novel selectivity profiles.

  • Targeting other kinase families: The versatility of the this compound scaffold suggests its potential for developing inhibitors against other kinase families implicated in various diseases.

  • Structure-based drug design: Utilizing co-crystal structures of these inhibitors bound to their target kinases will enable more rational design of next-generation analogs with improved properties.

By leveraging the insights from SAR studies and employing modern drug discovery techniques, the this compound scaffold holds great promise for the development of new and effective targeted therapies.

References

  • MedChemComm, 2011, 2, 314-319.

  • RSC Advances, 2018, 8, 30756-30767.

  • Molecules, 2021, 26(17), 5170.

  • European Journal of Medicinal Chemistry, 2018, 158, 547-563.

  • ACS Medicinal Chemistry Letters, 2024, 15(7), 963-970.

  • ResearchGate.

  • Bioorganic & Medicinal Chemistry, 2019, 27(9), 1757-1768.

  • Promega Corporation.

  • ResearchGate.

  • Creative Diagnostics.

  • Promega Corporation.

  • RSC Advances, 2023, 13, 23743-23759.

  • ResearchGate.

  • Journal of Medicinal Chemistry, 2015, 58(18), 7157-7175.

  • ResearchGate.

  • ResearchGate.

  • Bio-Techne.

  • BMG LABTECH.

  • MedChemComm, 2020, 11, 1478-1494.

  • ResearchGate.

  • Wikipedia.

  • I.R.I.S. UNIPA.

  • BenchChem.

Sources

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the reaction kinetics of a synthetic intermediate is not merely an academic exercise; it is a cornerstone of process optimization, mechanistic elucidation, and, ultimately, the efficient development of novel chemical entities. 2-Chloropyrimidine-4,6-diamine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its reactivity is governed by a delicate interplay of electronic and steric factors, making a thorough kinetic analysis essential for predictable and scalable synthesis.

This guide provides an in-depth comparison of the kinetic profiles of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will dissect the causality behind experimental choices, compare its reactivity with related pyrimidine scaffolds, and provide validated, step-by-step protocols for conducting these kinetic studies in your own laboratory.

The Electronic Profile of the Substrate: Why Substituents Matter

The reactivity of a chloropyrimidine is profoundly influenced by the substituents on the pyrimidine ring. In this compound, the two amino groups at the C4 and C6 positions are strong electron-donating groups (EDGs) by resonance. Conversely, the chlorine atom at the C2 position is an electron-withdrawing group (EWG) by induction and is positioned between two electron-withdrawing ring nitrogen atoms. This unique electronic arrangement deactivates the ring overall to nucleophilic attack compared to unsubstituted 2-chloropyrimidine, yet the C2 position remains the most electrophilic site and prone to substitution.

The electron-donating amino groups push electron density into the ring, making it less electrophilic and thus slowing the rate of nucleophilic aromatic substitution. This is a critical consideration when designing reaction conditions, as more forcing conditions (e.g., higher temperatures, stronger nucleophiles) may be required compared to more electron-deficient pyrimidines.

G start Start: Define Reaction (Substrate, Nucleophile, Solvent, Temp) setup 1. Reaction Setup - Prepare stock solutions - Thermostat reactants start->setup initiate 2. Initiate Reaction (t=0) - Mix reactants - Start timer setup->initiate sample 3. Timed Sampling - Withdraw aliquots at set intervals - Quench reaction immediately initiate->sample analyze 4. HPLC Analysis - Inject quenched samples - Quantify peak areas of reactant and product sample->analyze Generate Chromatograms process 5. Data Processing - Convert peak areas to concentrations - Plot Concentration vs. Time analyze->process calculate 6. Kinetic Analysis - Determine initial rates - Calculate rate constant (k) process->calculate Generate Plots end End: Report Kinetic Parameters calculate->end

Caption: General workflow for a kinetic experiment.

Experimental Protocol: Monitoring Reaction Kinetics via HPLC

This protocol outlines a method for determining the rate constant of the reaction between this compound and a nucleophile (e.g., aniline) under pseudo-first-order conditions.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction.

Principle: By using a large excess of the nucleophile (e.g., >10 equivalents), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to be pseudo-first-order with respect to the limiting reactant (this compound). The observed rate constant (kobs) can then be determined, and the second-order rate constant is calculated as k₂ = kobs / [Nucleophile].

Materials:

  • This compound

  • Aniline (or other nucleophile)

  • Acetonitrile (ACN), HPLC grade

  • Water, deionized

  • Trifluoroacetic acid (TFA)

  • Reaction vials, magnetic stirrer, and a constant temperature bath

  • HPLC system with a C18 column and UV detector

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Substrate Stock (0.01 M): Accurately weigh and dissolve this compound in ACN.

    • Nucleophile Stock (0.5 M): Prepare a stock solution of aniline in ACN.

    • Internal Standard (IS) Stock (Optional but recommended): Prepare a stock solution of a non-reactive compound (e.g., naphthalene) in ACN to correct for injection volume variations.

  • HPLC Method Development:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of ACN and water (both with 0.1% TFA) is often effective. For example, 40-95% ACN over 10 minutes.

    • Detection: UV detector set to a wavelength where both reactant and product have significant absorbance (e.g., 254 nm).

    • Validation: Inject standards of the starting material and the expected product to determine their retention times and response factors. Ensure good separation from the nucleophile and internal standard.

  • Kinetic Run:

    • Place a reaction vial containing a stir bar in a temperature-controlled bath set to the desired temperature (e.g., 60 °C).

    • Add the nucleophile stock solution and ACN to the vial to achieve the final desired concentration (e.g., 0.1 M aniline in a final volume of 10 mL). Allow it to equilibrate to the bath temperature.

    • To initiate the reaction (t=0), add a small, precise volume of the substrate stock solution to the vial. The final substrate concentration should be low (e.g., 0.001 M).

    • Immediately withdraw the first aliquot (~50 µL) and quench it in a pre-prepared HPLC vial containing a diluent (e.g., 950 µL of ACN/water). This is your t=0 sample.

    • Continue to withdraw and quench samples at regular intervals (e.g., 5, 10, 20, 30, 60, 90 minutes). The frequency should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Inject all quenched samples into the HPLC.

    • For each time point, determine the peak area of the this compound.

    • Convert peak areas to concentration using a calibration curve or by assuming Area % is proportional to Concentration %.

    • Plot ln[Substrate] versus time (in seconds). For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is equal to -kobs.

    • Calculate the second-order rate constant: k₂ = kobs / [Aniline] . The units will be M⁻¹s⁻¹.

Mechanistic Deep Dive: The SNAr Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the overall reaction rate.

Caption: The addition-elimination (SNAr) mechanism.

Causality Explained:

  • Electron-Donating Groups (EDGs) like the amino groups on this compound destabilize the negatively charged Meisenheimer complex, increasing the activation energy of the first step and thus slowing the reaction.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) are often preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, maintaining its high reactivity. [1]* Increased Temperature provides the necessary thermal energy to overcome the activation barrier of the rate-determining step, leading to an exponential increase in the reaction rate as described by the Arrhenius equation.

By understanding these fundamental principles and applying the rigorous experimental protocols outlined above, researchers can effectively characterize the kinetic behavior of this compound, enabling the rational design of efficient, scalable, and reproducible synthetic routes for the development of next-generation pharmaceuticals.

References

  • Pyrimidine synthesis - Organic Chemistry Portal. Provides a general overview of pyrimidine synthesis methodologies.

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. A review covering the synthesis and reactions of various pyrimidine compounds.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Discusses general strategies for constructing the pyrimidine ring.

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Highlights the importance of pyrimidines in drug discovery and illustrates relevant SNAr reactions.

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. A key paper detailing the kinetics of nucleophilic substitution on 2-chloropyrimidine, serving as a baseline for comparison.

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. Discusses reactions on related dichloropyrimidine systems.

  • Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). Details synthesis of related triaminopyrimidines.

  • methods for monitoring the progress of pyrimidine reactions - Benchchem. Outlines common analytical techniques for reaction monitoring.

  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles - Zenodo. Provides kinetic data and discusses reactivity patterns for chloropyrimidine substitution.

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. Describes selectivity in nucleophilic substitution on related pyrimidine systems.

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. Provides chemical data for an isomer of the target molecule.

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate. General information on SNAr reactions of chloropyrimidines.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with highly specific and reactive molecules like 2-Chloropyrimidine-4,6-diamine demands an equally specific and rigorous approach to safety and environmental stewardship. This guide moves beyond mere compliance, offering a detailed operational plan grounded in the chemical's unique properties to ensure its safe handling and disposal. The causality behind each step is explained to build a framework of self-validating protocols, ensuring the protection of both laboratory personnel and the environment.

Hazard Profile and Essential Protective Measures

Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not benign; it is a chlorinated organic substance that presents multiple health hazards upon exposure.[1][2][3]

Immediate recognition of its hazard classification is critical for anyone handling this substance.

Identifier Value Source
CAS Number 156-83-2[1][2]
Molecular Formula C₄H₅ClN₄[1][2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1][2]
Causality Behind Required Personal Protective Equipment (PPE)

The mandated PPE is a direct response to the identified hazards. Its use is non-negotiable.

  • Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing or dust generation.

  • Skin Protection: The compound causes skin irritation (H315). Therefore, a lab coat must be worn, and nitrile gloves are required to prevent direct contact.[4] Contaminated clothing must be removed immediately and washed before reuse.[1]

  • Respiratory Protection: As the compound may cause respiratory irritation (H335), all handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][4]

  • Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn, to remove any potential residual contamination.[1]

The Core Principle: Segregation as a Halogenated Organic Compound

The chlorine atom in this compound places it in a specific category of chemical waste: halogenated organic waste .[4][5] This classification is the single most important factor governing its disposal.

Why Segregation is Critical:

  • Incineration Chemistry: Halogenated wastes cannot be disposed of with general organic solvents. During incineration, the chlorine atom can form hydrochloric acid (HCl) and other toxic, corrosive byproducts.[1] Approved hazardous waste incinerators are equipped with specialized "scrubbers" to neutralize these acidic gases, a feature not present in standard incinerators.[6]

  • Environmental Persistence: Improper disposal of chlorinated organic compounds can lead to the formation of persistent organic pollutants (POPs) in the environment. These substances resist degradation and can bioaccumulate in ecosystems.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations for the disposal of chlorinated compounds.[7] Failure to comply can result in significant penalties.

Therefore, under no circumstances should this compound or its waste be mixed with non-halogenated organic waste or disposed of down the drain.[4][8]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe disposal of this compound and associated contaminated materials.

Step 1: Preparation and Container Selection
  • Don Appropriate PPE: Before handling the chemical or its waste, put on all required PPE as detailed in Section 1.

  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[5][6][8] These containers should be clearly labeled, made of a chemically compatible material, and have a vapor-tight, screw-on lid.[8]

  • Work in a Fume Hood: All waste consolidation and handling should occur within a chemical fume hood to prevent inhalation of dust or vapors.[5][9]

Step 2: Managing Solid Waste
  • Unused or Expired Chemical: Carefully transfer the solid this compound into the designated halogenated waste container.

  • Contaminated Labware: Items such as weigh boats, gloves, and paper towels heavily contaminated with the solid chemical should be placed in a sealed, labeled bag and then into the solid halogenated waste stream.

  • Minimize Dust: Avoid actions that generate dust. If sweeping up a spill, do so gently or use a vacuum with HEPA filtration if available, and place the collected material into the waste container.[1]

Step 3: Managing Liquid Waste (Solutions)
  • Segregation is Key: Any solution containing this compound must be treated as halogenated waste.[8]

  • Dedicated Liquid Waste Container: Use a separate, clearly labeled "Halogenated Liquid Waste" container.

  • Careful Transfer: Use a funnel to carefully pour the liquid waste into the container to avoid spills.

  • Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion and prevent spills during transport.

Step 4: Waste Container Management
  • Keep Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][9] This prevents the release of vapors into the lab.

  • Proper Labeling: Ensure the container is labeled with the words "Hazardous Waste," "Halogenated Organic Waste," and a list of all chemical constituents, including this compound.[8]

  • Store Safely: Store the sealed waste container in a designated satellite accumulation area, within secondary containment, until it is ready for pickup.[9]

Step 5: Final Disposal
  • Contact EHS: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.[4]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions.

G start Waste Generated Containing This compound ppe_check Wearing Full PPE? (Goggles, Gloves, Lab Coat) start->ppe_check is_solid Is the waste primarily solid? solid_waste Place in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes liquid_waste Place in 'Liquid Halogenated Organic Waste' Container is_solid->liquid_waste No (Liquid) container_mgmt Container Management solid_waste->container_mgmt liquid_waste->container_mgmt ppe_check->is_solid Yes don_ppe STOP. Don Full PPE. ppe_check->don_ppe No don_ppe->ppe_check seal_container Keep container sealed when not in use. container_mgmt->seal_container label_container Label with contents and hazard warnings. container_mgmt->label_container store_container Store in secondary containment in designated area. container_mgmt->store_container final_disposal Contact EHS for Pickup and Disposal via Approved Facility seal_container->final_disposal label_container->final_disposal store_container->final_disposal

Caption: Decision workflow for proper segregation and disposal.

Emergency Response: Spills and Exposures

Accidents require immediate and correct action.

  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen.[1] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and call a poison center or doctor for treatment advice.[1][3]

  • Small Spills: For small spills, prevent further spread. Vacuum, sweep up, or absorb with an inert material (e.g., vermiculite, sand) and place it into a suitable, labeled container for disposal as halogenated waste.[1] Ensure the area is well-ventilated. Do not let the product enter drains.[1]

By adhering to these scientifically grounded procedures, you ensure that your innovative work with this compound is conducted with the highest standards of safety and environmental responsibility.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for the Disposal of Chlorinated Water. Retrieved from [Link]

  • Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Disinfectants and Disinfection Byproducts Rules (Stage 1 and Stage 2). Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • National Environmental Services Center. (n.d.). Chlorine Disinfection. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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Senior Application Scientist's Guide: Personal Protective Equipment (PPE) Protocol for Handling 2-Chloropyrimidine-4,6-diamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an essential framework for the safe handling of 2-Chloropyrimidine-4,6-diamine (CAS No. 156-83-2), a chemical intermediate critical in various research and development applications. As a laboratory chemical, its potential hazards necessitate a rigorous and well-understood safety protocol.[1][2] The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, minimizing exposure risk and ensuring operational integrity.

Hazard Assessment: The 'Why' Behind the 'What'

Effective protection begins with a clear understanding of the risks. This compound is classified as hazardous under OSHA (29 CFR 1910.1200).[1] Its hazard profile dictates the specific personal protective equipment required for safe handling. The primary risks are associated with direct contact and inhalation of the powdered solid.[2][3]

A summary of its hazard classifications provides the causal basis for our procedural choices:

Hazard ClassificationGHS CategorySignal WordPotential Effect
Acute Toxicity, OralCategory 4Warning Harmful if swallowed.[1][4]
Skin Corrosion/IrritationCategory 2Warning Causes skin irritation upon contact.[1][4]
Serious Eye Damage/IrritationCategory 2 / 2AWarning Causes serious eye irritation.[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning May cause respiratory irritation if dust is inhaled.[1][4]

These classifications demonstrate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4] Our PPE strategy, therefore, is a multi-layered defense designed to create a robust barrier against these specific entry points.

The Core PPE Ensemble: A Multi-Layered Defense

While engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense for minimizing airborne contaminants, PPE is the essential final barrier protecting the individual operator.[3]

The mandatory PPE ensemble for handling this compound includes:

Protection TypeSpecificationRationale for Use
Eye & Face Protection Chemical Splash GogglesProtects against airborne particles and accidental splashes, directly addressing the "serious eye irritation" hazard.[3][4][5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents direct contact with the skin, mitigating the "skin irritation" hazard.[4] Always inspect gloves for integrity before use.
Body Protection Professional Laboratory CoatProvides a barrier against spills and dust contamination on personal clothing and skin.[3][5] Must be fully buttoned.
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)Required when engineering controls are insufficient or when dust may be generated outside of a fume hood (e.g., during spill cleanup).[6][7] This directly mitigates the risk of respiratory tract irritation.[4]

Procedural Blueprint: From Gowning to Disposal

A safe experiment is a well-planned one. The following workflow provides a logical and repeatable sequence of operations to ensure safety at every stage.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal prep Review SDS & Procedure setup Prepare Fume Hood & Equipment prep->setup don_coat 1. Don Lab Coat setup->don_coat don_resp 2. Don N95 Respirator (if required) don_coat->don_resp don_goggles 3. Don Goggles don_resp->don_goggles don_gloves 4. Don Gloves (over cuffs) don_goggles->don_gloves handle Perform Work in Chemical Fume Hood don_gloves->handle spill Spill Occurs! handle->spill Off-Normal Event decon_equip Decontaminate Surfaces handle->decon_equip spill_kit Use Spill Kit (Follow Procedure) spill->spill_kit spill_kit->decon_equip doff_gloves 1. Doff Outer Gloves decon_equip->doff_gloves disposal Dispose of Contaminated PPE & Chemical Waste in Labeled Hazardous Waste Container decon_equip->disposal doff_goggles 2. Doff Goggles doff_gloves->doff_goggles doff_coat 3. Doff Lab Coat doff_goggles->doff_coat doff_resp 4. Doff Respirator doff_coat->doff_resp wash Wash Hands Thoroughly doff_resp->wash

Caption: Workflow for Safe Handling of this compound.

Step 1: Preparation & PPE Donning Sequence

The causality behind the donning sequence is to create overlapping layers of protection, minimizing any potential gaps.

  • Review Safety Information: Always consult the Safety Data Sheet (SDS) before beginning work.

  • Prepare Workspace: Ensure the chemical fume hood is operational and the workspace is clear of clutter. Assemble all necessary equipment.

  • Don Lab Coat: Select a properly fitting lab coat and fasten all buttons.

  • Don Respiratory Protection: If required based on your risk assessment, perform a seal check on your N95 respirator.

  • Don Eye Protection: Place chemical splash goggles on securely.

  • Don Gloves: Select the correct size of nitrile gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat to create a seal.

Step 2: Safe Handling Protocol

All manipulations of solid this compound should occur within a certified chemical fume hood to contain dust and vapors.[3]

  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the chemical, avoiding any actions that could generate dust.

  • Transfer: If transferring the chemical to a reaction vessel, do so slowly and carefully.

  • Work Practices: Keep the container of the chemical closed when not in use.[1][3] Always keep the fume hood sash at the lowest practical height.

Step 3: Spill Management

In the event of a small spill inside the fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain: Do not attempt to clean a spill without the proper PPE.

  • Clean-Up: Carefully sweep or vacuum up the material and place it into a sealed, labeled container for hazardous waste disposal.[1][3] Avoid any actions that create dust.[1][3] Decontaminate the area with an appropriate solvent and wipe clean. All cleaning materials must be disposed of as hazardous waste.

Step 4: Decontamination & PPE Doffing Sequence

The doffing sequence is critical to prevent cross-contamination from the "dirty" exterior of the PPE to your skin.

  • Decontaminate: Wipe down any equipment used and the work surface inside the fume hood before removing PPE.

  • Remove Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin (e.g., peel one glove off, then use the clean hand under the cuff of the second glove to remove it).

  • Remove Goggles: Handle by the strap to remove.

  • Remove Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body.

  • Remove Respirator: Handle by the straps to remove.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][4]

Step 5: Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect yourself, your colleagues, and the environment.

  • Segregation: All disposable items contaminated with this compound, including gloves, wipes, and contaminated weighing paper, must be considered hazardous waste.[4]

  • Containment: Place all solid hazardous waste into a clearly labeled, sealed hazardous waste container.

  • Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste.[2][4] Never dispose of this chemical down the drain or in regular trash.

By adhering to this comprehensive guide, you build a system where safety is not an afterthought but an integral part of the scientific process, protecting both the researcher and the integrity of the research itself.

References

  • Fisher Scientific. (2014, November 13). Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
  • Thermo Fisher Scientific. (2014, November 13). Safety Data Sheet: 2,4-Diamino-6-chloropyrimidine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine, 98%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 2,6-Diamino-4-chloropyrimidine.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4,6-Dichloropyrimidine.
  • Fisher Scientific. (2009, February 27). Safety Data Sheet: 2-Chloropyrimidine-4-carboxylic acid.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Chemistry For Everyone. (2025, January 6). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.